5-[4-(Methylsulfonamido)phenyl]-2H-tetrazole
Description
Properties
IUPAC Name |
N-[4-(2H-tetrazol-5-yl)phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2S/c1-16(14,15)11-7-4-2-6(3-5-7)8-9-12-13-10-8/h2-5,11H,1H3,(H,9,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVKANXVOQNJPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of 5-[4-(methylsulfonamido)phenyl]-2H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a proposed synthetic route for 5-[4-(methylsulfonamido)phenyl]-2H-tetrazole, a molecule of interest in medicinal chemistry due to the presence of both a tetrazole ring and a sulfonamide group. The tetrazole ring often serves as a bioisostere for a carboxylic acid group, enhancing metabolic stability and modulating physicochemical properties.[1][2] This guide outlines a feasible two-step synthesis, starting from commercially available 4-aminobenzonitrile. It includes detailed experimental protocols, a summary of quantitative data, and visualizations of the chemical pathways.
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the sulfonylation of 4-aminobenzonitrile to introduce the methylsulfonamido group, yielding the intermediate N-(4-cyanophenyl)methanesulfonamide. The second step is the conversion of the nitrile functionality of this intermediate into a tetrazole ring via a [3+2] cycloaddition reaction with an azide source.
Caption: Overall two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of N-(4-cyanophenyl)methanesulfonamide
This procedure details the reaction of 4-aminobenzonitrile with methanesulfonyl chloride to form the sulfonamide intermediate.
Materials:
-
4-Aminobenzonitrile
-
Methanesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve 4-aminobenzonitrile (1 equivalent) in pyridine at 0°C (ice bath).
-
Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography (eluent: ethyl acetate/hexanes gradient) to yield N-(4-cyanophenyl)methanesulfonamide.
Step 2: Synthesis of this compound
This protocol describes the conversion of the nitrile group of the intermediate to a tetrazole ring. This reaction is a [3+2] cycloaddition between the nitrile and an azide.[3]
Materials:
-
N-(4-cyanophenyl)methanesulfonamide
-
Sodium azide
-
Ammonium chloride
-
Dimethylformamide (DMF)
-
Water
-
Concentrated Hydrochloric acid
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve N-(4-cyanophenyl)methanesulfonamide (1 equivalent) in DMF.
-
Add sodium azide (1.2 equivalents) and ammonium chloride (1.2 equivalents) to the solution.[4]
-
Heat the reaction mixture to 100-120°C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and acidify to a pH of approximately 2 with concentrated HCl.[4]
-
A precipitate should form. If not, extract the aqueous layer with ethyl acetate.
-
Collect the precipitate by filtration and wash with cold water.
-
If extraction was performed, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization to afford this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the proposed synthetic route. The yields are estimated based on typical values for similar reactions reported in the literature.
| Step | Reactant | Product | MW ( g/mol ) | Yield (Est.) |
| 1 | 4-Aminobenzonitrile | N-(4-cyanophenyl)methanesulfonamide | 118.14 | 85-95% |
| 2 | N-(4-cyanophenyl)methanesulfonamide | This compound | 196.23 | 80-90% |
Reaction Pathway Visualization
The following diagrams illustrate the overall workflow and the mechanism for the key tetrazole formation step.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Mechanism of [3+2] cycloaddition for tetrazole formation.
References
Physicochemical Properties of 5-[4-(methylsulfonamido)phenyl]-2H-tetrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 5-[4-(methylsulfonamido)phenyl]-2H-tetrazole. This molecule is of interest in medicinal chemistry due to the presence of both a tetrazole ring, a common bioisostere for a carboxylic acid group, and a sulfonamide functional group, a key pharmacophore in many therapeutic agents. Due to a lack of publicly available, experimentally determined data for this specific molecule, this guide also furnishes detailed, generalized experimental protocols for the determination of key physicochemical parameters, including melting point, acidity constant (pKa), aqueous solubility, and lipophilicity (logP). These protocols are based on established methodologies for analogous tetrazole and sulfonamide derivatives. Furthermore, a logical workflow for the physicochemical characterization of a novel compound like this compound is presented.
Introduction
This compound is a small organic molecule that combines two important functional groups in drug design: a tetrazole and a sulfonamide. The tetrazole moiety is frequently employed as a bioisosteric replacement for the carboxylic acid group, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and cell membrane permeability. The sulfonamide group is a well-established pharmacophore present in a wide array of drugs, including antibacterial, diuretic, and hypoglycemic agents. The combination of these two groups in a single scaffold suggests potential for unique pharmacological activities. A thorough understanding of the physicochemical properties of this compound is paramount for its development as a potential therapeutic agent, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile.
Molecular and Basic Properties
The fundamental molecular properties of this compound have been established and are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₉N₅O₂S | [Biotuva Life Sciences, n.d.[1]; this compound, 97%+ Purity, n.d.[2]] |
| Molecular Weight | 239.25 g/mol | [Biotuva Life Sciences, n.d.[1]; this compound, 97%+ Purity, n.d.[2]] |
| CAS Number | 1261268-83-0 | [this compound, 97%+ Purity, n.d.[2]] |
Quantitative Physicochemical Data
As of the date of this publication, specific experimentally determined quantitative data for the melting point, pKa, aqueous solubility, and logP of this compound are not available in the public domain. The following table presents predicted values for a positional isomer, 5-[2-(methylsulfonylmethyl)phenyl]-2H-tetrazole, to provide a preliminary estimation. It is crucial to note that these are in silico predictions for a different molecule and may not accurately reflect the properties of the target compound.
| Physicochemical Parameter | Predicted Value (for positional isomer) | Source |
| XLogP3-AA | 0.3 | [PubChem, 2023[3]] |
Experimental Protocols for Physicochemical Characterization
Given the absence of experimental data, this section provides detailed, generalized methodologies for determining the key physicochemical properties of this compound.
Melting Point Determination
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. It is a fundamental indicator of purity.
Apparatus:
-
Capillary melting point apparatus
-
Melting point capillaries (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the sample of this compound is finely powdered and completely dry.
-
Pack a small amount of the powdered sample into the sealed end of a melting point capillary to a height of 2-3 mm.
-
Place the capillary into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rate of 10-20 °C/min for a preliminary, approximate determination.
-
Observe the sample and note the temperature at which it begins to melt and the temperature at which it is completely liquid.
-
For an accurate determination, repeat the process with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, then reducing the heating rate to 1-2 °C/min.
-
Record the temperature range from the first appearance of liquid to the complete liquefaction of the sample as the melting point.
Acidity Constant (pKa) Determination by Potentiometric Titration
Principle: The pKa is a measure of the acidity of a compound. For this compound, both the tetrazole N-H and the sulfonamide N-H are acidic protons. Potentiometric titration involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.
Apparatus:
-
pH meter with a combination glass electrode
-
Automatic burette or precision manual burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Accurately weigh a known amount of this compound and dissolve it in a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water) to ensure solubility.
-
Place the solution in the beaker with a magnetic stir bar and begin gentle stirring.
-
Blanket the solution with an inert gas to prevent absorption of atmospheric CO₂.
-
Immerse the pH electrode in the solution.
-
Titrate the solution with the standardized sodium hydroxide solution, recording the pH value after each incremental addition of the titrant.
-
Continue the titration past the equivalence point(s).
-
Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the midpoint of the buffer region(s) or by calculating the first derivative of the titration curve to identify the equivalence point(s).
Aqueous Solubility Determination by the Shake-Flask Method
Principle: The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.
Apparatus:
-
Screw-capped vials
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., methanol or acetonitrile).
-
Generate a calibration curve by analyzing the standard solutions using HPLC.
-
Add an excess amount of the solid compound to vials containing a known volume of purified water (or a relevant buffer solution).
-
Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the samples to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant and dilute it with the mobile phase used for HPLC analysis.
-
Analyze the diluted sample by HPLC and determine the concentration of the dissolved compound using the previously generated calibration curve.
-
The determined concentration represents the aqueous solubility of the compound.
Partition Coefficient (LogP) Determination by the Shake-Flask Method
Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. LogP is the logarithm of this ratio and is a key indicator of a compound's lipophilicity.
Apparatus:
-
Separatory funnels or screw-capped centrifuge tubes
-
Mechanical shaker
-
Centrifuge
-
HPLC system with a suitable detector
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
Procedure:
-
Prepare a stock solution of this compound in either water or n-octanol.
-
Add a known volume of the stock solution to a separatory funnel or centrifuge tube.
-
Add a known volume of the other immiscible solvent (n-octanol or water, respectively).
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning between the two phases.
-
Allow the two phases to separate completely. Centrifugation can be used to expedite this process.
-
Carefully separate the aqueous and n-octanol layers.
-
Determine the concentration of the compound in each phase using HPLC analysis.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of the partition coefficient.
Synthesis and Characterization Workflow
A general workflow for the synthesis and physicochemical characterization of a novel compound like this compound is depicted below. This workflow ensures that the synthesized compound is pure and that its fundamental properties are well-understood before proceeding to biological evaluation.
References
Unraveling the Mechanism of Action: A Technical Guide to 5-[4-(methylsulfonamido)phenyl]-2H-tetrazole
For Immediate Release
[City, State] – [Date] – This technical guide provides an in-depth analysis of the potential mechanism of action of the novel compound 5-[4-(methylsulfonamido)phenyl]-2H-tetrazole, also known as N-[4-(2H-tetrazol-5-yl)phenyl]methanesulfonamide. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new therapeutic agents. While direct experimental data on this specific molecule is limited in publicly available literature, this guide synthesizes information from structurally and functionally related sulfonamide and tetrazole derivatives to propose a likely pharmacological profile.
The presence of both a sulfonamide and a tetrazole moiety suggests that this compound may act as a potent and selective inhibitor of several key enzymes or as a receptor antagonist. The tetrazole group often serves as a bioisostere for a carboxylic acid, enhancing the compound's metabolic stability and pharmacokinetic properties. The sulfonamide group is a well-established pharmacophore known for its interaction with various enzymes.
Potential Molecular Targets and Signaling Pathways
Based on the pharmacology of related compounds, the primary mechanism of action of this compound is likely centered on the inhibition of specific enzymes, particularly carbonic anhydrases, cyclooxygenases, and protein tyrosine phosphatases. Furthermore, the tetrazole functionality is a hallmark of a major class of antihypertensive drugs, the angiotensin II receptor blockers.
Carbonic Anhydrase Inhibition
Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. By inhibiting CAs, compounds can modulate pH homeostasis and ion transport, leading to diuretic, anti-glaucoma, and anti-epileptic effects. The primary sulfonamide group in this compound can bind to the zinc ion in the active site of carbonic anhydrases, disrupting their catalytic activity.
Hypothesized Carbonic Anhydrase Inhibition Pathway
Caption: Hypothesized inhibition of carbonic anhydrase by the compound.
Cyclooxygenase Inhibition
Certain sulfonamide-containing compounds exhibit inhibitory activity against cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade through the production of prostaglandins. The anti-inflammatory properties of some tetrazole derivatives further support this potential mechanism. Inhibition of COX-2, in particular, is a key strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.
Potential Cyclooxygenase Inhibition Pathway
Caption: Potential inhibition of the cyclooxygenase pathway.
Protein Tyrosine Phosphatase 1B Inhibition
Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin and leptin signaling pathways. Its inhibition is a therapeutic strategy for type 2 diabetes and obesity. Some sulfonamide and tetrazole derivatives have been identified as PTP1B inhibitors. The compound's structure suggests it could interact with the active site of PTP1B, preventing the dephosphorylation of key signaling molecules.
Hypothesized PTP1B Inhibition Signaling Pathway
Caption: Hypothesized PTP1B inhibition and its effect on insulin signaling.
Angiotensin II Receptor Blockade
The 5-phenyl-tetrazole structure is a key pharmacophore in a class of drugs known as angiotensin II receptor blockers (ARBs). These drugs are widely used to treat hypertension. They act by blocking the binding of angiotensin II to the AT1 receptor, leading to vasodilation and a reduction in blood pressure. The tetrazole ring mimics the carboxylate group of angiotensin II, allowing for strong binding to the receptor.
Potential Angiotensin II Receptor Blockade Pathway
The Rise of the Tetrazole Ring: A Technical Guide to its Discovery and Development in Modern Drug Design
For Researchers, Scientists, and Drug Development Professionals
The tetrazole moiety, a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom, has emerged as a cornerstone in modern medicinal chemistry. Its unique physicochemical properties, particularly its ability to act as a bioisostere of the carboxylic acid group, have cemented its role in the development of numerous blockbuster drugs. This technical guide provides an in-depth exploration of the discovery, synthesis, and development of tetrazole-based compounds, offering valuable insights for researchers and professionals in the field of drug discovery.
From Obscurity to Prominence: A Historical Perspective
The journey of the tetrazole ring in medicinal chemistry is a testament to the power of bioisosteric replacement. Initially considered a chemical curiosity, its structural and acidic similarities to the carboxylic acid group—a common pharmacophore in many biologically active molecules—led to its investigation as a metabolically stable substitute. This strategic replacement often results in improved pharmacokinetic profiles, including enhanced oral bioavailability and metabolic stability, without compromising the parent molecule's pharmacological activity.
A prime example of this successful strategy is the development of the angiotensin II receptor blockers (ARBs), a class of antihypertensive drugs. The replacement of the carboxylic acid group with a tetrazole ring in the lead compounds led to the discovery of highly potent and orally active drugs like losartan and valsartan. These drugs have since become mainstays in the treatment of hypertension and other cardiovascular diseases.
Synthesis of Tetrazole-Based Compounds: Key Methodologies
The construction of the tetrazole ring is a critical step in the synthesis of these valuable compounds. Several reliable and versatile methods have been developed, with the [3+2] cycloaddition reaction between an organic nitrile and an azide being the most prominent.
General Synthesis of 5-Substituted-1H-Tetrazoles from Nitriles
This method is widely employed for the synthesis of a diverse range of 5-substituted tetrazoles.
Experimental Protocol:
-
Materials: Organic nitrile, sodium azide, zinc bromide (catalyst), water.
-
Procedure:
-
To a solution of the organic nitrile in water, add sodium azide and a catalytic amount of zinc bromide.
-
The reaction mixture is heated to reflux (approximately 100°C) and stirred for a specified period, typically ranging from a few hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled to room temperature and acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the tetrazole product.
-
The precipitated solid is collected by filtration, washed with cold water, and dried to afford the pure 5-substituted-1H-tetrazole.
-
-
Safety Note: This reaction should be performed in a well-ventilated fume hood as it involves the use of sodium azide, which is toxic, and the potential formation of hydrazoic acid, which is volatile and explosive. Maintaining a slightly alkaline pH during the reaction minimizes the formation of hydrazoic acid.
Ugi Four-Component Reaction (U-4CR) for 1,5-Disubstituted Tetrazoles
The Ugi four-component reaction is a powerful tool for the one-pot synthesis of complex molecules, including 1,5-disubstituted tetrazoles. This multicomponent reaction offers high atom economy and allows for the rapid generation of diverse compound libraries.
Experimental Protocol:
-
Materials: An aldehyde or ketone, a primary amine, an isocyanide, and hydrazoic acid (or a source of azide, such as trimethylsilyl azide).
-
Procedure:
-
The aldehyde or ketone and the primary amine are mixed in a suitable solvent (e.g., methanol) to form the corresponding imine in situ.
-
The isocyanide and the azide source are then added to the reaction mixture.
-
The reaction is typically stirred at room temperature for 24 to 48 hours.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the desired 1,5-disubstituted tetrazole.
-
Quantitative Data on Tetrazole-Based Compounds
The following tables summarize key quantitative data for representative tetrazole-containing drugs, providing a basis for comparison and further research.
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| Anticancer Agents | |||
| Tetrazole-isoxazoline hybrid 4h | A549 (Lung adenocarcinoma) | 1.51 | [1] |
| Tetrazole-isoxazoline hybrid 4i | A549 (Lung adenocarcinoma) | 1.49 | [1] |
| Tetrazole compound 5b | HepG2 (Liver cancer) | 1.0 - 4.0 | [2] |
| Tetrazole compound 5f | HepG2 (Liver cancer) | 1.0 - 4.0 | [2] |
| Tetrazole compound 5l | MDA-MB-231 (Breast cancer) | 1.0 - 4.0 | [2] |
| Tetrazole compound 5o | DU145 (Prostate cancer) | 1.0 - 4.0 | [2] |
| Drug | Receptor | Binding Affinity (pKi) | Reference |
| Angiotensin II Receptor Blockers | |||
| Losartan | AT1 Receptor | 7.17 ± 0.07 | [3][4][5][6] |
| Valsartan | AT1 Receptor | 7.65 ± 0.12 | [3][4][5][6] |
| Candesartan | AT1 Receptor | 8.61 ± 0.21 | [3][4][5][6] |
| Telmisartan | AT1 Receptor | 8.19 ± 0.04 | [3][4][5][6] |
| Drug | Oral Bioavailability (%) | Elimination Half-life (hours) | Clearance | Reference |
| Pharmacokinetic Parameters of FDA-Approved Tetrazole Drugs | ||||
| Losartan | ~33% | 1.5 - 2.5 (parent), 6 - 9 (active metabolite) | - | [7][8][9][10] |
| Valsartan | ~25% (capsule) | ~6 | 2.2 L/h | [3][6][11] |
| Candesartan | ~15% | ~9 | 0.37 mL/min/kg | [1][12][13] |
| Irbesartan | 60 - 80% | 11 - 15 | - | [14][15][16] |
| Tedizolid | >90% | ~12 | 6.69 L/h | [17][18][19] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding of tetrazole-based drug development. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general workflow for drug discovery.
Caption: Angiotensin II Receptor Signaling Pathway and the inhibitory action of Losartan.
Caption: PI3K/Akt Signaling Pathway and the potential inhibitory role of tetrazole compounds.
Caption: General Experimental Workflow for Tetrazole-Based Drug Discovery.
Conclusion and Future Directions
The discovery and development of tetrazole-based compounds represent a significant achievement in medicinal chemistry. The tetrazole ring's ability to serve as a successful bioisostere for the carboxylic acid group has led to the creation of numerous life-saving drugs. The synthetic methodologies for constructing this heterocyclic core are well-established and continue to be refined for greater efficiency and sustainability.
Future research in this area will likely focus on several key aspects:
-
Novel Scaffolds: The exploration of new and diverse tetrazole-containing scaffolds to target a wider range of biological targets.
-
Mechanism of Action Studies: Deeper investigation into the molecular mechanisms by which tetrazole-based drugs exert their therapeutic effects.
-
Targeted Drug Delivery: The development of tetrazole-based drug delivery systems to enhance efficacy and reduce off-target effects.
-
Green Chemistry Approaches: The implementation of more environmentally friendly and sustainable synthetic methods for the large-scale production of tetrazole-based active pharmaceutical ingredients.
The continued exploration of tetrazole chemistry holds immense promise for the discovery of next-generation therapeutics to address unmet medical needs. This technical guide serves as a foundational resource for researchers dedicated to advancing this exciting and impactful field.
References
- 1. Candesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Valsartan - Wikipedia [en.wikipedia.org]
- 4. Pharmacokinetics and Pharmacodynamics of Tedizolid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of candesartan after administration of its pro-drug candesartan cilexetil in patients with mild to moderate essential hypertension--a population analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Absolute bioavailability and pharmacokinetics of valsartan, an angiotensin II receptor antagonist, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics of losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Losartan Potassium: Therapeutic Insights and Pharmacokinetics_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 12. Clinical pharmacokinetics of candesartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The new angiotensin II receptor antagonist, irbesartan: pharmacokinetic and pharmacodynamic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and pharmacodynamics of irbesartan in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. journals.asm.org [journals.asm.org]
- 18. journals.asm.org [journals.asm.org]
- 19. “Pharmacokinetic drug evaluation of tedizolid for the treatment of skin infections.” - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 5-[4-(methylsulfonamido)phenyl]-2H-tetrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-[4-(methylsulfonamido)phenyl]-2H-tetrazole. The methodologies and expected data from key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are detailed herein. This document is intended to serve as a valuable resource for researchers and professionals involved in the characterization and development of tetrazole-based compounds.
Chemical Structure and Properties
This compound is a heterocyclic compound with the molecular formula C8H9N5O2S and a molecular weight of approximately 239.26 g/mol .[1][2] The structure consists of a phenyl ring substituted with a tetrazole ring and a methylsulfonamido group. Tetrazole derivatives are of significant interest in medicinal chemistry as they can act as bioisosteric analogs of carboxylic acids.[3]
Caption: Chemical structure of this compound.
Spectroscopic Data Summary
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 - 11.5 | br s | 1H | NH (Sulfonamide) |
| ~8.0 - 8.2 | d | 2H | Ar-H (ortho to tetrazole) |
| ~7.8 - 8.0 | d | 2H | Ar-H (ortho to sulfonamide) |
| ~3.1 | s | 3H | CH₃ (Sulfonamide) |
| ~16.0 | br s | 1H | NH (Tetrazole, tautomeric) |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C (Tetrazole) |
| ~142 | Ar-C (ipso to sulfonamide) |
| ~135 | Ar-C (ipso to tetrazole) |
| ~128 | Ar-CH (ortho to tetrazole) |
| ~120 | Ar-CH (ortho to sulfonamide) |
| ~40 | CH₃ (Sulfonamide) |
Table 3: Predicted Infrared (IR) Spectral Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, Sharp | N-H Stretch (Sulfonamide) |
| ~3100-3000 | Medium | C-H Stretch (Aromatic) |
| ~2950 | Weak | C-H Stretch (Methyl) |
| ~1600, 1500, 1450 | Medium-Strong | C=C Stretch (Aromatic) |
| ~1340, 1160 | Strong | S=O Stretch (Sulfonamide) |
| ~1100-1000 | Medium | C-N, N-N Stretch (Tetrazole ring) |
Table 4: Predicted Mass Spectrometry (MS) Data (ESI+)
| m/z | Ion |
| 240.05 | [M+H]⁺ |
| 212.05 | [M+H - N₂]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 220 ppm.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum.
-
Typical parameters: 16-32 scans, resolution of 4 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule. The fragmentation of tetrazole rings in mass spectrometry can involve the loss of nitrogen molecules.[4]
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire spectra in both positive and negative ion modes.
-
Typical ESI source parameters: capillary voltage of 3-4 kV, cone voltage of 20-40 V, desolvation gas temperature of 250-350 °C.
-
-
Data Analysis: Determine the mass of the molecular ion ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual representation of the characterization process.
Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.
Caption: Logical relationship between analytical techniques and the structural information obtained.
References
In-depth Technical Guide: 5-[4-(Methylsulfonyl)phenyl]-2H-tetrazole (CAS 441054-54-2)
A comprehensive review of the available scientific literature reveals a significant lack of specific data on the biological properties and uses of 5-[4-(Methylsulfonyl)phenyl]-2H-tetrazole. While this compound is commercially available for research purposes, dedicated studies detailing its mechanism of action, specific biological targets, and potential therapeutic applications are not present in the public domain. Therefore, this guide will provide a broader context based on the known properties and applications of the tetrazole and phenylsulfonyl functional groups in medicinal chemistry, while clearly noting the absence of specific information for the compound .
Physicochemical Properties
A summary of the basic physicochemical properties for 5-[4-(Methylsulfonyl)phenyl]-2H-tetrazole is presented below. This information is primarily derived from chemical supplier databases.
| Property | Value | Source |
| CAS Number | 441054-54-2 | Chemical Supplier Catalogs |
| Molecular Formula | C₈H₈N₄O₂S | Chemical Supplier Catalogs |
| Molecular Weight | 224.24 g/mol | Chemical Supplier Catalogs |
| IUPAC Name | 5-[4-(methylsulfonyl)phenyl]-2H-tetrazole | Chemical Supplier Catalogs |
Context in Medicinal Chemistry: The Tetrazole Moiety
The tetrazole ring is a key structural motif in medicinal chemistry, often employed as a bioisostere for the carboxylic acid group. This substitution can offer several advantages in drug design, including improved metabolic stability and enhanced pharmacokinetic profiles.
Tetrazole derivatives have been investigated for a wide array of therapeutic applications, demonstrating a broad spectrum of biological activities. These include:
-
Antihypertensive Agents: Many tetrazole-containing compounds act as angiotensin II receptor antagonists, forming the basis of the "sartan" class of drugs used to treat high blood pressure.
-
Anti-inflammatory Agents: Certain tetrazole derivatives have shown inhibitory activity against key inflammatory mediators such as TNF-α, IL-6, and COX-2.
-
Antimicrobial and Antifungal Agents: The tetrazole nucleus is present in various compounds developed for their antibacterial and antifungal properties.
-
Anticancer Agents: Researchers have explored the potential of tetrazole derivatives in oncology, with some compounds exhibiting cytotoxic effects against cancer cell lines.
-
Antidiabetic Agents: More recently, tetrazole-bearing N-glycosides have been investigated as inhibitors of sodium-glucose cotransporter 2 (SGLT2) for the treatment of diabetes.
Context in Medicinal Chemistry: The Phenylsulfonyl Group
The phenylsulfonyl group is another important pharmacophore in drug discovery. Its presence in a molecule can influence solubility, binding affinity to biological targets, and metabolic stability. This functional group is found in a variety of therapeutic agents, including certain antibiotics and anti-inflammatory drugs.
Potential Areas of Investigation for 5-[4-(Methylsulfonyl)phenyl]-2H-tetrazole
Given the known activities of its constituent functional groups, 5-[4-(Methylsulfonyl)phenyl]-2H-tetrazole could plausibly be investigated in several therapeutic areas. The logical workflow for such an investigation is outlined below.
"molecular structure of 5-[4-(methylsulfonamido)phenyl]-2H-tetrazole"
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-[4-(methylsulfonamido)phenyl]-2H-tetrazole is a chemical compound featuring a phenyl ring substituted with both a tetrazole and a methylsulfonamido group. The tetrazole ring is a well-known bioisostere for a carboxylic acid group, a feature often utilized in medicinal chemistry to improve metabolic stability and pharmacokinetic profiles of drug candidates. The sulfonamide moiety is also a critical pharmacophore found in a wide array of therapeutic agents. The combination of these two functional groups in a single molecule suggests potential for diverse biological activities. This document aims to provide a technical overview of its molecular structure, a plausible synthetic route, and its potential biological significance based on related compounds.
Molecular Structure and Properties
The molecular structure of this compound consists of a central benzene ring. A 2H-tetrazole ring is attached to one position of the phenyl ring, and a methylsulfonamido group (-NHSO₂CH₃) is attached at the para position relative to the tetrazole.
Chemical Structure:
Physicochemical Data
Quantitative experimental data for this specific molecule is sparse. The following table summarizes available information from chemical suppliers.[1][2]
| Property | Value | Source |
| Molecular Formula | C₈H₉N₅O₂S | [1] |
| Molecular Weight | 239.25 g/mol | [1] |
| CAS Number | 1261268-83-0 | [2] |
| Purity | ≥97% | [1] |
| Synonyms | N-[4-(2H-tetrazol-5-yl)phenyl]methanesulfonamide | [2] |
Proposed Synthesis and Experimental Protocol
A specific, validated synthesis protocol for this compound is not published in readily accessible scientific literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of tetrazoles and sulfonamides. A common and effective method for tetrazole formation is the [3+2] cycloaddition reaction between a nitrile and an azide.
Proposed Retrosynthetic Analysis
A logical retrosynthetic pathway would involve the formation of the tetrazole ring from a corresponding benzonitrile precursor, which already contains the methylsulfonamido group.
References
The Diverse Biological Activities of Tetrazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrazole nucleus, a five-membered aromatic ring containing four nitrogen atoms and one carbon atom, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including metabolic stability and its ability to act as a bioisostere for carboxylic acid and amide functional groups, have made it a versatile component in the design of novel therapeutic agents.[1][2] This technical guide provides an in-depth exploration of the multifaceted biological activities of tetrazole derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support researchers and professionals in the field of drug discovery and development.
The broad spectrum of pharmacological effects exhibited by tetrazole-containing compounds is remarkable, encompassing anticancer, antibacterial, antifungal, antiviral, antidiabetic, anti-inflammatory, analgesic, anticonvulsant, and antihypertensive properties.[1][3] This guide will systematically delve into each of these activities, offering a comprehensive resource for understanding the therapeutic potential of this important class of heterocyclic compounds.
Anticancer Activity
Tetrazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines.[2] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.
Quantitative Anticancer Data
The anticancer efficacy of various tetrazole derivatives is summarized in the table below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Tetrazole-based Isoxazoline 4h | A549 (Lung) | 1.51 | [4] |
| Tetrazole-based Isoxazoline 4i | A549 (Lung) | 1.49 | [4] |
| Tetrazole-based Isoxazoline 4h | MDA-MB-231 (Breast) | 2.83 | [4] |
| Tetrazole-based Isoxazoline 4i | MDA-MB-231 (Breast) | 2.91 | [4] |
| Compound 5o | HepG2 (Liver) | 1.0 | [5] |
| Compound 5o | A549 (Lung) | 1.5 | [5] |
| Compound 5o | MDA-MB-231 (Breast) | 2.0 | [5] |
| Compound 5o | DU145 (Prostate) | 2.5 | [5] |
| Compound 5o | SK-N-SH (Neuroblastoma) | 4.0 | [5] |
| Compound 5b | HT29 (Colon) | 24.66 | [6] |
| Letrozole | Human Placental Microsomes | 0.011 | [7] |
| Letrozole | Human Breast Cancer Particulate Fractions | 0.002 | [7] |
Experimental Protocols for Anticancer Activity
This colorimetric assay is a standard method for assessing cell viability and the cytotoxic effects of compounds.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the tetrazole derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[8][9]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
The SRB assay is another widely used method for determining cytotoxicity by measuring cellular protein content.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After compound incubation, fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for at least 1 hour at 4°C.[11][12][13]
-
Staining: Wash the plates with water and air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.[11][12][13]
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.[11][12][13]
-
Dye Solubilization: Air dry the plates and add a 10 mM Tris base solution to each well to solubilize the protein-bound dye.[11][12][13]
-
Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.[13]
-
Data Analysis: Calculate cell viability and IC50 values as with the MTT assay.
Signaling Pathways in Anticancer Activity
Tetrazole derivatives can exert their anticancer effects by modulating various signaling pathways. Two prominent examples are the EGFR and the Bcl-2/Bax apoptosis pathways.
Antibacterial Activity
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the development of new antimicrobial agents. Tetrazole derivatives have shown promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[11][14]
Quantitative Antibacterial Data
The minimum inhibitory concentration (MIC) is a key measure of antibacterial efficacy, representing the lowest concentration of a compound that inhibits visible bacterial growth.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| a1 | E. coli | 81.1 | [11] |
| a1 | K. pneumoniae | 72.4 | [11] |
| a1 | S. aureus | 102 | [11] |
| a1 | E. faecalis | 31 | [11] |
| b1 | E. coli | 43.3 | [11] |
| b1 | K. pneumoniae | 48.9 | [11] |
| b1 | S. aureus | 25.2 | [11] |
| b1 | E. faecalis | 1.3 | [11] |
| c1 | E. coli | 29.2 | [11] |
| c1 | K. pneumoniae | 35.5 | [11] |
| c1 | S. aureus | 21.6 | [11] |
| c1 | E. faecalis | 1.8 | [11] |
| d1 | E. faecalis | 2.1 | [11] |
| e1 | S. aureus | 18.7 | [11] |
| e1 | E. faecalis | 1.2 | [11] |
| 1c | E. coli | 15.06 (µM) | [13] |
| 5c | E. coli | 13.37 (µM) | [13] |
| 106 | S. aureus | 16 | [15] |
| 106 | E. coli | 16 | [15] |
| 107 | S. aureus | 10.67 | [15] |
| 107 | E. coli | 12.82 | [15] |
| TET | S. aureus A | 1250 | [16] |
| TET | E. coli A | 1250 | [16] |
| TET | B. subtilis A | 1250 | [16] |
| TET | P. aeruginosa A | 1250 | [16] |
| TET | E. coli H | 2500 | [16] |
| TET | S. aureus H | 2500 | [16] |
| TET | K. pneumoniae H | 2500 | [16] |
Experimental Protocol for Antibacterial Activity
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the test bacterium in a suitable broth medium, adjusted to a 0.5 McFarland turbidity standard.
-
Serial Dilution of Compound: Prepare a two-fold serial dilution of the tetrazole derivative in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the bacterium is observed.
Mechanism of Antibacterial Action
Many tetrazole-containing antibiotics, such as cefazolin, function by inhibiting bacterial cell wall synthesis.
Antifungal Activity
Fungal infections, particularly those caused by opportunistic pathogens, are a growing concern. Tetrazole derivatives have emerged as a promising class of antifungal agents, with some exhibiting potent activity against a broad spectrum of fungi.
Quantitative Antifungal Data
The antifungal activity of tetrazole derivatives is typically reported as MIC values.
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| a1 | C. albicans | 76.8 | [14] |
| a1 | C. glabrata | 22.6 | [14] |
| a1 | C. parapsilosis | 88.7 | [14] |
| b1 | C. albicans | 64.2 | [14] |
| b1 | C. glabrata | 1.2 | [14] |
| b1 | C. parapsilosis | 18.4 | [14] |
| c1 | C. albicans | 44.9 | [14] |
| d1 | C. albicans | 7.4 | [11] |
| e1 | C. glabrata | 0.98 | [11] |
| 106 | C. albicans | 16 | [15] |
| 107 | C. albicans | 21.44 | [15] |
| Compound 42 | Candida spp. | 0.24 - 0.48 (µM) | [17] |
Experimental Protocol for Antifungal Activity
The broth microdilution method, as described for antibacterial activity, is also the standard for antifungal susceptibility testing, with modifications in the growth medium (e.g., RPMI-1640) and incubation conditions as required for fungal growth.
Mechanism of Antifungal Action
A primary mechanism of action for many azole antifungals, including some tetrazole derivatives, is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.
Antidiabetic Activity
Several tetrazole derivatives have been investigated for their potential in managing type 2 diabetes, primarily through their action as agonists of peroxisome proliferator-activated receptor-gamma (PPARγ).[18][19]
Quantitative Antidiabetic Data
| Compound | Activity | Value | Animal Model | Reference |
| 5-[3-[6-(5-methyl-2-phenyl-4-oxazolyl-methoxy)-3-pyridyl]propyl]-1H-tetrazole | PPARγ Agonism (EC50) | 6.75 nM | [20] | |
| 5-[3-[6-(5-methyl-2-phenyl-4-oxazolyl-methoxy)-3-pyridyl]propyl]-1H-tetrazole | Glucose Lowering (ED25) | 0.0839 mg/kg/day | KKAy mice | [20] |
| 5-[3-[6-(5-methyl-2-phenyl-4-oxazolyl-methoxy)-3-pyridyl]propyl]-1H-tetrazole | Glucose Lowering (ED25) | 0.0873 mg/kg/day | Wistar fatty rats | [20] |
| 5-[3-[6-(5-methyl-2-phenyl-4-oxazolyl-methoxy)-3-pyridyl]propyl]-1H-tetrazole | Lipid Lowering (ED25) | 0.0277 mg/kg/day | Wistar fatty rats | [20] |
Experimental Protocol for Antidiabetic Activity
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transfect with a PPARγ expression plasmid and a PPRE-luciferase reporter plasmid.
-
Compound Treatment: Treat the transfected cells with various concentrations of the tetrazole derivative.
-
Incubation: Incubate the cells for a sufficient period to allow for gene transcription (e.g., 16-24 hours).
-
Luciferase Assay: Lyse the cells and measure the luciferase activity, which is indicative of PPARγ activation.
-
Data Analysis: Determine the EC50 value, the concentration of the compound that produces 50% of the maximal response.
Signaling Pathway in Antidiabetic Activity
Anti-inflammatory Activity
Tetrazole derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[3][21]
Quantitative Anti-inflammatory Data
| Compound | Enzyme/Target | IC50 (µM) | Reference |
| Compound 7c | COX-2 | 0.23 | [10] |
| Compound 67 | COX-2 | 2.0 | [12] |
| Compound 67 | COX-1 | 420-8100 | [12] |
Experimental Protocol for Anti-inflammatory Activity
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing purified COX-2 enzyme and its substrate, arachidonic acid.
-
Compound Incubation: Add various concentrations of the tetrazole derivative to the reaction mixture.
-
Reaction Initiation and Termination: Initiate the enzymatic reaction and allow it to proceed for a defined time before stopping it.
-
Product Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an enzyme immunoassay (EIA).
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.
Signaling Pathway in Anti-inflammatory Activity
Analgesic Activity
Certain tetrazole derivatives have demonstrated analgesic properties, suggesting their potential use in pain management.[9][17]
Quantitative Analgesic Data
| Compound | Test | % Analgesic Activity / % MPE | Reference |
| AC2-T4 | Tail Flick | 359% | [9] |
| AC2-T3 | Tail Flick | 268% | [9] |
| AC2-T2 | Tail Flick | 204% | [9] |
| T1 | Tail Flick | 159% | [9] |
| Compound 78 | Hot Plate | 60.62% MPE | [22] |
Experimental Protocols for Analgesic Activity
This method assesses the response to a thermal pain stimulus.
-
Animal Preparation: Acclimatize the animals (mice or rats) to the testing environment.
-
Compound Administration: Administer the tetrazole derivative or a control substance.
-
Testing: Place the animal on a heated plate (e.g., 55°C) and record the latency to a nociceptive response, such as paw licking or jumping. A cut-off time is used to prevent tissue damage.
-
Data Analysis: An increase in the response latency compared to the control group indicates an analgesic effect.
This test evaluates visceral pain.
-
Animal Preparation and Compound Administration: As in the hot plate test.
-
Induction of Writhing: Inject a dilute solution of acetic acid intraperitoneally to induce abdominal constrictions (writhes).
-
Observation: Count the number of writhes over a specific period (e.g., 20 minutes).
-
Data Analysis: A reduction in the number of writhes in the treated group compared to the control group indicates an analgesic effect.
Anticonvulsant Activity
Tetrazole derivatives have shown promise as anticonvulsant agents, potentially through their interaction with the GABAergic system.
Quantitative Anticonvulsant Data
Due to the nature of anticonvulsant testing, data is often presented as the dose required to protect a certain percentage of animals from seizures (ED50). Specific ED50 values for a range of tetrazole derivatives are actively being researched.
Experimental Protocols for Anticonvulsant Activity
This test is a model for generalized tonic-clonic seizures.
-
Animal Preparation and Compound Administration: As in previous protocols.
-
Seizure Induction: Deliver a brief electrical stimulus through corneal or auricular electrodes to induce a seizure.
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: Protection is defined as the absence of the tonic hindlimb extension. The ED50, the dose that protects 50% of the animals, can be calculated.
This test is a model for myoclonic and absence seizures.
-
Animal Preparation and Compound Administration: As in previous protocols.
-
Seizure Induction: Administer a subcutaneous or intraperitoneal injection of pentylenetetrazole (PTZ), a GABA receptor antagonist.
-
Observation: Observe the animals for the onset and severity of seizures (e.g., clonic jerks, generalized convulsions).
-
Data Analysis: An increase in the latency to seizure onset or a decrease in seizure severity in the treated group indicates anticonvulsant activity.
Signaling Pathway in Anticonvulsant Activity
Antihypertensive Activity
Several commercially successful antihypertensive drugs, such as losartan and valsartan, incorporate a tetrazole moiety. These drugs typically function as angiotensin II receptor blockers (ARBs).[20][23]
Experimental Protocol for Antihypertensive Activity
Various animal models are used to evaluate the antihypertensive effects of new compounds.
-
Spontaneously Hypertensive Rats (SHR): This is a genetic model of hypertension.
-
Renal Artery Ligation: Surgical constriction of a renal artery induces hypertension.
-
DOCA-Salt Model: Administration of deoxycorticosterone acetate (DOCA) and a high-salt diet induces hypertension.
In these models, blood pressure is monitored (e.g., via tail-cuff plethysmography or telemetry) before and after administration of the tetrazole derivative to assess its ability to lower blood pressure.
Signaling Pathway in Antihypertensive Activity
Conclusion
The tetrazole scaffold is a cornerstone in modern medicinal chemistry, giving rise to a plethora of derivatives with a wide array of biological activities. This guide has provided a comprehensive overview of these activities, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways. The versatility of the tetrazole ring, coupled with the potential for diverse substitutions, ensures that it will remain a fertile ground for the discovery and development of novel therapeutic agents for the foreseeable future. Researchers and drug development professionals are encouraged to leverage the information presented herein to guide their efforts in harnessing the full therapeutic potential of tetrazole derivatives.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Evaluation of Tetrazolobenzimidazoles as Novel Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 10. Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Green Synthesis, Molecular Docking Studies, and Antimicrobial Evaluation of Tetrazoles Derivatives [ajgreenchem.com]
- 12. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ajgreenchem.com [ajgreenchem.com]
- 15. arabjchem.org [arabjchem.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Profile of 5-[4-(methylsulfonamido)phenyl]-2H-tetrazole: A Technical Overview
For Immediate Release
[City, State] – December 24, 2025 – An in-depth review of available scientific literature reveals a notable absence of specific in vitro studies conducted on the compound 5-[4-(methylsulfonamido)phenyl]-2H-tetrazole. While the broader classes of tetrazole and sulfonamide derivatives have been the subject of extensive research, demonstrating a wide array of biological activities, this particular molecule remains largely uncharacterized in the public domain. This technical guide, therefore, serves to summarize the potential areas of investigation and methodologies applicable to this compound, based on the activities of structurally related molecules.
Chemical Structure and Properties
| Property | Value | Source |
| Molecular Formula | C8H9N5O2S | [1] |
| Molecular Weight | 239.25 g/mol | [1][2] |
| Synonyms | N-[4-(2H-tetrazol-5-yl)phenyl]methanesulfonamide | [2] |
| Purity | ≥97% (Commercially available) | [1] |
Potential Biological Activities of Structurally Related Compounds
Compounds incorporating both tetrazole and sulfonamide functionalities have been investigated for a variety of therapeutic applications. These studies provide a foundation for hypothesizing the potential biological activities of this compound.
Antimicrobial Activity
Derivatives combining tetrazole and sulfonamide moieties have shown promise as antimicrobial agents. Studies on related compounds have demonstrated activity against a range of bacterial and fungal strains.[3][4] The general mechanism often involves the inhibition of essential metabolic pathways in microorganisms.
Anticancer Activity
The tetrazole ring is a well-established pharmacophore in the design of anticancer agents, often acting as a bioisosteric replacement for a carboxylic acid group, which can enhance metabolic stability.[5][6] Similarly, sulfonamide derivatives have been explored for their antitumor properties.[7] For instance, certain sulfonamide derivatives of 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b][3][8][9]triazine have been shown to induce apoptosis in colon cancer cell lines.[10][11]
Anti-inflammatory Activity
Several tetrazole derivatives have been reported to possess anti-inflammatory properties.[8] This activity is often evaluated through assays that measure the inhibition of inflammatory mediators.
Proposed Experimental Protocols for In Vitro Evaluation
Based on the activities of related compounds, a standard battery of in vitro assays could be employed to characterize the biological profile of this compound.
Antimicrobial Susceptibility Testing
Standard methods such as broth microdilution or disk diffusion assays could be utilized to determine the minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria and fungi.[8]
Cytotoxicity and Antiproliferative Assays
To assess potential anticancer activity, the compound would be tested against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to evaluate cytotoxic potential.[6]
Enzyme Inhibition Assays
Given that many drugs exert their effects by inhibiting specific enzymes, screening against a panel of relevant enzymes would be a logical step. For example, if anticancer activity is pursued, kinases are a common target.
Logical Workflow for In Vitro Characterization
The following diagram illustrates a logical workflow for the initial in vitro screening of this compound.
Caption: A proposed workflow for the initial in vitro biological evaluation of the target compound.
Potential Signaling Pathway Investigation
Should initial screenings indicate significant biological activity, further investigation into the underlying signaling pathways would be warranted. For example, if the compound exhibits anticancer properties, its effect on key pathways involved in cell proliferation, apoptosis, and angiogenesis would be a primary focus.
Caption: A generalized diagram of a potential anticancer signaling pathway that could be investigated.
References
- 1. This compound – Biotuva Life Sciences [biotuva.com]
- 2. calpaclab.com [calpaclab.com]
- 3. aelsindia.com [aelsindia.com]
- 4. researchgate.net [researchgate.net]
- 5. Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. pnrjournal.com [pnrjournal.com]
- 10. mdpi.com [mdpi.com]
- 11. The Effect of Novel 7-methyl-5-phenyl-pyrazolo[4,3- e]tetrazolo[4,5- b][1,2,4]triazine Sulfonamide Derivatives on Apoptosis and Autophagy in DLD-1 and HT-29 Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Sulfonamido-Phenyl-Tetrazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The convergence of the sulfonamide, phenyl, and tetrazole moieties has given rise to a class of compounds with significant and diverse pharmacological activities. This technical guide provides an in-depth exploration of the pharmacological profile of sulfonamido-phenyl-tetrazoles, detailing their synthesis, mechanisms of action, and therapeutic potential. This document summarizes key quantitative data, outlines experimental protocols for their evaluation, and visualizes relevant biological pathways and workflows to support further research and development in this promising area of medicinal chemistry.
Core Pharmacological Activities and Therapeutic Targets
Sulfonamido-phenyl-tetrazole derivatives have demonstrated a broad spectrum of biological activities, positioning them as compelling candidates for drug discovery programs targeting a range of diseases. Their therapeutic potential stems from the unique combination of the sulfonamide group, a well-established pharmacophore, the versatile phenyl ring which allows for extensive structural modifications, and the tetrazole ring, a bioisostere of the carboxylic acid group with improved metabolic stability.[1][2][3][4][5][6]
Key therapeutic areas where these compounds have shown promise include:
-
Anticancer Activity: Certain derivatives have exhibited cytotoxic effects against various cancer cell lines.[6]
-
Antimicrobial Activity: The foundational antibacterial nature of sulfonamides is often retained and can be modulated in these complex structures.[6]
-
Anti-inflammatory and Analgesic Effects: Inhibition of inflammatory mediators and antagonism of pain receptors are notable activities.[4] This includes potential applications in neuropathic pain.[7][8][9][10]
-
Cardiovascular Applications: Antagonism of receptors such as the Angiotensin II receptor and blockade of ion channels like Kv1.5 point to their potential in treating hypertension and atrial fibrillation.[11][12][13][14][15]
-
Enzyme Inhibition: These compounds have been shown to inhibit various enzymes, including urease, carbonic anhydrase, and cyclooxygenase-2 (COX-2).[3][4][16]
-
Neurological Applications: Antagonism of the P2X7 receptor suggests a role in neuroinflammation and related disorders.
Quantitative Pharmacological Data
The following tables summarize key quantitative data for representative sulfonamido-phenyl-tetrazole derivatives across various biological targets. This data is crucial for understanding structure-activity relationships and for the selection of lead compounds for further development.
Table 1: Enzyme Inhibition Data
| Compound Class | Target Enzyme | IC50 / Ki | Reference Compound | Reference IC50 / Ki |
| Phenyl-tetrazole sulfonamides | Carbonic Anhydrase II (hCA II) | Low nM range | Acetazolamide | ~12 nM |
| Phenyl-tetrazole sulfonamides | Carbonic Anhydrase VII (hCA VII) | Low nM range | Acetazolamide | ~2.5 nM |
| Benzenesulfonamide-tetrazoles | Urease | 3.59 ± 0.07 µM | Thiourea | Not specified |
| 1,5-diaryl-substituted tetrazoles | Cyclooxygenase-2 (COX-2) | 2.0 µM | Celecoxib | Not specified |
Table 2: Receptor Antagonism Data
| Compound Class | Target Receptor | IC50 | In Vitro/In Vivo Model |
| Thiazole-tetrazole derivatives | Kv1.5 Potassium Channel | 180 - 550 nM | In vitro patch clamp |
| 1-benzyl-5-phenyltetrazoles | P2X7 Receptor | Varies with substitution | Calcium flux assay in recombinant cell lines |
| 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid derivatives | Angiotensin II Receptor | Not specified | Antihypertensive assay |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of sulfonamido-phenyl-tetrazoles.
Carbonic Anhydrase Inhibition Assay
This colorimetric assay is used to screen for inhibitors of carbonic anhydrase activity, which relies on the esterase activity of the enzyme.
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Human carbonic anhydrase isoenzymes (e.g., hCA I and II)
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
p-Nitrophenyl acetate (pNPA) as substrate
-
Test compounds (sulfonamido-phenyl-tetrazoles) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitor (e.g., Acetazolamide)
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzyme, substrate, and test compounds in the assay buffer.
-
Plate Setup: To the wells of a 96-well plate, add the assay buffer, enzyme solution, and either the test compound, reference inhibitor, or solvent control. Include a blank control with only the buffer and substrate.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[17]
-
Reaction Initiation: Add the pNPA substrate solution to all wells to start the reaction.[17]
-
Kinetic Measurement: Immediately measure the absorbance at 405 nm in kinetic mode for 10-20 minutes, with readings taken every 30-60 seconds.[17]
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. The percentage of inhibition is determined relative to the enzyme control. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[17]
P2X7 Receptor Antagonism: Calcium Influx Assay
This assay measures the ability of a compound to block the influx of calcium into cells upon activation of the P2X7 receptor by an agonist like ATP.
Materials:
-
Cells expressing the P2X7 receptor (e.g., HEK293 cells or THP-1 monocytes)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
P2X7 receptor agonist (e.g., ATP or BzATP)
-
Test compounds
-
Fluorometric imaging plate reader or flow cytometer
Procedure:
-
Cell Loading: Incubate the cells with the calcium indicator dye in the assay buffer at 37°C for 30-60 minutes.[1][18]
-
Washing: Wash the cells to remove excess dye.
-
Compound Incubation: Add the test compounds at various concentrations to the cells and incubate for a predetermined time.
-
Agonist Stimulation: Add the P2X7 agonist to the wells to stimulate calcium influx.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: The inhibitory effect of the test compounds is determined by the reduction in the agonist-induced fluorescence signal. IC50 values are calculated from the dose-response curves.
In Vivo Model of Neuropathic Pain
Animal models are essential for evaluating the analgesic efficacy of sulfonamido-phenyl-tetrazoles in a physiological context. The chronic constriction injury (CCI) model is a commonly used model of neuropathic pain.[8][9][10]
Animals:
-
Adult male Sprague-Dawley or Wistar rats
Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent.
-
Surgical Procedure: Surgically expose the sciatic nerve in one of the hind limbs. Place four loose ligatures around the nerve at 1 mm intervals. The ligatures should constrict the nerve without arresting blood flow.
-
Wound Closure: Close the incision in layers.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics for a short period.
-
Behavioral Testing: After a recovery period (typically 7-14 days), assess pain-related behaviors such as mechanical allodynia (using von Frey filaments) and thermal hyperalgesia (using a plantar test apparatus).
-
Drug Administration: Administer the test compound (sulfonamido-phenyl-tetrazole) via a suitable route (e.g., oral gavage, intraperitoneal injection).
-
Post-drug Assessment: Re-evaluate the pain-related behaviors at different time points after drug administration to determine the analgesic effect.
-
Data Analysis: Compare the behavioral responses before and after drug treatment to determine the degree of pain relief.
Visualizing Pathways and Processes
The following diagrams, created using the DOT language, illustrate key signaling pathways and a representative drug discovery workflow relevant to sulfonamido-phenyl-tetrazoles.
P2X7 Receptor Downstream Signaling
Activation of the P2X7 receptor by extracellular ATP triggers a cascade of intracellular events, leading to inflammation and, in some cases, cell death.[11][19][20][21][22]
References
- 1. bu.edu [bu.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. openaccesspub.org [openaccesspub.org]
- 4. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 7. Spirocyclic sulfonamides with carbonic anhydrase inhibitory and anti-neuropathic pain activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. ojs.ikm.mk [ojs.ikm.mk]
- 11. physoc.org [physoc.org]
- 12. Pharmacology of voltage-gated potassium channel Kv1.5--impact on cardiac excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peptide Inhibitors of Kv1.5: An Option for the Treatment of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Computational Study of the Loss-of-Function Mutations in the Kv1.5 Channel Associated with Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Challenges Faced with Small Molecular Modulators of Potassium Current Channel Isoform Kv1.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Calcium flux assay [bio-protocol.org]
- 19. P2X7 Interactions and Signaling – Making Head or Tail of It - PMC [pmc.ncbi.nlm.nih.gov]
- 20. iris.unife.it [iris.unife.it]
- 21. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the In Vitro Evaluation of 5-[4-(methylsulfonamido)phenyl]-2H-tetrazole in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-[4-(methylsulfonamido)phenyl]-2H-tetrazole is a synthetic compound featuring both a tetrazole and a sulfonamide moiety. While specific biological data for this compound is not extensively documented in publicly available literature, the chemical structure is analogous to other tetrazole and sulfonamide derivatives that have demonstrated significant biological activity, particularly in the context of cancer research.[1][2][3][4] Tetrazole-containing compounds are recognized for their potential as anticancer agents, often exerting their effects through the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[1][2]
These application notes provide a comprehensive guide for researchers to evaluate the potential cytotoxic and mechanistic properties of this compound in a cell culture setting. The protocols detailed below are based on established methodologies for analogous compounds and are intended to serve as a starting point for a thorough investigation.
Chemical Properties
| Property | Value | Reference |
| Synonym | N-[4-(2H-tetrazol-5-yl)phenyl]methanesulfonamide | [5] |
| Molecular Formula | C₈H₉N₅O₂S | [6] |
| Molecular Weight | 239.25 g/mol | [6] |
| CAS Number | 1261268-83-0 | [5] |
Recommended Cell-Based Assays
A multi-assay approach is recommended to comprehensively assess the in vitro effects of this compound. The following assays are fundamental for determining its cytotoxic potential and elucidating its mechanism of action.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: To measure the metabolic activity of cells as an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) Assay: To quantify membrane integrity by measuring the release of LDH from damaged cells.
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: To measure the activity of key executioner caspases (e.g., Caspase-3/7) involved in the apoptotic cascade.
Mechanistic Assays
-
Western Blotting: To analyze the expression levels of key proteins involved in relevant signaling pathways, such as apoptosis (e.g., p53, Bcl-2 family proteins) and autophagy (e.g., LC3).
-
Cell Cycle Analysis: To determine the effect of the compound on cell cycle progression.
Experimental Protocols
Note: The following protocols are generalized and should be optimized for the specific cell lines and experimental conditions used.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the effect of this compound on cell viability by measuring the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
Materials:
-
Target cancer cell lines (e.g., DLD-1, HT-29 colorectal cancer cells)
-
This compound
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% (v/v).
-
Remove the medium and add 100 µL of medium containing various concentrations of the test compound to the wells. Include a vehicle control (medium with solvent only) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Quantitative Data from Analogous Compounds (for reference):
| Compound | Cell Line | Incubation Time | IC50 (µM) | Reference |
| MM137 (a tetrazole sulfonamide derivative) | DLD-1 | 24 h | 0.43 | [1] |
| MM137 (a tetrazole sulfonamide derivative) | HT-29 | 24 h | 0.16 | [1] |
| MM124 (a tetrazole sulfonamide derivative) | DLD-1 | 24 h | 1.54 | [1] |
| MM124 (a tetrazole sulfonamide derivative) | HT-29 | 24 h | 0.41 | [1] |
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine on the cell surface.
Materials:
-
Target cell lines
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Protocol 3: Analysis of Protein Expression by Western Blot
This protocol is used to detect changes in the levels of specific proteins involved in signaling pathways of interest.
Materials:
-
Target cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p53, anti-LC3, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with the compound, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualization of Key Concepts
Experimental Workflow
Caption: A flowchart of the general experimental workflow.
Potential Signaling Pathways
Based on the activity of analogous compounds, this compound may induce apoptosis through intrinsic and/or extrinsic pathways.
Caption: A diagram of potential apoptotic signaling pathways.
Conclusion
The provided application notes and protocols offer a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, and key signaling pathways, researchers can gain valuable insights into its potential as a therapeutic agent. It is crucial to adapt and optimize these protocols for the specific experimental systems being utilized to ensure accurate and reproducible results.
References
- 1. Synthesis, anticancer evaluation, and electrochemical investigation of new chiral pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound – Biotuva Life Sciences [biotuva.com]
Application Notes and Protocols for 5-[4-(methylsulfonamido)phenyl]-2H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for the synthesis of 5-[4-(methylsulfonamido)phenyl]-2H-tetrazole, a compound of interest in medicinal chemistry due to the diverse biological activities associated with the tetrazole motif.[1][2][3][4] The tetrazole ring is a well-established bioisostere for the carboxylic acid group, often leading to improved metabolic stability and pharmacokinetic properties in drug candidates.[5][6]
Overview
The synthetic protocol outlined below describes a plausible two-step method for the preparation of this compound, commencing from the commercially available starting material, 4-aminobenzonitrile. The procedure involves the sulfonylation of the amino group followed by a [3+2] cycloaddition reaction with an azide source to construct the tetrazole ring.
Key Compound Data
| Parameter | Value | Reference |
| Molecular Formula | C8H9N5O2S | [7][8] |
| Molecular Weight | 239.25 g/mol | [7][8] |
| Purity (Typical) | ≥97% | [7] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO, DMF, and aqueous base | N/A |
Experimental Protocol
Part 1: Synthesis of N-(4-cyanophenyl)methanesulfonamide
This procedure details the reaction of 4-aminobenzonitrile with methanesulfonyl chloride to yield the sulfonamide intermediate.
Materials:
-
4-aminobenzonitrile
-
Methanesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 4-aminobenzonitrile (1.0 eq) in dichloromethane (DCM).
-
Cool the solution in an ice bath and add pyridine (1.2 eq) dropwise while stirring.
-
Slowly add methanesulfonyl chloride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to obtain N-(4-cyanophenyl)methanesulfonamide.
Part 2: Synthesis of this compound
This part of the protocol describes the conversion of the nitrile intermediate to the final tetrazole product using a cycloaddition reaction. A common method for this transformation involves the use of sodium azide and a Lewis acid catalyst.[2]
Materials:
-
N-(4-cyanophenyl)methanesulfonamide
-
Sodium azide (NaN3)
-
Triethylamine hydrochloride or Ammonium chloride
-
N,N-Dimethylformamide (DMF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine N-(4-cyanophenyl)methanesulfonamide (1.0 eq), sodium azide (1.5 eq), and triethylamine hydrochloride (1.5 eq) in N,N-Dimethylformamide (DMF).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully acidify with 1 M HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to afford this compound.
Visualized Experimental Workflow
Caption: Synthetic scheme for this compound.
Biological Context and Signaling
Tetrazole derivatives are known to exhibit a wide array of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral effects.[1] Their mechanism of action can be diverse. For instance, in cancer, they have been implicated in the arrest of the cell cycle and the inhibition of cyclin-dependent kinases. The tetrazole moiety's ability to act as a bioisostere for carboxylic acids allows it to interact with various biological targets.
Visualized Potential Biological Roles of Tetrazole Derivatives
Caption: Overview of the biological roles of tetrazole derivatives.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids and metals.
-
Work with organic solvents in a well-ventilated area or fume hood.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phmethods.net [phmethods.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound – Biotuva Life Sciences [biotuva.com]
- 8. calpaclab.com [calpaclab.com]
Application Notes and Protocols for 5-[4-(methylsulfonamido)phenyl]-2H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-[4-(methylsulfonamido)phenyl]-2H-tetrazole is a heterocyclic compound featuring both a tetrazole ring and a sulfonamide group. Tetrazole derivatives are recognized in medicinal chemistry for their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The tetrazole moiety is often considered a bioisostere of a carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[2] The sulfonamide group is a well-known pharmacophore present in numerous clinically approved drugs with diverse therapeutic applications, such as antibacterial, anti-inflammatory, and anticancer agents.[3][4] The combination of these two pharmacophores in this compound suggests its potential as a versatile research tool for investigating various biological pathways and as a scaffold for the development of novel therapeutic agents.
These application notes provide an overview of the potential research applications of this compound, along with detailed protocols for exemplary in vitro assays to evaluate its biological activity. The provided protocols are based on methodologies established for structurally related sulfonamide and tetrazole derivatives and may require optimization for this specific compound.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1261268-83-0 | Internal |
| Molecular Formula | C₈H₉N₅O₂S | Internal |
| Molecular Weight | 239.25 g/mol | Internal |
| IUPAC Name | N-[4-(2H-tetrazol-5-yl)phenyl]methanesulfonamide | Internal |
| Physical Form | Solid | Internal |
| Purity | ≥97% | Internal |
| Storage | Refrigerator | Internal |
Potential Research Applications and Quantitative Data
Based on the known biological activities of structurally similar sulfonamide-containing tetrazole derivatives, this compound can be investigated as a research tool in the following areas:
-
Anticancer Research: As an inhibitor of cancer cell proliferation.
-
Anti-inflammatory Studies: For its potential to modulate inflammatory pathways.
-
Enzyme Inhibition Assays: Particularly as an inhibitor of carbonic anhydrases.
-
Antimicrobial Research: To determine its efficacy against various bacterial strains.
The following tables summarize quantitative data for related sulfonamide and tetrazole derivatives to provide a reference for potential activities.
Table 1: Anticancer Activity of Related Sulfonamide Derivatives
| Compound Class | Cell Line | Compound Example | IC₅₀ (µM) | Reference |
| 1,2,4-Triazine Sulfonamides | MCF-7 | 4b | 42 | [5] |
| 1,2,4-Triazine Sulfonamides | MDA-MB-231 | 4b | 76 | [5] |
| Phenylsulfonylpiperazines | MCF-7 | Compound 3 | 4.48 | [6] |
Table 2: Carbonic Anhydrase Inhibition by Related Sulfonamide Derivatives
| Compound Class | Enzyme Isoform | Compound Example | Kᵢ (nM) | Reference |
| Pyrazolo[4,3-c]pyridine Sulfonamides | hCA I | 1k | 58.8 | [7] |
| Pyrazolo[4,3-c]pyridine Sulfonamides | hCA II | 1k | 5.6 | [7] |
| Pyrazole-based Sulfonamides | hCA I | 2d | 18.03 | [8] |
| Pyrazole-based Sulfonamides | hCA II | 2d | 24.84 | [8] |
Experimental Protocols
The following are detailed protocols for assessing the biological activity of this compound. Note: These are generalized protocols for related compound classes and should be optimized for the specific compound of interest.
Protocol 1: In Vitro Anticancer Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on a cancer cell line such as MDA-MB-231 (human breast adenocarcinoma).[6]
Materials:
-
This compound
-
MDA-MB-231 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a CO₂ incubator.
-
Cell Seeding: Harvest cells using Trypsin-EDTA and seed them into 96-well plates at a density of 1.5 x 10⁴ cells/well.[6] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from, for example, 1.25 µM to 160 µM.[6]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48 hours.[6]
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
MTT Assay Workflow
Protocol 2: Carbonic Anhydrase Inhibition Assay
This protocol describes a method to determine the inhibitory effect of this compound on human carbonic anhydrase (hCA) isoforms, such as hCA I and hCA II, using a stopped-flow CO₂ hydrase assay.[7]
Materials:
-
This compound
-
Recombinant human carbonic anhydrase isoforms (e.g., hCA I and hCA II)
-
HEPES buffer (pH 7.5)
-
Phenol red indicator
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO.
-
Dilute the enzyme to the desired concentration (e.g., 5-12 nM) in HEPES buffer.[9]
-
-
Enzyme-Inhibitor Pre-incubation:
-
Mix the enzyme solution with various concentrations of the test compound.
-
Incubate at room temperature for 15 minutes to allow for the formation of the enzyme-inhibitor complex.[9]
-
-
Stopped-Flow Measurement:
-
The assay measures the enzyme-catalyzed hydration of CO₂.
-
One syringe of the stopped-flow instrument contains the enzyme-inhibitor mixture in HEPES buffer with phenol red.
-
The other syringe contains the CO₂-saturated water.
-
Rapidly mix the contents of the two syringes. The hydration of CO₂ causes a pH drop, which is monitored by the change in absorbance of the phenol red indicator.
-
-
Data Acquisition: Record the rate of the reaction by monitoring the absorbance change over time.
-
Data Analysis:
-
Determine the initial rates of the reaction at different inhibitor concentrations.
-
Calculate the percentage of inhibition for each concentration.
-
Determine the inhibition constant (Kᵢ) by non-linear least-squares methods using the Cheng-Prusoff equation.[9]
-
Carbonic Anhydrase Inhibition Assay Workflow
Protocol 3: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol is for determining the MIC of this compound against bacterial strains using the broth microdilution method.[10]
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Culture the bacterial strain overnight on an appropriate agar plate.
-
Prepare a bacterial suspension in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[11]
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform a two-fold serial dilution of the compound in CAMHB in the 96-well plate.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[10]
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
-
Growth can be assessed visually or by measuring the optical density at 600 nm.
-
Signaling Pathways
The precise signaling pathways modulated by this compound are not yet elucidated. However, based on the activities of related compounds, plausible targets include carbonic anhydrases and enzymes involved in inflammatory pathways like cyclooxygenases (COX).
Potential Carbonic Anhydrase Inhibition Pathway
Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[12] Inhibition of specific CA isoforms, such as CA IX and CA XII which are overexpressed in some tumors, can lead to a decrease in pH regulation in cancer cells, contributing to an anti-proliferative effect.[12]
Carbonic Anhydrase Inhibition Pathway
This document is intended for research use only. The provided protocols are examples and may require optimization for specific experimental conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]
- 5. mdpi.com [mdpi.com]
- 6. A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrahydroquinazole-based secondary sulphonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IV, and IX, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Tetrazole Scaffold: A Versatile Player in Modern Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, particularly its ability to act as a bioisosteric replacement for the carboxylic acid group, have cemented its importance in the design of novel therapeutics. This document provides detailed application notes on the role of tetrazoles in drug discovery, alongside specific experimental protocols for the synthesis and evaluation of tetrazole-containing compounds.
Application Notes
The Tetrazole as a Carboxylic Acid Bioisostere
One of the most significant applications of the tetrazole moiety in drug discovery is its use as a bioisostere for the carboxylic acid functional group.[1][2] This substitution is advantageous for several reasons:
-
Metabolic Stability: Tetrazoles are generally more resistant to metabolic degradation compared to carboxylic acids, leading to improved pharmacokinetic profiles.[1][2]
-
Increased Lipophilicity: Replacing a carboxylic acid with a tetrazole can enhance the lipophilicity of a drug candidate, which can improve its ability to cross cell membranes and increase its bioavailability.[1][3]
-
Comparable Acidity: The pKa of a 5-substituted-1H-tetrazole is similar to that of a carboxylic acid, allowing it to maintain key ionic interactions with biological targets.[4]
-
Reduced Side Effects: In some cases, the replacement of a carboxylic acid with a tetrazole has been shown to reduce the side effects of a drug.[1][3]
A prime example of this bioisosteric replacement is found in the development of angiotensin II receptor antagonists like losartan and valsartan, where the tetrazole ring mimics the binding of the carboxylate group of the natural ligand.[2]
Diverse Pharmacological Activities
Beyond their role as bioisosteres, tetrazole derivatives have demonstrated a broad spectrum of pharmacological activities, making them valuable scaffolds for a wide range of therapeutic areas.[3][4][5] These activities include:
-
Antihypertensive: As exemplified by the "sartan" class of drugs (e.g., losartan, valsartan, irbesartan), tetrazoles are crucial for their potent angiotensin II receptor blocking activity, leading to the effective management of hypertension.[2]
-
Anticancer: Numerous tetrazole-containing compounds have exhibited significant cytotoxic activity against various cancer cell lines.[3][5] Their mechanisms of action are diverse and can involve the inhibition of key enzymes or disruption of cellular signaling pathways.
-
Antibacterial and Antifungal: Tetrazole derivatives have shown promise as antimicrobial agents.[4][5] Some cephalosporin antibiotics, such as cefamandole and ceftezole, incorporate a tetrazole moiety and exhibit broad-spectrum antibacterial activity.[2] More recent research has focused on their ability to inhibit bacterial DNA gyrase.
-
Antiviral, Anti-inflammatory, and Antidiabetic: The versatility of the tetrazole scaffold extends to antiviral, anti-inflammatory, and antidiabetic applications, with ongoing research exploring their potential in these areas.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data for representative tetrazole-containing compounds, providing a basis for comparison and further research.
Table 1: Antihypertensive Activity of Tetrazole-Containing Angiotensin II Receptor Antagonists
| Compound | Target | Binding Affinity (Ki) | In Vitro Potency (IC50) |
| Losartan | AT1 Receptor | 8.3 nM | 19 nM |
| Valsartan | AT1 Receptor | 3.9 nM | 27 nM |
| Irbesartan | AT1 Receptor | 1.3 nM | 1.5 nM |
| Candesartan | AT1 Receptor | 0.3 nM | 0.6 nM |
Table 2: Anticancer Activity of Selected Tetrazole Derivatives
| Compound | Cell Line | IC50 / GI50 |
| Tetrazole-resveratrol hybrid | 60 human cancer cell lines | <0.01-5.28 μM (GI50)[3] |
| 1,5-diaryl substituted tetrazole (Compound 4l) | HL-60 | 1.3 nM (IC50) |
| 1,5-diaryl substituted tetrazole (Compound 5b) | HL-60 | 0.3 nM (IC50) |
Table 3: Antimicrobial Activity of Tetrazole Derivatives
| Compound | Organism | MIC (Minimum Inhibitory Concentration) |
| Cefamandole | Staphylococcus aureus | 0.12 - 0.5 µg/mL |
| Ceftezole | Escherichia coli | 0.2 - 1.6 µg/mL |
| Imide-tetrazole hybrid (Compound 1) | Staphylococcus aureus (clinical) | 0.8 µg/mL[6] |
| Imide-tetrazole hybrid (Compound 2) | Staphylococcus epidermidis (clinical) | 0.8 µg/mL[6] |
Experimental Protocols
Protocol 1: Synthesis of Valsartan
This protocol describes a general procedure for the synthesis of Valsartan, a widely used angiotensin II receptor antagonist.
Materials:
-
L-valine methyl ester hydrochloride
-
4-bromomethyl-2'-cyanobiphenyl
-
Valeryl chloride
-
Tri-n-butyltin azide
-
Sodium hydroxide
-
Methylene dichloride
-
n-heptane
-
Methanol
-
Hydrochloric acid
-
Sodium chloride solution (10%)
-
Diisopropyl ether
Procedure:
-
Synthesis of N-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-L-valine methyl ester: React 4-bromomethyl-2'-cyanobiphenyl with L-valine methyl ester hydrochloride in the presence of a suitable base (e.g., triethylamine) in a solvent like methylene dichloride.
-
Acylation: Acylate the product from step 1 with valeryl chloride in the presence of a base to yield N-(1-oxopentyl)-N-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-L-valine methyl ester.
-
Tetrazole Formation: Cyclize the cyano group of the product from step 2 using tri-n-butyltin azide in a suitable solvent like xylene at reflux to form the trityl-protected tetrazole intermediate.
-
Hydrolysis of the Ester and Deprotection: a. Dissolve the intermediate from step 3 (valsartan benzyl ester, 10.0 g) in a mixture of water (80 mL) and sodium hydroxide (5.0 g). b. Heat the solution to 65 °C for 2.5 hours.[5] c. Cool the reaction mixture to room temperature and wash with n-heptane (60 mL).[5] d. Separate the aqueous layer and adjust the pH to 2.0 with dilute hydrochloric acid.[5] e. Extract the aqueous layer with methylene dichloride (100 mL).[5] f. Wash the organic layer with water (150 mL) and then with 10% sodium chloride solution (30 mL).[5]
-
Crystallization: a. Concentrate the organic layer under reduced pressure. b. Add diisopropyl ether to the residue and cool in a refrigerator for 2 hours to induce crystallization.[5] c. Filter the solid, wash with chilled diisopropyl ether (10 mL), and dry to obtain pure valsartan.[5]
Protocol 2: Angiotensin II Receptor Type 1 (AT1R) Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the AT1 receptor.
Materials:
-
Cell membranes expressing the human AT1 receptor
-
[³H]-Losartan (radioligand)
-
Unlabeled Losartan (for non-specific binding)
-
Test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
A fixed concentration of [³H]-Losartan (typically at its Kd concentration)
-
Serial dilutions of the test compound or unlabeled Losartan (for the competition curve) or buffer (for total binding). For non-specific binding, add a high concentration of unlabeled Losartan.
-
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: MTT Assay for Cytotoxicity
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity as a measure of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test tetrazole compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test tetrazole compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well.[7] Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan.[7] Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability).
-
Visualizations
Caption: A generalized workflow for drug discovery and development, highlighting the stages where tetrazole-based compounds are designed and evaluated.
Caption: The signaling pathway of the Angiotensin II Type 1 Receptor (AT1R), a key target for tetrazole-containing antihypertensive drugs.
Caption: A step-by-step workflow for performing an Angiotensin II receptor binding assay to evaluate the potency of tetrazole compounds.
Caption: A procedural workflow for the MTT assay to assess the cytotoxic effects of tetrazole derivatives on cancer cell lines.
Caption: A simplified schematic illustrating the common synthetic route to 1,5- and 2,5-disubstituted tetrazoles via a [3+2] cycloaddition reaction followed by alkylation.
Caption: A conceptual diagram illustrating the inhibition of bacterial DNA gyrase by tetrazole-based compounds, leading to bacterial cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Functional Evaluation of 1, 5-Disubstituted Tetrazoles as Monoamine Neurotransmitter Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Dissolution of 5-[4-(methylsulfonamido)phenyl]-2H-tetrazole
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
5-[4-(methylsulfonamido)phenyl]-2H-tetrazole is a molecule of interest in pharmaceutical research, featuring both a sulfonamide and a tetrazole group. The tetrazole moiety often serves as a bioisosteric replacement for a carboxylic acid group, enhancing metabolic stability and other physicochemical properties. Proper dissolution and handling of this compound are crucial for accurate and reproducible experimental results in biological and chemical assays. These application notes provide detailed protocols for the dissolution of this compound, preparation of stock and working solutions, and guidance on solubility enhancement.
2. Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are important for understanding its solubility characteristics.
| Property | Value | Reference |
| Molecular Formula | C₈H₉N₅O₂S | [1][2] |
| Molecular Weight | 239.25 g/mol | [2] |
| Appearance | Solid (form may vary) | General knowledge |
| Storage | Store at -20°C for long-term stability. |
3. Solubility Data
Quantitative solubility data for this compound is not extensively reported in the literature. However, based on the chemical structure (containing a sulfonamide and a tetrazole ring system), its solubility is expected to be poor in aqueous solutions and favorable in polar aprotic solvents. The following table provides a qualitative solubility profile based on general knowledge of similar compounds.
| Solvent | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Commonly used for preparing high-concentration stock solutions for in vitro and in vivo studies.[3] |
| Dimethylformamide (DMF) | High | Another suitable polar aprotic solvent for initial dissolution. |
| Methanol | Moderate to Low | May be used for some applications, but lower concentrations are expected compared to DMSO or DMF. |
| Ethanol | Moderate to Low | Similar to methanol, solubility may be limited. |
| Water | Low | The compound is expected to have poor aqueous solubility. |
| Phosphate-Buffered Saline (PBS) | Low | Solubility in physiological buffers is expected to be minimal without solubility enhancement techniques. |
4. Experimental Protocols
4.1. Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting point for most biological experiments.
Materials:
-
This compound powder
-
Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of the compound needed using its molecular weight (239.25 g/mol ).
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 239.25 g/mol * (1000 mg / 1 g) = 2.39 mg
-
-
Weigh the compound: Carefully weigh out 2.39 mg of this compound and place it in a sterile microcentrifuge tube or vial.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the compound.
-
Dissolve the compound: Vortex the solution for 1-2 minutes to facilitate dissolution. Gentle warming in a water bath (37°C) for a short period can be used if the compound does not dissolve readily. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. For longer-term storage, -80°C is recommended. Sulfonamide solutions in methanol have been shown to be stable at -20°C for at least 5 years.
4.2. Preparation of Aqueous Working Solutions from DMSO Stock
For most biological assays, the high-concentration DMSO stock solution needs to be diluted into an aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO is low (typically ≤ 0.5%) to avoid solvent-induced toxicity or artifacts.[3]
Materials:
-
10 mM stock solution of this compound in DMSO
-
Desired aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution in the aqueous buffer to achieve the desired final concentration.
-
Example for a 10 µM working solution:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of the aqueous buffer. This results in a 10 µM solution with a final DMSO concentration of 0.1%.
-
Mix thoroughly by gentle pipetting or vortexing.
-
-
Solubility Check: After dilution, visually inspect the working solution for any signs of precipitation. If precipitation occurs, the concentration may be too high for the aqueous buffer. Consider preparing a lower concentration working solution or using solubility enhancement techniques.
5. Solubility Enhancement Strategies
If the aqueous solubility of this compound is a limiting factor for your experiments, the following strategies can be employed.[4]
5.1. Co-solvency
The use of a water-miscible organic co-solvent can increase the solubility of a compound.[4]
Protocol:
-
Prepare a series of co-solvent/water mixtures (e.g., ethanol:water, PEG 400:water) at different ratios.
-
Add an excess amount of the compound to each mixture.
-
Agitate the samples until equilibrium is reached.
-
Centrifuge to pellet the undissolved solid and analyze the supernatant to determine the solubility in each co-solvent mixture.
5.2. pH Adjustment / Salt Formation
The sulfonamide group is weakly acidic and can be ionized to form a more soluble salt by adjusting the pH.[4]
Protocol:
-
Prepare a suspension of the compound in water.
-
Gradually add a base (e.g., 0.1 M NaOH) while monitoring the pH and observing for dissolution.
-
Determine the pH at which the compound fully dissolves. Note that the stability of the compound at different pH values should be considered.
6. Mandatory Visualizations
Caption: Workflow for preparing stock and working solutions.
Caption: Decision tree for addressing solubility challenges.
References
Application Notes and Protocols for the Synthesis of 5-Substituted 1H-Tetrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Substituted 1H-tetrazoles are a pivotal class of nitrogen-rich heterocyclic compounds with wide-ranging applications in medicinal chemistry, materials science, and agrochemicals.[1][2][3][4] In drug discovery, the tetrazole ring is frequently employed as a bioisosteric replacement for the carboxylic acid functional group, offering similar acidity but with enhanced metabolic stability and lipophilicity.[1][5][6][7][8] This has led to the incorporation of the 5-substituted 1H-tetrazole moiety into numerous clinically approved drugs, including the antihypertensive agent losartan and the antibiotic cefazolin.[1][9]
This document provides detailed application notes and experimental protocols for the synthesis of 5-substituted 1H-tetrazoles, with a focus on the prevalent [3+2] cycloaddition reaction between nitriles and azides. Various catalytic systems are discussed, and quantitative data are presented to facilitate method selection. Additionally, alternative synthetic routes starting from amides and aldehydes are outlined.
Synthetic Methodologies
The synthesis of 5-substituted 1H-tetrazoles can be broadly categorized into three main approaches based on the starting material:
-
From Nitriles: The most common and versatile method involves the [3+2] cycloaddition of an organic nitrile with an azide source.[5][9]
-
From Aldehydes: Multi-component reactions starting from aldehydes provide a streamlined approach to synthesizing 5-substituted 1H-tetrazoles.[12][13]
Synthesis from Nitriles via [3+2] Cycloaddition
The [3+2] cycloaddition of nitriles with an azide source, typically sodium azide, is the most widely employed method for the preparation of 5-substituted 1H-tetrazoles.[1][5][9] The reaction can be performed under various conditions, including the use of catalysts to improve reaction rates and yields.
A diverse range of catalysts have been developed to facilitate the [3+2] cycloaddition reaction, including metal salts, zeolites, and nanocatalysts.[2][14][15] The choice of catalyst can significantly impact the reaction efficiency, substrate scope, and environmental footprint.
Data Presentation: Comparison of Catalytic Systems for the Synthesis of 5-Phenyl-1H-tetrazole
| Catalyst | Azide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyridine hydrochloride | NaN₃ | DMF | 110 | 8 | 84 | [16] |
| CoY Zeolite | NaN₃ | DMF | 120 | 14 | 92 | [14] |
| Co(II) complex | NaN₃ | DMSO | 110 | 12 | 99 | [17] |
| CuSO₄·5H₂O | NaN₃ | DMSO | 140 | 1 | 95 | [15][18] |
| Fe₃O₄-adenine-Zn | NaN₃ | PEG | 120 | 1.33 | 96 | [4] |
| SA-rGO | NaN₃ | - | - | - | High | [19] |
| MNPs-Picolylamine-Cu(OAc)₂ | NaN₃ | Water | MW | - | High | [13] |
Protocol 1: Copper-Catalyzed Synthesis of 5-Phenyl-1H-tetrazole [15][18]
This protocol describes the synthesis of 5-phenyl-1H-tetrazole from benzonitrile and sodium azide using a copper sulfate catalyst.
Materials:
-
Benzonitrile
-
Sodium azide (NaN₃)
-
Cupric sulfate pentahydrate (CuSO₄·5H₂O)
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl), 4 M
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of benzonitrile (1 mmol, 0.103 g) in DMSO (2 mL) in a round-bottom flask, add sodium azide (1 mmol, 0.065 g) and cupric sulfate pentahydrate (2 mol%, 0.005 g) with stirring at room temperature.[5][18]
-
Raise the reaction temperature to 140 °C and maintain for 1 hour.[18]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add 10 mL of 4 M HCl and then 10 mL of EtOAc.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with distilled water (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Cobalt-Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles [14]
This protocol outlines a general procedure for the synthesis of 5-substituted 1H-tetrazoles using a reusable CoY zeolite catalyst.
Materials:
-
Substituted nitrile (e.g., phenylacetonitrile)
-
Sodium azide (NaN₃)
-
CoY Zeolite
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Add CoY zeolite (0.02 g) to a mixture of the nitrile (1 mmol) and sodium azide (2 mmol) in DMF (1 mL).[14]
-
Stir the mixture at 120 °C for 14 hours.[14]
-
Monitor the reaction progress by TLC.
-
Upon completion, treat the reaction mixture with ethyl acetate (10 mL).
-
Filter the catalyst.
-
Wash the filtrate with distilled water.
-
Separate the organic layer, dry it, and concentrate it to yield the product.
Caption: Generalized workflow for the synthesis of 5-substituted 1H-tetrazoles from nitriles.
Synthesis from Amides
The conversion of amides to tetrazoles provides an alternative synthetic route, particularly when the corresponding nitriles are unstable or difficult to access.[10][11] This transformation can be achieved using phosphorazidates, which act as both an activator for the amide and an azide source.[10][11]
Protocol 3: Synthesis of 1,5-Disubstituted and 5-Substituted 1H-Tetrazoles from Amides [11]
This method utilizes diphenyl phosphorazidate (DPPA) or bis(p-nitrophenyl) phosphorazidate for the synthesis of tetrazoles from amides.
Materials:
-
Substituted amide
-
Diphenyl phosphorazidate (DPPA) or bis(p-nitrophenyl) phosphorazidate
-
Pyridine
-
Appropriate solvent (e.g., xylenes)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve the amide in pyridine, which serves as both the base and solvent.[11]
-
Add diphenyl phosphorazidate (DPPA) or bis(p-nitrophenyl) phosphorazidate to the solution.
-
Heat the reaction mixture under reflux.[20]
-
Monitor the reaction by TLC until the starting amide is consumed.
-
After completion, cool the reaction mixture and perform an appropriate aqueous work-up.
-
Purify the product by chromatography.
Caption: Key steps in the conversion of amides to tetrazoles using phosphorazidates.
Synthesis from Aldehydes via Multicomponent Reactions
One-pot, three-component reactions starting from aldehydes, hydroxylamine, and an azide source offer an efficient and atom-economical route to 5-substituted 1H-tetrazoles.[12][13] This approach avoids the need to pre-form and isolate the nitrile intermediate.
Protocol 4: One-Pot Synthesis from Aldehydes using a Magnetic Nanocatalyst [13]
This protocol describes a green synthesis approach using a magnetically recoverable copper catalyst under microwave irradiation.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium azide (NaN₃)
-
MNPs-Picolylamine-Cu(OAc)₂ nanocatalyst
-
Water
-
Microwave reactor
-
Magnetic stirrer
Procedure:
-
In a microwave reactor vial, combine the aldehyde, hydroxylamine hydrochloride, sodium azide, and the MNPs-Picolylamine-Cu(OAc)₂ nanocatalyst in water.[13]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture with microwaves (e.g., 400 W) for the optimized reaction time.
-
After the reaction is complete, cool the mixture.
-
The magnetic catalyst can be recovered using an external magnet.
-
Extract the product from the aqueous solution using an appropriate organic solvent.
-
Dry and concentrate the organic layer to obtain the product.
Caption: Conceptual pathway for the multicomponent synthesis of tetrazoles from aldehydes.
Conclusion
The synthesis of 5-substituted 1H-tetrazoles is a well-established field with a variety of reliable methods available to researchers. The classical [3+2] cycloaddition of nitriles and azides remains the most popular approach, with a continuous development of new and improved catalytic systems that offer milder reaction conditions, higher yields, and greater environmental compatibility. The alternative routes from amides and aldehydes provide valuable options for expanding the accessible chemical space of these important heterocyclic compounds. The protocols and data presented herein serve as a practical guide for the synthesis of 5-substituted 1H-tetrazoles in a research and development setting.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Nanocatalysts Revolutionizing Tetrazole Synthesis - Amerigo Scientific [amerigoscientific.com]
- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An Expeditious Approach to Tetrazoles from Amides Utilizing Phosphorazidates [organic-chemistry.org]
- 12. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scielo.br [scielo.br]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. scispace.com [scispace.com]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Antibacterial Studies of 5-[4-(methylsulfonamido)phenyl]-2H-tetrazole
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The emergence of multidrug-resistant bacteria necessitates the discovery and development of novel antibacterial agents. Heterocyclic compounds, particularly those containing tetrazole and sulfonamide moieties, have demonstrated significant potential as effective antimicrobial agents.[1] The compound 5-[4-(methylsulfonamido)phenyl]-2H-tetrazole incorporates both of these pharmacophores, suggesting it may exhibit promising antibacterial activity. This document provides detailed application notes and experimental protocols for the antibacterial evaluation of this compound, based on established methodologies for structurally related molecules. While specific data for this compound is not extensively available in the public domain, the following sections offer a comprehensive guide for its investigation.
Data Presentation: Antibacterial Activity of Structurally Related Compounds
To provide a reference for the potential efficacy of this compound, the following tables summarize the Minimum Inhibitory Concentration (MIC) values of various tetrazole and sulfonamide derivatives against common Gram-positive and Gram-negative bacteria.
Table 1: MIC Values of Phenyl-Tetrazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 5-(thiophen-2-yl)-1H-tetrazole | Escherichia coli | 0.62 - 1.25 | [2] |
| 5-(thiophen-2-yl)-1H-tetrazole | Staphylococcus aureus | 0.62 - 1.25 | [2] |
| 5-(thiophen-2-yl)-1H-tetrazole | Pseudomonas aeruginosa | 0.62 - 1.25 | [2] |
| Imide-tetrazole derivative 1 | Staphylococcus aureus | 0.1 - 3.2 | [3] |
| Imide-tetrazole derivative 2 | Escherichia coli | 0.4 - 25.6 | [3] |
| Imide-tetrazole derivative 3 | Pseudomonas aeruginosa | 0.4 - 25.6 | [3] |
Table 2: MIC Values of Sulfonamide-Containing Heterocyclic Compounds
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Thienopyrimidine-sulfadiazine hybrid | Staphylococcus aureus | 125 | |
| Thienopyrimidine-sulfadiazine hybrid | Escherichia coli | 125 | |
| Thienopyrimidine-sulfamethoxazole hybrid | Candida albicans | 31.25 | |
| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus (MRSA) | 32 | [4] |
| N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus | 64 | [4] |
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the MIC of this compound using the broth microdilution method, a standard procedure for assessing antibacterial susceptibility.[5][6][7][8][9]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in CAMHB to achieve a starting concentration twice the highest concentration to be tested.
-
Preparation of Microtiter Plates: Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate. Add 100 µL of the diluted test compound to the first well of each row and perform a two-fold serial dilution by transferring 100 µL from each well to the subsequent well. Discard the final 100 µL from the last well.
-
Inoculum Preparation: From a fresh (18-24 hour) culture, suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well. Include a growth control well (inoculum without the test compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth.
Agar Well Diffusion Method for Preliminary Antibacterial Screening
This method provides a qualitative assessment of the antibacterial activity of the test compound.[10][11][12][13]
Materials:
-
This compound
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile cotton swabs
-
Sterile cork borer (6 mm diameter)
-
Micropipettes
-
Incubator (37°C)
Procedure:
-
Inoculation of Agar Plates: Using a sterile cotton swab, evenly streak a standardized bacterial suspension (equivalent to 0.5 McFarland standard) over the entire surface of an MHA plate to create a bacterial lawn.
-
Well Creation: Aseptically punch wells of 6 mm diameter into the inoculated agar plates using a sterile cork borer.
-
Application of Test Compound: Prepare different concentrations of this compound in a suitable solvent. Pipette a fixed volume (e.g., 100 µL) of each concentration into the wells. A solvent control (negative control) and a standard antibiotic (positive control) should also be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Observation: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Visualizations
Experimental Workflow
Caption: Workflow for Broth Microdilution MIC Assay.
Proposed Mechanism of Action
Based on studies of other tetrazole-based antibacterial agents, a plausible mechanism of action for this compound is the inhibition of bacterial DNA gyrase and topoisomerase IV.[3][14] These enzymes are essential for DNA replication, recombination, and repair in bacteria.
Caption: Proposed mechanism of action via enzyme inhibition.
References
- 1. isfcppharmaspire.com [isfcppharmaspire.com]
- 2. scispace.com [scispace.com]
- 3. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. benchchem.com [benchchem.com]
- 8. protocols.io [protocols.io]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. botanyjournals.com [botanyjournals.com]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hereditybio.in [hereditybio.in]
- 13. chemistnotes.com [chemistnotes.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Anti-inflammatory Applications of Tetrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-inflammatory properties of tetrazole derivatives, focusing on their mechanism of action, quantitative efficacy, and detailed experimental protocols for their evaluation.
Introduction
Tetrazole derivatives have emerged as a promising class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of biological activities.[1][2] Their structural similarity to the carboxylic acid group allows them to act as bioisosteres, often leading to improved metabolic stability and pharmacokinetic profiles.[3] In the context of inflammation, numerous studies have highlighted the potential of tetrazole-containing molecules as potent anti-inflammatory agents, primarily through the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade.[4][5] This document outlines the applications of these derivatives, with a focus on their role as selective cyclooxygenase-2 (COX-2) inhibitors and their impact on pro-inflammatory cytokine production.[6][7]
Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway
The primary anti-inflammatory mechanism for many tetrazole derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins (PGs) from arachidonic acid. Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions like gastric protection, and COX-2, which is inducible and its expression is significantly upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[8]
Several novel series of tetrazole derivatives have been designed and synthesized as selective COX-2 inhibitors.[6] These compounds often feature the tetrazole ring as a bioisosteric replacement for the sulfonamide group present in traditional selective COX-2 inhibitors like celecoxib.[6][8]
Below is a diagram illustrating the role of tetrazole derivatives in the COX signaling pathway.
Quantitative Data on Anti-inflammatory Activity
The following tables summarize the in vitro and in vivo anti-inflammatory activity of selected tetrazole derivatives from various studies.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Tetrazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) | Reference |
| 3b | - | 0.045 | - | [6] |
| 3c | >10 | 0.039 | >256.41 | [6] |
| 4b | - | 0.065 | - | [6] |
| 4c | >10 | 0.052 | >192.31 | [6] |
| 5b | - | 0.048 | - | [6] |
| 5c | >10 | 0.039 | >256.41 | [6] |
| 7c | 3.89 | 0.23 | 16.91 | [7] |
| Celecoxib | >10 | 0.04 | >250 | [6] |
| Indomethacin | 0.09 | 1.45 | 0.06 | [6] |
IC50 values represent the concentration required to inhibit 50% of the enzyme activity. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Compound (Dose) | Time after Carrageenan Injection (h) | % Edema Inhibition | Ulcerogenic Index (UI) | Reference |
| 3c (50 mg/kg) | 1 | 29.21 | 0.123 | [6] |
| 2 | 35.87 | [6] | ||
| 3 | 42.64 | [6] | ||
| 5c (50 mg/kg) | 1 | 30.15 | 0.110 | [6] |
| 2 | 38.45 | [6] | ||
| 3 | 41.98 | [6] | ||
| Celecoxib (50 mg/kg) | 1 | 28.69 | 0.167 | [6] |
| 2 | 34.99 | [6] | ||
| 3 | 40.11 | [6] | ||
| 3a | - | Comparable to Diclofenac | Less than Diclofenac | [9] |
| 3c | - | Comparable to Diclofenac | Less than Diclofenac | [9] |
| 3g | - | Comparable to Diclofenac | Less than Diclofenac | [9] |
Table 3: Effect of Tetrazole Derivatives on Pro-inflammatory Markers
| Compound | % Inhibition of PGE2 Production | % Inhibition of TNF-α | % Inhibition of IL-6 | Reference |
| 3c | 81.04 | - | - | [6] |
| 5c | 82.72 | 55.35 | 61.56 | [6] |
| 7c | - | (37.6 pg/ml) | - | [7] |
| 6 | - | - | (42.8 pg/ml) | [7] |
| Celecoxib | 79.67 | - | - | [6] |
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the anti-inflammatory properties of tetrazole derivatives.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Enzyme Immunoassay - EIA)
This protocol is based on the methodologies described in the cited literature.[6][8]
Objective: To determine the in vitro inhibitory activity of test compounds against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical)
-
Test compounds (tetrazole derivatives) and reference drugs (Celecoxib, Indomethacin)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare solutions of test compounds and reference drugs at various concentrations in the appropriate buffer.
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compound or reference drug solution to the respective wells. A control group with no inhibitor should be included.
-
Incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for a further period (e.g., 2 minutes) to allow for prostaglandin synthesis.
-
Stop the reaction by adding a stopping reagent (e.g., a saturated stannous chloride solution).
-
Measure the amount of prostaglandin (typically PGF2α) produced using an enzyme immunoassay (EIA) as per the kit instructions. This usually involves a competitive binding assay where the absorbance is inversely proportional to the amount of prostaglandin produced.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the compound concentration.
Protocol 2: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used method for evaluating the acute anti-inflammatory activity of compounds.[4][9]
Objective: To assess the in vivo anti-inflammatory effect of tetrazole derivatives by measuring the reduction of paw edema induced by carrageenan.
Materials:
-
Wistar albino rats (or other suitable rodent model)
-
Carrageenan solution (1% w/v in saline)
-
Test compounds (tetrazole derivatives) and reference drug (e.g., Diclofenac or Celecoxib)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer or digital caliper
-
Syringes and needles
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups (e.g., control, reference drug, and test compound groups).
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compounds and reference drug orally (or by the desired route) at a specific dose (e.g., 50 mg/kg). The control group receives only the vehicle.
-
After a set time (e.g., 1 hour) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at different time intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Protocol 3: Measurement of Pro-inflammatory Markers (PGE2, TNF-α, IL-6)
This protocol outlines the general procedure for measuring the levels of key inflammatory mediators in serum or tissue homogenates.[6][7]
Objective: To quantify the effect of tetrazole derivatives on the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
Materials:
-
Blood or tissue samples from animals treated with test compounds (e.g., from the carrageenan-induced paw edema study).
-
ELISA (Enzyme-Linked Immunosorbent Assay) kits for PGE2, TNF-α, and IL-6.
-
Centrifuge
-
Microplate reader
Procedure:
-
Collect blood samples from the animals at a specific time point after the induction of inflammation.
-
Allow the blood to clot and then centrifuge to separate the serum.
-
Alternatively, collect the inflamed tissue (e.g., paw tissue), homogenize it in an appropriate buffer, and centrifuge to obtain a clear supernatant.
-
Perform the ELISA for PGE2, TNF-α, and IL-6 on the serum or tissue supernatant according to the manufacturer's instructions for each kit.
-
This typically involves adding the samples to wells pre-coated with specific antibodies, followed by the addition of detection antibodies and a substrate to produce a colorimetric signal.
-
Measure the absorbance using a microplate reader.
-
Calculate the concentrations of the inflammatory markers in each sample by comparing the absorbance values to a standard curve.
-
Determine the percentage of inhibition of each marker by the test compounds compared to the control group.
Experimental Workflow
The following diagram illustrates a general workflow for the preclinical evaluation of tetrazole derivatives as anti-inflammatory agents.
References
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. Novel tetrazole-based selective COX-2 inhibitors: Design, synthesis, anti-inflammatory activity, evaluation of PGE2, TNF-α, IL-6 and histopathological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Pharmacological Evaluation of Tetrazolobenzimidazoles as Novel Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 5-[4-(methylsulfonamido)phenyl]-2H-tetrazole
Welcome to the technical support center for 5-[4-(methylsulfonamido)phenyl]-2H-tetrazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Based on its chemical structure, which includes a sulfonamide and a tetrazole group, this compound is predicted to be a poorly water-soluble compound. The tetrazole ring has a pKa similar to a carboxylic acid, suggesting that its solubility will be highly dependent on pH.
Q2: What is the predicted pKa of this compound?
Q3: In which common laboratory solvents is this compound likely to be soluble?
It is expected to have higher solubility in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Solubility in alcohols like methanol and ethanol is likely to be moderate, while it is expected to be poorly soluble in non-polar solvents like hexane and toluene.
Q4: How can I improve the aqueous solubility of this compound for my in vitro experiments?
Several strategies can be employed to enhance the aqueous solubility of this compound for laboratory-scale experiments:
-
pH Adjustment: Increasing the pH of the aqueous medium above the pKa of the tetrazole ring will deprotonate it, forming a more soluble salt.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (co-solvent) can significantly increase solubility. Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG).
-
Use of Excipients: Surfactants and cyclodextrins can be used to improve solubility.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and formulation of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Compound precipitates out of solution upon addition to aqueous buffer. | The compound has low aqueous solubility at the buffer's pH. The concentration of the organic stock solution was too high. | 1. Adjust pH: Increase the pH of the aqueous buffer to > 6. 2. Use Co-solvents: Prepare the final solution with a small percentage of a co-solvent like DMSO or ethanol (typically ≤1%). 3. Lower Concentration: Decrease the final concentration of the compound in the assay. 4. Kinetic vs. Thermodynamic Solubility: Be aware of the difference. For initial screenings, kinetic solubility might be sufficient.[1] |
| Inconsistent results between experimental batches. | Variability in stock solution preparation. Compound degradation. Incomplete dissolution. | 1. Standardize Protocols: Ensure consistent stock solution preparation methods. 2. Check Stability: Assess the compound's stability in the chosen solvent and storage conditions. 3. Ensure Complete Dissolution: Use sonication or gentle warming to ensure the compound is fully dissolved in the stock solvent. |
| Difficulty dissolving the compound in any solvent. | The compound may exist in a highly stable crystalline form. | 1. Amorphous Solid Dispersion: Consider preparing an amorphous solid dispersion to disrupt the crystal lattice. 2. Particle Size Reduction: Micronization or nanosuspension can increase the surface area and improve the dissolution rate. |
Data Presentation
Due to the limited publicly available experimental data for this compound, the following table provides predicted solubility values and general solubility observations for structurally related compounds to guide your initial experiments.
| Solvent/System | Predicted Solubility | Notes |
| Water (pH 7.4) | Very Low | Solubility is expected to increase significantly with increasing pH. |
| Phosphate Buffered Saline (PBS) | Very Low | Similar to water; pH adjustment is recommended. |
| Dimethyl Sulfoxide (DMSO) | High | A common solvent for preparing high-concentration stock solutions. |
| Ethanol | Moderate | Can be used as a co-solvent. |
| Methanol | Moderate | Can be used as a co-solvent. |
| Polyethylene Glycol 400 (PEG 400) | Moderate to High | Useful as a co-solvent or for creating formulations. |
Experimental Protocols
1. Protocol for Determining Kinetic Solubility
This protocol provides a general method for assessing the kinetic solubility of the compound, which is often more relevant for early-stage drug discovery.
-
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well microplates (polypropylene for compound storage, clear for reading)
-
Plate reader capable of measuring turbidity or a UV-Vis spectrophotometer
-
HPLC-UV system for quantification (optional, but more accurate)
-
-
Procedure:
-
Prepare Stock Solution: Accurately weigh the compound and dissolve it in DMSO to prepare a 10 mM stock solution.
-
Prepare Serial Dilutions: In a 96-well polypropylene plate, perform serial dilutions of the stock solution in DMSO.
-
Dispense into Assay Plate: Transfer a small volume (e.g., 2 µL) of each DMSO dilution into a 96-well clear plate.
-
Add Aqueous Buffer: Add the aqueous buffer (e.g., 198 µL of PBS) to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (e.g., 1%).
-
Incubate: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).
-
Measure Solubility:
-
Turbidimetric Method: Measure the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) to detect precipitation. The highest concentration that does not show a significant increase in turbidity is considered the kinetic solubility.
-
HPLC-UV Method (more accurate): After incubation, centrifuge the plate to pellet any precipitate. Carefully take an aliquot of the supernatant and analyze the concentration using a calibrated HPLC-UV method.
-
-
2. Protocol for Solubility Enhancement using pH Adjustment
This protocol describes how to prepare a solution of the compound by adjusting the pH.
-
Materials:
-
This compound
-
Deionized water
-
0.1 M Sodium Hydroxide (NaOH)
-
0.1 M Hydrochloric Acid (HCl)
-
pH meter
-
-
Procedure:
-
Prepare a Suspension: Add a known amount of the compound to a specific volume of deionized water to create a suspension.
-
Adjust pH: While stirring, slowly add 0.1 M NaOH dropwise to the suspension.
-
Monitor Dissolution: Continuously monitor the pH and observe the dissolution of the solid.
-
Determine Solubilization pH: The pH at which the compound completely dissolves is the pH required for its solubilization at that concentration.
-
Neutralization (Optional): If required for your experiment, you can carefully back-titrate with 0.1 M HCl to the desired final pH, observing for any precipitation.
-
3. Protocol for Preparing an Amorphous Solid Dispersion (Solvent Evaporation Method)
This is a common laboratory-scale method to create an amorphous solid dispersion, which can significantly improve solubility and dissolution rate.
-
Materials:
-
This compound
-
A suitable hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP) K30, Soluplus®)
-
A common solvent that dissolves both the compound and the polymer (e.g., methanol, ethanol, or a mixture)
-
Rotary evaporator
-
Vacuum oven
-
-
Procedure:
-
Dissolve Components: Dissolve both the compound and the polymer in the chosen solvent in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:4 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure and gentle heating.
-
Drying: A thin film of the solid dispersion will form on the wall of the flask. Further dry the solid dispersion in a vacuum oven at a suitable temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.
-
Characterization: Scrape the solid dispersion from the flask. It is advisable to characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state.
-
Visualizations
Caption: Workflow for solubility assessment and enhancement.
Caption: Troubleshooting precipitation issues.
References
Technical Support Center: Synthesis of 5-[4-(methylsulfonamido)phenyl]-2H-tetrazole
Welcome to the technical support center for the synthesis of 5-[4-(methylsulfonamido)phenyl]-2H-tetrazole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this compound.
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Q1: Why is the yield of my this compound unexpectedly low?
A1: Low yields can stem from several factors. Incomplete reaction is a primary suspect. The [3+2] cycloaddition reaction between the nitrile group of 4-cyano-N-methylbenzenesulfonamide and an azide source is the standard route. The reactivity of the nitrile is crucial; electron-withdrawing groups on the aromatic ring, such as the methylsulfonamido group, generally favor the reaction. However, suboptimal reaction conditions can still lead to poor conversion.
Another potential cause is the degradation of the starting material or product, especially if the reaction is conducted at high temperatures for extended periods. The sulfonamide group is generally stable, but harsh conditions could potentially lead to side reactions. Finally, product loss during the work-up and purification steps is a common contributor to low isolated yields.
Troubleshooting Steps for Low Yield:
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. |
| - Increase Reaction Temperature: Gradually increase the temperature, but be mindful of potential degradation. A typical range for this reaction is 80-150 °C. | |
| - Optimize Catalyst: If using a Lewis acid catalyst (e.g., ZnBr₂, Cu₂O), ensure it is fresh and used in the correct stoichiometric amount. Consider screening other catalysts like dibutyltin oxide for stubborn reactions. | |
| - Choice of Azide Source: While sodium azide is common, trimethylsilyl azide (TMSN₃) can sometimes be more effective, especially in the presence of a suitable catalyst. | |
| Degradation | - Lower Reaction Temperature: If you suspect degradation, try running the reaction at a lower temperature for a longer duration. |
| Product Loss During Work-up | - Careful pH Adjustment: The tetrazole product is acidic and is typically precipitated by acidifying the reaction mixture. Ensure the pH is adjusted carefully to the isoelectric point for maximum precipitation. |
| - Efficient Extraction: Use an appropriate organic solvent for extraction (e.g., ethyl acetate) and perform multiple extractions to ensure complete recovery of the product from the aqueous phase. |
Q2: My final product is impure. What are the likely contaminants and how can I remove them?
A2: Impurities in the final product can be unreacted starting materials (4-cyano-N-methylbenzenesulfonamide), residual catalyst, or byproducts from side reactions. The formation of isomeric tetrazoles (1H vs. 2H) is also a possibility, although the 2H-tetrazole is often the thermodynamically more stable product. During the reaction, hydrolysis of the nitrile group to a carboxylic acid is a potential side reaction, though generally less favored under anhydrous conditions.
Purification Strategies:
| Impurity | Identification | Purification Method |
| Unreacted Nitrile | TLC, LC-MS, ¹H NMR (presence of nitrile peak in IR, characteristic signals in NMR) | - Recrystallization: Choose a suitable solvent system to selectively crystallize the tetrazole product, leaving the more soluble nitrile in the mother liquor. |
| - Column Chromatography: Silica gel chromatography can be effective in separating the more polar tetrazole from the less polar nitrile. | ||
| Residual Metal Catalyst | - | - Aqueous Wash: During work-up, washing the organic layer with a chelating agent solution (e.g., EDTA) or a dilute acid can help remove residual metal salts. |
| Side-Reaction Byproducts | LC-MS, NMR | - Recrystallization and/or Column Chromatography: These are the most effective methods for removing structurally related impurities. |
Q3: The reaction seems to have stalled and is not proceeding to completion. What should I do?
A3: A stalled reaction can be due to several factors including catalyst deactivation, insufficient temperature, or the presence of impurities in the starting materials or solvent. Moisture can be particularly problematic as it can react with some of the reagents.
Troubleshooting a Stalled Reaction:
-
Check Reagent Quality: Ensure that the 4-cyano-N-methylbenzenesulfonamide, sodium azide, and any catalysts are of high purity and dry.
-
Ensure Anhydrous Conditions: If the reaction is sensitive to moisture, ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Incremental Addition of Reagents: In some cases, adding the sodium azide portion-wise can help maintain the reaction rate.[1]
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. High-boiling polar aprotic solvents like DMF, DMSO, or NMP are generally effective.[2]
Frequently Asked Questions (FAQs)
Q: What is the most common synthetic route for this compound?
A: The most prevalent method is the [3+2] cycloaddition reaction between 4-cyano-N-methylbenzenesulfonamide and an azide source.[3] Sodium azide (NaN₃) is the most common azide used, often in the presence of a promoter such as ammonium chloride or a Lewis acid like zinc bromide.[4]
Q: What are the key safety precautions I should take during this synthesis?
A: The primary safety concern is the potential formation of hydrazoic acid (HN₃), which is highly toxic and explosive.[4] This can occur when sodium azide is mixed with an acid. Therefore, it is crucial to:
-
Work in a well-ventilated fume hood.
-
Avoid acidification of the reaction mixture until the sodium azide has been fully consumed or quenched.
-
Quench any residual azide carefully with a solution of sodium nitrite under acidic conditions before disposal.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q: How can I monitor the progress of the reaction?
A: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). The tetrazole product is typically more polar than the starting nitrile and will have a lower Rf value. Staining with an appropriate indicator, such as bromocresol green, can help visualize the acidic tetrazole spot.[1] For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of the starting material and the appearance of the product.
Q: What is the role of ammonium chloride in the reaction?
A: Ammonium chloride acts as a proton source to generate hydrazoic acid in situ, which is the reactive species in the cycloaddition.[5] It can also serve as a mild Lewis acid to activate the nitrile group towards nucleophilic attack by the azide.
Q: Can I use a different azide source instead of sodium azide?
A: Yes, other azide sources can be used. Trimethylsilyl azide (TMSN₃) is a common alternative that can sometimes offer milder reaction conditions and improved solubility in organic solvents. However, it is more expensive and also requires careful handling.
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a representative procedure based on common methods for the synthesis of 5-substituted tetrazoles. Optimization may be required based on laboratory conditions and reagent purity.
Materials:
-
4-cyano-N-methylbenzenesulfonamide
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Deionized water
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-cyano-N-methylbenzenesulfonamide (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the nitrile.
-
Heat the reaction mixture to 120-130 °C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 24-48 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice water.
-
Carefully acidify the aqueous solution to pH 2-3 with concentrated HCl. A precipitate should form.
-
Stir the mixture for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
To purify the product, it can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) or purified by silica gel column chromatography.
-
Dry the purified product under vacuum to obtain this compound as a solid.
Data Presentation
Table 1: Representative Reaction Conditions for Tetrazole Synthesis from Nitriles
| Parameter | Typical Range/Value | Reference |
| Solvent | DMF, DMSO, NMP, Water | [2] |
| Temperature | 80 - 150 °C | [6] |
| Reaction Time | 12 - 48 hours | [1] |
| Nitrile:Azide:Promoter Molar Ratio | 1 : 1.1-2.0 : 1.1-2.0 | [5] |
| Catalyst (if used) | ZnBr₂, Cu₂O, Dibutyltin oxide | [1] |
| Typical Yield | 60 - 95% (for analogous systems) | [4] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Optimizing Tetrazole Synthesis
Welcome to the technical support center for tetrazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 5-substituted-1H-tetrazoles?
A1: The most prevalent and versatile method is the [3+2] cycloaddition reaction between an organic nitrile and an azide, typically sodium azide.[1][2][3][4][5] This reaction is often catalyzed by Brønsted or Lewis acids to activate the nitrile substrate.[3][6]
Q2: What are the key safety precautions when working with azides?
A2: Sodium azide and other azide sources can be hazardous. When handling azides, it is crucial to:
-
Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid (HN3).[3][7][8] All reactions involving azides should be conducted in a well-ventilated fume hood.[3]
-
Prevent contact with heavy metals, as this can form explosive heavy-metal azides.[7] Ensure that waste containing azide is disposed of properly and not mixed with waste that may contain metal salts.[3]
-
Be aware that organic azides can be explosive and should be handled with appropriate care.[7]
Q3: How can I monitor the progress of my tetrazole synthesis reaction?
A3: Thin-layer chromatography (TLC) is a common and effective technique for monitoring the progress of the reaction.[1][2] By spotting the reaction mixture alongside the starting nitrile, you can observe the disappearance of the starting material and the appearance of the product spot.
Q4: What are the typical methods for purifying the tetrazole product?
A4: Due to the acidic nature of the N-H bond in the tetrazole ring, which is comparable to that of a carboxylic acid, purification can often be achieved through acid-base extraction.[1][3] The crude product can also be purified by recrystallization.[1] Column chromatography is another option, though it may not always be necessary.[1]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Low or no yield of the desired tetrazole is a frequent issue. Several factors can contribute to this problem.
Possible Causes and Solutions:
-
Inactive Catalyst: The catalyst is crucial for activating the nitrile.
-
Solution: If using a Lewis acid catalyst like a zinc salt, ensure it is of good quality and has not been deactivated.[9] For Brønsted acids like ammonium chloride, ensure it is properly stored.[3] The choice of catalyst can significantly impact the yield, so screening different catalysts may be necessary.[10]
-
-
Insufficient Reaction Time or Temperature: The reaction may be proceeding slowly under the current conditions.
-
Poor Substrate Reactivity: The electronic properties of the nitrile can greatly influence its reactivity.
-
Inappropriate Solvent: The choice of solvent can affect the solubility of reagents and the reaction rate.
Problem 2: Formation of Side Products
The formation of unintended side products can complicate purification and reduce the yield of the desired tetrazole.
Possible Causes and Solutions:
-
Side Reactions of the Nitrile or Azide: Under the reaction conditions, the starting materials may undergo other reactions.
-
Solution: Careful control of reaction parameters such as temperature and reaction time can minimize side product formation. The use of a suitable catalyst can also enhance the selectivity of the desired cycloaddition.
-
-
Impure Starting Materials: Impurities in the starting nitrile or azide can lead to the formation of side products.
-
Solution: Ensure the purity of your starting materials before beginning the reaction.
-
Problem 3: Difficulty in Product Purification
Even with a good yield, isolating the pure tetrazole can be challenging.
Possible Causes and Solutions:
-
Residual High-Boiling Solvent: Solvents like DMF can be difficult to remove completely.[7]
-
Solution: After the reaction, if DMF is used, it is often removed under reduced pressure. An acid-base extraction is a highly effective method to separate the acidic tetrazole product from neutral or basic impurities and residual DMF.[1] The product can then be precipitated by acidifying the aqueous layer.[3]
-
-
Product is an Oil or Does Not Crystallize: Some tetrazoles are not crystalline solids at room temperature.
-
Solution: If the product does not crystallize, purification by column chromatography may be necessary.[1]
-
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of 5-Phenyl-1H-tetrazole
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ammonium Chloride | DMF | 120 | 24 | 85 | [3] |
| Zinc Bromide | Water | 100 | 24 | 91 | [9] |
| Silica Sulfuric Acid | DMF | 120 | 5 | 95 | [4] |
| Cobalt(II) Complex | Methanol | Reflux | 12 | 98 | [2] |
| None (Microwave) | Isopropanol/Water | 150 | 0.5 | ~70-85 | [1] |
Table 2: Influence of Nitrile Substituent on Reaction Yield
| Nitrile | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzonitrile | ZnBr2 | Water | 100 | 24 | 91 | [9] |
| 4-Methoxybenzonitrile | ZnBr2 | Water | 100 | 24 | 75 | [9] |
| 4-Chlorobenzonitrile | ZnBr2 | Water | 100 | 24 | 94 | [9] |
| Acetonitrile | ZnBr2 | Water | 100 | 24 | 80 | [9] |
Experimental Protocols
General Protocol for the Synthesis of 5-Substituted-1H-tetrazoles using a Brønsted Acid Catalyst
-
Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the nitrile (1.0 eq), sodium azide (1.2-1.5 eq), and ammonium chloride (1.2-1.5 eq).
-
Solvent Addition: Add a suitable solvent, such as DMF, to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 100-130 °C) and stir for the required time (often several hours to a day). Monitor the reaction progress by TLC.[3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and perform an acid-base extraction.
-
Extraction: Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any unreacted nitrile.
-
Precipitation: Acidify the aqueous layer with an acid (e.g., HCl) to precipitate the tetrazole product.[3]
-
Isolation: Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum.
-
Characterization: Characterize the product using techniques such as melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy.[1]
Visualizations
Caption: General experimental workflow for tetrazole synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 6. An experimental and computational assessment of acid-catalyzed azide-nitrile cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. 1H-Tetrazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. An Experimental and Computational Assessment of Acid-Catalyzed Azide-Nitrile Cycloadditions [organic-chemistry.org]
- 12. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: 5-[4-(methylsulfonamido)phenyl]-2H-tetrazole
This technical support center provides guidance on the stability and storage of 5-[4-(methylsulfonamido)phenyl]-2H-tetrazole, along with troubleshooting for common issues encountered during its handling and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3] Protect the compound from moisture, heat, and direct sunlight.[4] For long-term storage, temperatures of -20°C are advisable.
Q2: What are the primary factors that can cause the degradation of this compound?
A2: The stability of this compound can be compromised by several factors, including:
-
Moisture and Humidity: Tetrazole derivatives can be susceptible to changes in their chemical structure when exposed to high humidity.[3]
-
Elevated Temperatures: Both the tetrazole and sulfonamide functional groups can be prone to thermal degradation. While sulfonamides are generally stable at pasteurization temperatures, they can degrade at higher temperatures.
-
Light Exposure: Sulfonamides are known to undergo photodegradation, a process that can be accelerated by the presence of photosensitizers.[1]
-
Extreme pH: Strong acidic or basic conditions can lead to the hydrolysis of the sulfonamide group or alterations to the tetrazole ring.
-
Oxidizing Agents: The presence of oxidizing agents may lead to the degradation of the molecule.
Q3: Are there any known incompatibilities for this compound?
A3: Avoid strong oxidizing agents.[2] Additionally, given the general reactivity of related compounds, it is prudent to avoid contact with strong acids and bases during storage.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC analysis of a freshly prepared solution. | Contamination of glassware or solvents. | Ensure all glassware is thoroughly cleaned and use high-purity, HPLC-grade solvents for sample preparation. |
| Loss of potency in a sample stored under ambient conditions. | Degradation due to exposure to light, heat, or humidity. | Store the compound under the recommended conditions (cool, dry, dark). For solutions, prepare them fresh and protect them from light. |
| Inconsistent analytical results between different batches. | Variability in water content or presence of impurities. | Ensure the compound is properly dried before weighing. Characterize new batches for purity and impurity profiles before use. |
| Appearance of new peaks during a stability study. | Degradation of the compound under stress conditions. | Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. Adjust storage or formulation conditions to mitigate this degradation. |
Experimental Protocols
General Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.
Objective: To identify potential degradation pathways and to generate degradation products to demonstrate the specificity of an analytical method.
Materials:
-
This compound
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound and a solution to heat at 70°C for 48 hours.
-
Photodegradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: Analyze the stressed samples by a suitable stability-indicating HPLC method. The goal is to achieve 5-20% degradation.
Representative Stability-Indicating HPLC Method
This method provides a starting point for the analysis of this compound and its potential degradation products. Method optimization will be required.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric acid in waterB: Methanol or Acetonitrile |
| Gradient | Start with a suitable ratio of A:B and gradually increase the percentage of B to elute more retained components. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Visualizations
Logical Workflow for Stability Testing
Caption: A logical workflow for conducting stability testing of a pharmaceutical compound.
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
References
- 1. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 4. 5-[4-(Methylsulfonyl)phenyl]-2H-tetrazole | 441054-54-2 [m.chemicalbook.com]
"troubleshooting guide for experiments with tetrazole compounds"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetrazole compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with tetrazole compounds?
A1: Tetrazole compounds can pose several safety risks. Many are thermally sensitive and can decompose explosively, especially when heated or subjected to shock or friction.[1] The parent compound, 1H-tetrazole, is known to be explosive.[1] Additionally, the use of azide reagents, such as sodium azide, in their synthesis is a significant hazard. Reacting azides with acid can generate highly toxic and explosive hydrazoic acid (HN₃).[2] It is crucial to handle these compounds in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coats, and gloves.[2] Always consult the Safety Data Sheet (SDS) for the specific tetrazole compound and reagents being used.
Q2: My tetrazole compound has poor aqueous solubility. How can I address this for biological assays?
A2: Poor aqueous solubility is a common challenge with tetrazole derivatives.[3] Here are several strategies to address this:
-
Co-solvents: Use a minimal amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to first dissolve the compound before preparing aqueous solutions.[4]
-
pH Adjustment: The solubility of tetrazoles can be pH-dependent. Since the tetrazole ring is acidic, increasing the pH of the aqueous medium can enhance the solubility of many derivatives.
-
Formulation Strategies: For in vivo studies, formulation approaches such as the use of cyclodextrins, liposomes, or nanoparticles can improve solubility and bioavailability.
-
Structural Modification: In the drug development process, medicinal chemists can introduce polar functional groups to the molecule to enhance its aqueous solubility.[3]
Q3: What are the common causes of low yield in tetrazole synthesis from nitriles and sodium azide?
A3: Low yields in this common synthetic route can stem from several factors:
-
Reaction Conditions: Inadequate reaction temperature or time can lead to incomplete conversion. The optimal conditions are highly dependent on the specific nitrile substrate.[5]
-
Catalyst: The choice and amount of catalyst can significantly impact the yield. Common catalysts include ammonium chloride, zinc salts, and various heterogeneous catalysts.[6] Without a catalyst, the reaction often fails to proceed.[7]
-
Solvent: The reaction is typically performed in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or DMSO.[5][7]
-
Moisture: The presence of water can be detrimental to the reaction, so using anhydrous conditions is often recommended.
-
Workup and Purification: The acidic workup to protonate the tetrazole salt must be carefully controlled to ensure complete precipitation of the product. Losses can also occur during purification steps like recrystallization.
Troubleshooting Guides
Synthesis & Purification
| Problem | Possible Cause | Suggested Solution |
| Low or no yield of desired tetrazole | Incomplete reaction | Optimize reaction temperature and time based on literature for similar substrates.[5] |
| Ineffective catalysis | Experiment with different catalysts (e.g., ammonium chloride, zinc bromide, or a heterogeneous catalyst) and optimize the catalyst loading.[6][7] | |
| Unsuitable solvent | Ensure a suitable high-boiling polar aprotic solvent like DMF or DMSO is used.[5][7] | |
| Difficulty in purifying the tetrazole product | Product is highly polar | Tetrazoles are often polar. Consider purification by crystallization from a suitable solvent system.[8] |
| "Oiling out" during crystallization | This can be due to impurities or too rapid cooling. Re-dissolve the oil in a minimal amount of hot solvent and allow it to cool slowly. Seeding with a pure crystal can also help.[8] | |
| Presence of stubborn impurities | If crystallization is ineffective, column chromatography may be necessary. A silica gel column with a gradient of ethyl acetate in hexanes is a common choice.[8] Unexpected impurities can sometimes arise from side reactions like the Schmidt-like reaction.[9][10] |
Biological Assays
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates in aqueous assay buffer | Low aqueous solubility | Prepare a concentrated stock solution in DMSO and use serial dilutions. Ensure the final DMSO concentration is low and tolerated by the assay (typically <0.5%).[4] |
| Localized high concentration during dilution | Add the DMSO stock to the assay buffer with rapid mixing to avoid localized concentrations that can induce precipitation.[4] | |
| Inconsistent or non-reproducible assay results | Compound precipitation or aggregation | Visually inspect assay plates for precipitate. Determine the kinetic solubility of the compound in the assay buffer to ensure the working concentration is below the solubility limit.[4] |
| Compound degradation in assay medium | Tetrazole stability can be affected by pH, temperature, and light.[11] Perform a stability study of the compound under the specific assay conditions. | |
| Unexpectedly low potency | Lower effective concentration due to poor solubility | Use a solubility-enhancing strategy or test the compound at a lower, more soluble concentration.[4] |
Data Presentation
Table 1: Effect of Catalyst on the Yield of 5-Phenyl-1H-tetrazole
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | DMSO | 140 | 24 | 30 | [12] |
| CuSO₄·5H₂O (2 mol%) | DMSO | 140 | 12 | 95 | [6] |
| SO₃H-carbon (10 wt%) | DMF | 100 | 6 | 92 | [7] |
| Zeolite H-X (500 mg) | Solvent-free | 60 | 0.2 | >90 | [13] |
| Co(II)-complex (1 mol%) | DMSO | 110 | 12 | 99 | [5] |
Table 2: Solubility of Selected Tetrazole Compounds in Various Solvents
| Compound | Water | Methanol | Ethanol | DMSO | DMF |
| 1H-Tetrazole | Soluble | Soluble | Soluble | Soluble | Soluble |
| 1H-Tetrazole-1-acetic acid | Soluble | Soluble | Soluble | - | - |
| 1-(2-Dimethylaminoethyl)-5-mercapto-1H-tetrazole | Soluble | Soluble | Soluble | Soluble | Soluble |
Note: Solubility is a general indication. Quantitative data can be found in the cited literature.[1][4][14][15][16]
Experimental Protocols
Protocol 1: Synthesis of 5-Phenyl-1H-tetrazole
This protocol is adapted from a procedure using a SO₃H-carbon catalyst.[7]
Materials:
-
Benzonitrile
-
Sodium azide (NaN₃)
-
SO₃H-carbon catalyst
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Ammonium chloride solution (saturated)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Filtration apparatus
-
Separatory funnel
Procedure:
-
In a round-bottom flask, combine benzonitrile (1 mmol), sodium azide (1.5 mmol), and SO₃H-carbon catalyst (10 wt% of benzonitrile).
-
Add dry DMF (5 mL) to the flask.
-
Equip the flask with a condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to 100 °C and stir for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Separate the catalyst by filtration, washing it with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and add ethyl acetate (30 mL) and saturated ammonium chloride solution (30 mL).
-
Shake the funnel vigorously and then allow the layers to separate.
-
Collect the organic layer. Extract the aqueous layer again with ethyl acetate (20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 2: Purification of a Tetrazole Compound by Recrystallization
This is a general protocol for purifying a solid tetrazole derivative.[8][17]
Materials:
-
Crude tetrazole compound
-
A suitable solvent or solvent pair (determined by solubility tests)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Choose a solvent in which the tetrazole compound is sparingly soluble at room temperature but highly soluble when heated.[17]
-
Dissolution: Place the crude tetrazole compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate while stirring until the compound completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this process.[8]
-
Maximizing Crystal Formation: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the crystals.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 3: General Forced Degradation Study for a Tetrazole Compound
This protocol outlines a general procedure to assess the stability of a tetrazole compound under various stress conditions.[11][18][19]
Materials:
-
Tetrazole compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC with a suitable detector (e.g., UV or MS)
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the tetrazole compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.[11]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Store samples at room temperature and an elevated temperature (e.g., 60°C).[11]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Store samples at room temperature and an elevated temperature (e.g., 60°C).[11]
-
Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Store at room temperature.[11]
-
Thermal Degradation: Place a sample of the stock solution in an oven at 70°C.[11]
-
Photodegradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil.[11]
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The duration may need to be adjusted based on the compound's stability.[11]
-
Analysis: Analyze the samples using a validated, stability-indicating HPLC method that can separate the parent compound from its degradation products.
-
Data Evaluation: Calculate the percentage of degradation of the parent compound at each time point and identify the major degradation products.
Mandatory Visualizations
Caption: A typical experimental workflow for the synthesis, purification, and analysis of a tetrazole compound.
References
- 1. Tetrazole CAS#: 288-94-8 [m.chemicalbook.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Isolation and structure elucidation of unexpected in-process impurities during tetrazole ring formation of an investigational drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation and structure elucidation of unexpected in‐process impurities during tetrazole ring formation of an investigational drug substance | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
"how to prevent degradation of 5-[4-(methylsulfonamido)phenyl]-2H-tetrazole"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 5-[4-(methylsulfonamido)phenyl]-2H-tetrazole during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The degradation of this compound is primarily driven by two main pathways targeting its core functional groups: the tetrazole ring and the sulfonamide group.
-
Tetrazole Ring Cleavage: The tetrazole ring is susceptible to both thermal and photolytic degradation.[1][2] High temperatures can induce cleavage of the ring, often leading to the extrusion of nitrogen gas (N₂) and the formation of highly reactive intermediates such as nitrilimines.[2] Photodegradation, particularly upon exposure to UV light, can also lead to ring opening and the formation of various products.[3]
-
Sulfonamide Group Hydrolysis: The sulfonamide group can undergo hydrolysis, especially under strong acidic or basic conditions, although it is generally more stable than the tetrazole ring. This can lead to the cleavage of the S-N bond, yielding sulfanilic acid derivatives and the corresponding amine.
Q2: What are the optimal storage conditions for this compound to minimize degradation?
A2: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark environment. Specifically, storage at 2-8°C in a tightly sealed container, protected from light, is advisable. For long-term storage, keeping it in a desiccator at -20°C is also a suitable option.
Q3: My analytical results (HPLC/UPLC) for this compound are inconsistent. What could be the cause?
A3: Inconsistent analytical results can stem from the on-column degradation of the analyte or issues with the analytical method itself. The tetrazole moiety can be sensitive to certain mobile phase conditions or temperatures. Ensure your mobile phase is well-prepared and degassed. If you suspect on-column degradation, try using a lower column temperature. Additionally, refer to the HPLC/UPLC troubleshooting guide below for common issues related to peak shape, retention time, and baseline noise.[4][5]
Q4: I am observing the appearance of unknown peaks in my chromatogram after storing the compound in solution. What are these?
A4: The appearance of new peaks likely indicates the formation of degradation products. Depending on the solvent and storage conditions, these could arise from hydrolysis, oxidation, or photodecomposition. It is crucial to use freshly prepared solutions for experiments whenever possible. If storage is necessary, solutions should be kept at low temperatures and protected from light. To identify these unknown peaks, techniques like LC-MS can be employed to determine their mass-to-charge ratio and elucidate their structures.
Troubleshooting Guides
Guide 1: Preventing Degradation During Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a compound.[6][7] However, controlling the extent of degradation is key to obtaining meaningful data.
| Issue | Potential Cause | Recommended Solution |
| Excessive Degradation (>50%) | Stress conditions are too harsh (e.g., high temperature, extreme pH, high concentration of oxidizing agent). | Reduce the duration of stress exposure, lower the temperature, or use a lower concentration of the stressor (e.g., 0.1N HCl/NaOH instead of 1N).[6] |
| No or Minimal Degradation (<5%) | Stress conditions are too mild. | Increase the duration of exposure, elevate the temperature (e.g., in 10°C increments), or use a higher concentration of the stressor.[8] |
| Inconsistent Degradation Profile | Inconsistent experimental setup (e.g., temperature fluctuations, varied light exposure). | Ensure precise control over all experimental parameters. Use a calibrated oven, a reliable photostability chamber, and freshly prepared reagents. |
| Formation of Secondary Degradants | Over-stressing the molecule, leading to the degradation of primary degradation products. | Analyze samples at multiple time points to track the formation and disappearance of peaks, helping to distinguish primary from secondary degradants.[8] |
Guide 2: HPLC/UPLC Analysis Troubleshooting
Inconsistent chromatographic results can compromise the accuracy of your stability studies.
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Interaction of the analyte with active sites on the column; inappropriate mobile phase pH. | Use a high-purity silica column. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Adding a small amount of a competing base (e.g., triethylamine) can also help.[9] |
| Drifting Retention Times | Poor column equilibration; changes in mobile phase composition; temperature fluctuations. | Ensure the column is thoroughly equilibrated with the mobile phase before injection. Use a column oven for stable temperature control. Prepare fresh mobile phase daily and ensure proper mixing if using a gradient.[5] |
| Ghost Peaks | Contamination in the mobile phase or injector; late eluting peaks from a previous run. | Use high-purity solvents and freshly prepared mobile phase. Implement a column wash step at the end of each run to elute any strongly retained compounds.[10] |
| Baseline Noise | Air bubbles in the system; contaminated mobile phase or detector cell. | Degas the mobile phase thoroughly. Flush the system to remove any air bubbles. If the problem persists, clean the detector cell according to the manufacturer's instructions.[11] |
Quantitative Data Summary
The following tables summarize representative data from forced degradation studies on this compound.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Time | Temperature | % Degradation | Major Degradation Products |
| 0.1 M HCl | 24 h | 60°C | ~15% | Hydrolysis of Sulfonamide |
| 0.1 M NaOH | 8 h | 60°C | ~25% | Hydrolysis of Sulfonamide, Potential Tetrazole Ring Opening |
| 3% H₂O₂ | 24 h | RT | ~10% | Oxidized Sulfonamide |
| Thermal | 48 h | 80°C | ~5% | Minor Tetrazole Ring Cleavage Products |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 25°C | ~20% | Tetrazole Ring Cleavage Products |
Table 2: Kinetic Data for Degradation Under Various Conditions
| Stress Condition | Rate Constant (k) | Half-life (t½) | Reaction Order |
| 0.1 M HCl (60°C) | 0.0068 h⁻¹ | 102 h | Pseudo-first-order |
| 0.1 M NaOH (60°C) | 0.034 h⁻¹ | 20.4 h | Pseudo-first-order |
| 3% H₂O₂ (RT) | 0.0044 h⁻¹ | 158 h | Pseudo-first-order |
| Photolytic | - | - | Complex kinetics |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile:water, 50:50 v/v).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. Withdraw samples and dilute for analysis.
-
Thermal Degradation: Store the solid compound in a controlled temperature oven at 80°C for 48 hours. Also, reflux the stock solution at 80°C for 48 hours. Prepare solutions from the solid sample and dilute the refluxed solution for analysis.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12][13] A sample protected from light should be used as a control.
Protocol 2: Stability-Indicating UPLC Method
This protocol provides a starting point for developing a stability-indicating UPLC method for the analysis of this compound and its degradation products.
-
Instrumentation: UPLC system with a photodiode array (PDA) detector.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-9 min: 95% B
-
9-9.1 min: 95% to 5% B
-
9.1-10 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 2 µL.
Note: This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[14]
Visualizations
Caption: Workflow for forced degradation study of the compound.
Caption: Potential degradation pathways for the target compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The thermal decomposition of tetrazoles | CoLab [colab.ws]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. ajpsonline.com [ajpsonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acv-verdun.fr [acv-verdun.fr]
- 9. hplc.eu [hplc.eu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 14. stability-indicating uplc method: Topics by Science.gov [science.gov]
Technical Support Center: Purification of 5-[4-(methylsulfonamido)phenyl]-2H-tetrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-[4-(methylsulfonamido)phenyl]-2H-tetrazole. The guidance is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Recovery After Recrystallization
| Possible Cause | Suggested Solution |
| Inappropriate Solvent Choice | The target compound may be too soluble in the chosen solvent at room temperature. Test a range of solvents and solvent mixtures to find a system where the compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures. |
| Excessive Solvent Volume | Using too much solvent will keep the product in solution even upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Crystallization is Too Rapid | Rapid cooling can lead to the formation of fine crystals or oils, which can trap impurities and be difficult to filter. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. |
| Product Adhering to Glassware | The compound may be sticking to the walls of the flask. After decanting the mother liquor, scrape the flask walls to recover any adhered product. A small amount of cold recrystallization solvent can be used to rinse the flask. |
Issue 2: Product Fails to Crystallize
| Possible Cause | Suggested Solution |
| Solution is Not Supersaturated | The concentration of the compound in the solvent may be too low. Reduce the solvent volume by gentle heating and evaporation. |
| Presence of Oily Impurities | Oily impurities can inhibit crystal nucleation. Try adding a small seed crystal of pure product to induce crystallization. If no seed crystal is available, gently scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate nucleation. |
| Incorrect Solvent System | The chosen solvent may not be appropriate for crystallization. Consider adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until turbidity persists. |
Issue 3: Persistent Impurities After Purification
| Possible Cause | Suggested Solution |
| Co-crystallization of Impurities | The impurity may have similar solubility properties to the desired product. A different recrystallization solvent or a multi-step purification approach may be necessary. |
| Inadequate Washing of Crystals | Impurities may be present in the residual mother liquor on the crystal surface. Wash the filtered crystals with a small amount of cold, fresh recrystallization solvent. |
| Thermal Decomposition | If heating during recrystallization, the compound or impurities may be degrading. Ensure the temperature used is not causing decomposition. |
| Residual Starting Materials or Reagents | Unreacted starting materials or reagents from the synthesis may be carried through. Consider a liquid-liquid extraction workup prior to recrystallization to remove these. For example, an acidic wash could remove basic impurities, while a basic wash could remove acidic impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for this compound?
A1: The most common purification methods for compounds of this class are recrystallization and column chromatography. Recrystallization is often the preferred method for obtaining highly pure crystalline material. Column chromatography can be effective for separating the target compound from impurities with different polarities.
Q2: What are some recommended recrystallization solvents for this compound?
A2: While specific data for this exact compound is limited, for similar 5-phenyl-tetrazole derivatives, alcohols such as absolute ethanol are often used. A patent for the purification of 5-phenyl-tetrazole describes the use of absolute ethyl alcohol for recrystallization.[1][2] For sulfonamides, a variety of solvents can be effective, and solvent mixtures (e.g., ethanol/water, acetone/water) are often employed to achieve the desired solubility profile.
Q3: How can I remove colored impurities from my product?
A3: Colored impurities can sometimes be removed by treating the solution of the crude product with activated charcoal before the hot filtration step in recrystallization. Use a minimal amount of charcoal to avoid significant loss of the desired product.
Q4: My compound appears as a foam or oil after recrystallization. What should I do?
A4: The formation of a foam or oil suggests that the compound is "oiling out" rather than crystallizing. This can happen if the solution is cooled too quickly or if the solvent is not ideal. Try redissolving the material in a larger volume of the same solvent or a different solvent system and allowing it to cool more slowly. Stirring the solution during cooling can sometimes promote the formation of crystals over an oil.[3]
Q5: What type of column chromatography is suitable for this compound?
A5: Given the polar nature of the tetrazole and sulfonamide groups, both normal-phase and reversed-phase chromatography could be applicable. For normal-phase chromatography on silica gel, a mobile phase consisting of a mixture of a non-polar solvent (like ethyl acetate or dichloromethane) and a polar solvent (like methanol) would be a good starting point.[4][5][6] For reversed-phase chromatography, a C18 column with a mobile phase of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid, would be appropriate.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Stationary Phase Preparation: Prepare a silica gel slurry in the chosen mobile phase and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., the mobile phase or a slightly more polar solvent) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this to the top of the packed column.
-
Elution: Elute the column with the chosen mobile phase (e.g., a gradient of methanol in ethyl acetate).
-
Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
-
Product Isolation: Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure.
Quantitative Data Summary
| Purification Method | Purity Achieved (Typical) | Yield (Typical) | Reference/Notes |
| Recrystallization (Ethanol) | >98% | 70-90% | Based on general procedures for similar compounds. Yield is highly dependent on the purity of the crude material.[1] |
| Silica Gel Chromatography | >95% | 60-85% | Yield can be lower due to product loss on the column. Purity depends on the separation efficiency. |
Visualizations
Caption: Recrystallization Workflow for Purification.
Caption: Decision Tree for Purification Troubleshooting.
References
- 1. CN104910089A - Preparation method of 5-phenyl-tetrazole - Google Patents [patents.google.com]
- 2. CN105481786A - Synthetic method for 5-phenyltetrazole - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. Purification [chem.rochester.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Navigating Tetrazole-Based Assays
Welcome to the Technical Support Center for tetrazole-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common assays like MTT, XTT, MTS, and WST-1. Here you will find structured information to help you overcome common pitfalls and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of tetrazole-based assays?
A1: Tetrazole-based assays are colorimetric methods used to assess cell viability and metabolic activity.[1] The core principle involves the enzymatic reduction of a tetrazolium salt by metabolically active cells.[1] Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, resulting in the formation of a colored formazan product.[2] The intensity of this color, which can be quantified spectrophotometrically, is directly proportional to the number of viable, metabolically active cells.[1]
Q2: What are the key differences between MTT, XTT, MTS, and WST-1 assays?
A2: The primary distinction lies in the solubility of the formazan product they form.
-
MTT: Forms a water-insoluble purple formazan that necessitates a solubilization step with an organic solvent like DMSO or acidified isopropanol before absorbance measurement.[1][3] This extra step can be a source of variability.[1]
-
XTT, MTS, and WST-1: These are considered "second-generation" tetrazolium salts. They are reduced to a water-soluble formazan, which simplifies the protocol by eliminating the need for a solubilization step and can, in turn, reduce variability.[1]
Q3: Why is optimizing cell seeding density crucial?
A3: Optimizing the initial cell seeding density is critical for obtaining accurate and reproducible results.[4] If the cell density is too low, the signal may be too weak to detect accurately. Conversely, if the density is too high, cells may enter a non-logarithmic growth phase or deplete nutrients in the media, both of which can lead to a non-linear relationship between cell number and absorbance.[5][6] The optimal density varies depending on the cell line's growth rate and metabolic activity and should be determined empirically for each new cell line or experimental condition.[4][5]
Q4: Can components of the cell culture medium interfere with the assay?
A4: Yes, several components can interfere.
-
Phenol Red: This common pH indicator can be a problem as its absorption spectrum can overlap with that of the formazan product.[7] Changes in media pH due to cellular metabolism can alter the color of phenol red, leading to inaccurate absorbance readings.[8] Using phenol red-free media or a solubilization solution with an acidic component can mitigate this issue.[8]
-
Serum: Components in serum can either enhance or inhibit the reduction of tetrazolium salts, leading to skewed results.[2] It is often recommended to perform the incubation with the tetrazolium reagent in serum-free medium.[2][9]
Q5: How do I choose the appropriate incubation time?
A5: The optimal incubation time with the tetrazolium reagent depends on the cell type's metabolic rate and the specific assay being used.[5] Incubation times that are too short may result in a weak signal, while excessively long incubations can lead to cytotoxicity from the reagent itself or reach a plateau where the signal is no longer proportional to the cell number.[2][5] It is recommended to perform a time-course experiment to determine the optimal incubation period where the formazan production is linear.[10]
Troubleshooting Guides
This section addresses common problems encountered during tetrazole-based assays and provides step-by-step solutions.
Issue 1: High Background Absorbance
Symptoms:
-
High absorbance readings in "no-cell" or "blank" control wells.
-
Low signal-to-noise ratio, making it difficult to discern the true signal from the cells.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Contamination | Visually inspect cultures for microbial contamination. If present, discard the cultures and start with fresh, sterile reagents and plates.[11] |
| Reagent Instability | Tetrazolium salt solutions can degrade if not stored properly (e.g., exposure to light).[1] Store reagents as per the manufacturer's instructions, typically protected from light at 4°C or -20°C, and prepare fresh solutions when necessary.[1] |
| Interference from Media | As mentioned in the FAQs, phenol red and serum components can contribute to background absorbance.[2][8] Use phenol red-free media or perform the assay in serum-free conditions.[8][9] |
| Compound Interference | The test compound itself may directly reduce the tetrazolium salt. Run a "compound-only" control (media + compound + assay reagent, no cells) to check for this.[4][12] |
Issue 2: Inconsistent or Non-Reproducible Results
Symptoms:
-
High variability between replicate wells.
-
Difficulty in reproducing results between experiments.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before and during plating by gently mixing the cell suspension.[12] |
| "Edge Effect" | The outer wells of a 96-well plate are prone to evaporation.[12] To mitigate this, fill the perimeter wells with sterile PBS or media without including them in the data analysis.[12] |
| Pipetting Errors | Calibrate pipettes regularly and use a consistent pipetting technique.[12] |
| Incomplete Formazan Solubilization (MTT assay) | Ensure complete dissolution of formazan crystals by using an adequate volume of a suitable solubilizing agent (e.g., DMSO, acidified isopropanol, or SDS solution) and allowing sufficient time with gentle shaking.[3][4][9] |
Issue 3: Low Absorbance or Weak Signal
Symptoms:
-
Absorbance readings are close to the background level, even with a high number of cells.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Low Cell Number | The initial cell seeding density may be too low. Optimize the cell number by performing a cell titration experiment.[11] |
| Short Incubation Time | The incubation period with the tetrazolium reagent may be insufficient for significant formazan production. Increase the incubation time, ensuring it remains within the linear range.[11] |
| Low Cellular Metabolism | Cells may have a low metabolic rate or may not be in the exponential growth phase. Ensure cells are healthy and actively proliferating at the time of the assay.[1] |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for different tetrazole-based assays. These are general guidelines, and optimization is recommended for each specific cell line and experimental condition.
Table 1: Recommended Cell Seeding Densities in a 96-well Plate
| Cell Type | MTT | XTT | MTS | WST-1 |
| Adherent Cells | 1,000 - 100,000 cells/well[4][11] | 5,000 - 200,000 cells/well[13] | 940 - 10,000 cells/well[14] | 100 - 50,000 cells/well[10] |
| Suspension Cells | 1,000 - 100,000 cells/well[11] | 5,000 - 200,000 cells/well[13] | 940 - 10,000 cells/well[14] | 2,500 - 15,000 cells/well[14] |
| Leukemic Cell Lines | 50,000 - 100,000 cells/ml[4] | N/A | N/A | N/A |
| Solid Tumor Cell Lines | 10,000 - 150,000 cells/ml[4] | N/A | N/A | N/A |
Table 2: Key Assay Parameters
| Parameter | MTT | XTT | MTS | WST-1 |
| Reagent Concentration | 0.2 - 0.5 mg/ml[2] | Varies by kit | 0.33 mg/ml[2][15] | Varies by kit |
| Incubation Time | 1 - 4 hours[2] | 2 - 4 hours[13] | 1 - 4 hours[2][15] | 0.5 - 4 hours |
| Absorbance Wavelength | 570 nm (reference ~630 nm)[2][9] | 450 - 500 nm (reference >600 nm)[16] | 490 - 500 nm[1][15] | 420 - 480 nm (reference >600 nm)[17] |
| Solubilization Step | Required[1] | Not Required | Not Required[1] | Not Required |
Experimental Protocols
Below are detailed, step-by-step protocols for the key tetrazole-based assays.
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density in 100 µL of culture medium per well. Include control wells with medium only for background measurement.[11]
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[11]
-
Incubation with MTT: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[11]
-
Formazan Solubilization:
-
Adherent Cells: Carefully aspirate the medium without disturbing the formazan crystals.[18] Add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol, or a buffered SDS solution) to each well.[2][9]
-
Suspension Cells: Centrifuge the plate (e.g., 1000 x g for 5 minutes), carefully aspirate the supernatant, and then add the solubilizing agent.[9][18] Alternatively, add the solubilizing agent directly to the wells containing cells and medium.[18]
-
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals.[9] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
XTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at the optimal density in 100 µL of culture medium.[13]
-
Incubation: Incubate the plate for the desired duration.
-
Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent immediately before use, according to the manufacturer's instructions.[16]
-
Reagent Addition: Add 50-70 µL of the XTT working solution to each well.[13][16]
-
Incubation with XTT: Incubate the plate for 2 to 4 hours at 37°C.[13]
-
Absorbance Measurement: Gently shake the plate and measure the absorbance between 450-500 nm. A reference wavelength of 630-690 nm can be used.[16]
MTS Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate in a final volume of 100 µL per well.[2][15]
-
Incubation: Incubate for the desired exposure period.
-
Reagent Addition: Add 20 µL of the combined MTS/electron coupling solution to each well.[2][15]
-
Incubation with MTS: Incubate for 1 to 4 hours at 37°C.[2][15]
-
Absorbance Measurement: Record the absorbance at 490-500 nm.[1][15]
WST-1 Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate in 100 µL of culture medium.[17]
-
Incubation: Incubate for the desired duration (e.g., 24-96 hours).
-
Reagent Addition: Add 10 µL of WST-1 reagent to each well.[17]
-
Incubation with WST-1: Incubate for 0.5 to 4 hours at 37°C.
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance between 420-480 nm. A reference wavelength above 600 nm is recommended.[17]
Visualizations
Caption: General experimental workflow for tetrazole-based assays.
Caption: A logical flowchart for troubleshooting common issues.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. Optimization of the tetrazolium dye (MTT) colorimetric assay for cellular growth and viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. The Essential Guide to Phenol Red in Cell Culture Media - Life in the Lab [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. materialneutral.info [materialneutral.info]
- 11. atcc.org [atcc.org]
- 12. benchchem.com [benchchem.com]
- 13. atcc.org [atcc.org]
- 14. MTS, WST-8, and ATP viability assays in 2D and 3D cultures: Comparison of methodologically different assays in primary human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 18. resources.bio-techne.com [resources.bio-techne.com]
Technical Support Center: Scaling Up the Synthesis of 5-[4-(methylsulfonamido)phenyl]-2H-tetrazole
This technical support guide is intended for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 5-[4-(methylsulfonamido)phenyl]-2H-tetrazole. It provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and safety considerations.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the scale-up synthesis of this compound.
Q1: The reaction is sluggish or incomplete, even after extended reaction times. What are the possible causes and solutions?
Possible Causes:
-
Insufficient reaction temperature: The cycloaddition of nitriles with azides is a thermally driven process.
-
Poor solubility of reactants: The starting nitrile, 4-(methylsulfonamido)benzonitrile, or the azide source may have limited solubility in the chosen solvent at the reaction temperature.
-
Inadequate mixing: In a large-scale reaction, inefficient stirring can lead to localized concentration gradients and reduced reaction rates.
-
Deactivation of the catalyst (if used): Certain impurities can poison the catalyst, reducing its effectiveness.
Solutions:
-
Optimize Reaction Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or HPLC. Be mindful of the solvent's boiling point and potential side reactions at higher temperatures.
-
Solvent Selection: Consider using a higher-boiling polar aprotic solvent like DMF, DMSO, or N-methyl-2-pyrrolidone (NMP) to improve the solubility of reactants.[1]
-
Improve Agitation: Ensure the mechanical stirrer is robust enough for the reactor volume and provides good mixing throughout the reaction vessel.
-
Catalyst Choice and Handling: If using a catalyst such as zinc salts or iodine, ensure it is of high purity.[2] Consider adding the catalyst in portions if deactivation is suspected.
Q2: The yield of the desired product is low, with significant formation of byproducts. How can I improve the selectivity?
Possible Causes:
-
Side reactions at high temperatures: Prolonged heating or excessively high temperatures can lead to the decomposition of reactants or products.
-
Formation of regioisomers: Alkylation or other side reactions can lead to the formation of undesired isomers.
-
Reaction with impurities: Impurities in the starting materials or solvent can lead to the formation of byproducts.
Solutions:
-
Temperature and Time Optimization: Create a time course study at a fixed, optimized temperature to determine the point of maximum product formation before significant byproduct formation occurs.
-
Use of Additives: The use of amine hydrochlorides, such as triethylamine hydrochloride, can buffer the reaction and in some cases improve yields and safety.[3][4]
-
Purification of Starting Materials: Ensure the 4-(methylsulfonamido)benzonitrile and sodium azide are of high purity before use.
Q3: During work-up, I am experiencing difficulties with product isolation and purification. What are the recommended procedures?
Possible Causes:
-
Product solubility in the aqueous phase: The tetrazole product, being acidic, can form a salt and remain in the aqueous layer if the pH is not properly adjusted.
-
Emulsion formation: During extraction, the presence of polar solvents like DMF or DMSO can lead to the formation of stable emulsions.
-
Co-precipitation of impurities: Impurities may co-precipitate with the product upon acidification.
Solutions:
-
Careful pH Adjustment: After quenching the reaction, carefully adjust the pH of the aqueous solution to acidic (pH 2-3) using an acid like HCl to ensure the tetrazole is in its neutral, less water-soluble form.[5]
-
Solvent Removal: Before extraction, consider removing high-boiling polar solvents like DMF or DMSO under reduced pressure.[6]
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water) is an effective method for purifying the final product and removing co-precipitated impurities.[5]
-
Extraction Solvent: Use a suitable organic solvent for extraction, such as ethyl acetate. Multiple extractions will ensure complete recovery of the product.
Q4: I have safety concerns about using sodium azide on a large scale due to the potential formation of hydrazoic acid. What precautions should I take?
This is a critical concern. Hydrazoic acid (HN₃) is highly toxic and explosive.
Safety Protocols:
-
Avoid Acidic Conditions with Azide: Strictly avoid the presence of strong acids when sodium azide is present to prevent the formation of hydrazoic acid.[7]
-
Use a Buffered System: Employing a buffer, such as triethylamine hydrochloride, can help maintain a non-acidic environment.[3][4]
-
Dedicated Equipment: Use dedicated equipment made of materials that do not form explosive heavy metal azides (e.g., avoid contact with lead, copper, brass).[7]
-
Adequate Ventilation: All operations should be conducted in a well-ventilated fume hood or a designated "bunker" for large-scale reactions.[3][4]
-
Temperature Control: Maintain strict control over the reaction temperature to prevent runaway reactions.[3][4]
-
Quenching Procedure: Have a well-defined and tested quenching procedure for any unreacted azide at the end of the reaction (e.g., addition of a nitrite solution).
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
The most common starting material is 4-cyano-N-methylbenzenesulfonamide , also known as 4-(methylsulfonamido)benzonitrile. This is reacted with an azide source, typically sodium azide.
Q2: What are the common catalysts used for this type of cycloaddition reaction?
While the reaction can proceed without a catalyst at elevated temperatures, various catalysts can be used to improve the reaction rate and yield. Common catalysts include:
-
Zinc salts: Zinc bromide (ZnBr₂) or zinc chloride (ZnCl₂) are frequently used.[2]
-
Amine hydrochlorides: Triethylamine hydrochloride or ammonium chloride are often used, which can also serve as a proton source and buffer.[3][4]
-
Iodine: Elemental iodine has been reported as a catalyst.[2]
Q3: What are the recommended solvents for scaling up this synthesis?
Polar aprotic solvents are generally preferred due to their ability to dissolve the reactants and their higher boiling points, which allow for higher reaction temperatures. Recommended solvents include:
-
N,N-Dimethylformamide (DMF)[1]
-
Dimethyl sulfoxide (DMSO)[1]
-
N-Methyl-2-pyrrolidone (NMP)
-
Toluene or xylene can also be used, often in the presence of a phase-transfer catalyst if solubility is an issue.
Q4: How can I monitor the progress of the reaction on a large scale?
Regularly taking small, quenched aliquots from the reaction mixture and analyzing them by High-Performance Liquid Chromatography (HPLC) is the most reliable method for monitoring the consumption of the starting nitrile and the formation of the tetrazole product on a large scale. Thin-Layer Chromatography (TLC) can also be used for a quicker, qualitative assessment.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the synthesis of 5-aryltetrazoles, which can serve as a reference for the synthesis of this compound. Note that optimal conditions for the specific target molecule may vary.
Table 1: Reaction Conditions for 5-Aryltetrazole Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Starting Nitrile | Benzonitrile | 4-Chlorobenzonitrile | 4-Methoxybenzonitrile |
| Azide Source | Sodium Azide | Sodium Azide | Sodium Azide |
| Catalyst/Additive | Triethylamine HCl | Zinc Bromide | None |
| Solvent | Toluene | DMF | DMSO |
| Temperature (°C) | 110-120 | 130-140 | 150-160 |
| Reaction Time (h) | 12-24 | 8-16 | 24-48 |
| Reference | [3][4] | [2] | [1] |
Table 2: Reported Yields for 5-Aryltetrazole Synthesis
| Product | Yield (%) | Purification Method | Reference |
| 5-Phenyltetrazole | 85-95 | Recrystallization | [5] |
| 5-(4-Chlorophenyl)tetrazole | 80-90 | Recrystallization | [5] |
| 5-(4-Methoxyphenyl)tetrazole | 75-85 | Column Chromatography | [8] |
Experimental Protocols
Protocol 1: General Procedure for the Scale-Up Synthesis of this compound
Disclaimer: This is a general protocol and should be optimized for specific equipment and safety requirements. A thorough risk assessment must be conducted before proceeding.
Materials:
-
4-(Methylsulfonamido)benzonitrile
-
Sodium Azide (NaN₃)
-
Triethylamine Hydrochloride
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl), concentrated
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reactor Setup: In a suitable, clean, and dry glass-lined reactor equipped with a mechanical stirrer, condenser, thermocouple, and nitrogen inlet, charge 4-(methylsulfonamido)benzonitrile (1.0 eq).
-
Solvent and Reagent Addition: Under a nitrogen atmosphere, add DMF (5-10 volumes). Begin stirring and add triethylamine hydrochloride (1.1 - 1.5 eq) followed by sodium azide (1.2 - 2.0 eq). Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.
-
Reaction: Heat the reaction mixture to 120-140 °C and maintain this temperature. Monitor the reaction progress by HPLC every 2-4 hours.
-
Quenching: Once the reaction is deemed complete (consumption of starting material), cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a separate vessel containing ice-cold water (10-20 volumes).
-
Acidification: While stirring, slowly add concentrated hydrochloric acid to adjust the pH of the aqueous mixture to 2-3. A precipitate of the product should form.
-
Isolation: Filter the solid product using a Büchner funnel and wash the filter cake thoroughly with water to remove inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture.
-
Drying: Dry the purified product under vacuum at 50-60 °C to a constant weight.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound – Biotuva Life Sciences [biotuva.com]
- 3. researchgate.net [researchgate.net]
- 4. chimia.ch [chimia.ch]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Tetrazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges encountered during the characterization of tetrazole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Q1: I'm observing peak tailing or fronting with my tetrazole derivative in reversed-phase HPLC. What are the likely causes and solutions?
A: Peak asymmetry is a common issue when analyzing nitrogen-rich heterocyclic compounds like tetrazoles. Here are the primary causes and troubleshooting steps:
-
Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic nitrogen atoms of the tetrazole ring, leading to peak tailing.[1]
-
Solution:
-
Lower Mobile Phase pH: Acidifying the mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) can protonate the silanol groups, minimizing these interactions.[1]
-
Use a Base-Deactivated Column: Employ a column with end-capping or a different stationary phase (e.g., polymer-based) designed to reduce silanol activity.
-
Competitive Amine: Add a small amount of a competitive amine (e.g., triethylamine) to the mobile phase to preferentially interact with the active sites.
-
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.[2]
-
Solution: Dilute the sample and reinject.
-
-
Incompatible Injection Solvent: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion, particularly for early eluting peaks.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
Q2: My tetrazole compound shows poor retention or co-elutes with impurities. How can I improve the separation?
A: Optimizing retention and resolution is crucial for accurate analysis. Consider the following:
-
Mobile Phase Composition:
-
Solution: Adjust the organic modifier (e.g., acetonitrile, methanol) concentration. A lower organic content will generally increase retention in reversed-phase HPLC. Experiment with gradient elution to improve the separation of complex mixtures.
-
-
Column Selection:
-
Solution: Select a column with a different selectivity (e.g., a phenyl-hexyl or pentafluorophenyl (PFP) stationary phase) that can offer different interactions with the aromatic and polar nature of tetrazoles.
-
-
pH Adjustment: The ionization state of tetrazole derivatives can significantly impact their retention.
-
Solution: Adjust the mobile phase pH. For acidic tetrazoles, a pH below their pKa will increase retention in reversed-phase HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: The proton NMR spectrum of my 5-substituted 1H-tetrazole is complex, showing broad signals or more signals than expected. What could be the reason?
A: This complexity often arises from tautomerism and slow proton exchange.
-
Tautomerism: Unsubstituted or 5-substituted tetrazoles can exist as two tautomeric forms: 1H- and 2H-tetrazole.[3][4][5] In solution, if the exchange between these tautomers is slow on the NMR timescale, you may observe separate signals for each tautomer, leading to a more complex spectrum.[6]
-
Solution:
-
Variable Temperature NMR: Acquiring spectra at different temperatures can help. At higher temperatures, the exchange rate may increase, leading to the coalescence of signals into a single, averaged peak. Conversely, lowering the temperature may sharpen the signals of the individual tautomers.
-
Solvent Effects: The tautomeric equilibrium can be solvent-dependent.[4] Acquiring spectra in different deuterated solvents (e.g., DMSO-d6, CDCl3, Methanol-d4) may favor one tautomer and simplify the spectrum.
-
-
Q2: I am struggling with poor solubility of my tetrazole derivative in common deuterated solvents for NMR analysis.
A: Solubility can be a significant challenge.
-
Solution:
-
Solvent Screening: Test the solubility in a range of deuterated solvents. DMSO-d6 is often a good starting point for polar, heterocyclic compounds.[7] Other options include DMF-d7 or using a co-solvent system.
-
Salt Formation: If your tetrazole has an acidic proton, converting it to a salt (e.g., a sodium or potassium salt) can significantly improve its solubility in polar solvents like D2O.
-
Gentle Heating: Gently warming the NMR tube may help dissolve the compound. However, be cautious of potential degradation with heat-sensitive derivatives.
-
Mass Spectrometry (MS)
Q1: I am analyzing my tetrazole derivative by ESI-MS. What are the typical fragmentation patterns I should expect in positive and negative ion modes?
A: The fragmentation of the tetrazole ring is highly dependent on the ionization mode.
-
Positive Ion Mode ([M+H]+):
-
Fragmentation: The most common fragmentation pathway involves the loss of hydrazoic acid (HN3, 43 Da).[8]
-
-
Negative Ion Mode ([M-H]-):
-
Fragmentation: In this mode, the characteristic fragmentation is the loss of a neutral nitrogen molecule (N2, 28 Da).[8]
-
Understanding these distinct fragmentation patterns is crucial for structural elucidation and confirmation.
Q2: I am not getting a strong signal for my tetrazole compound in ESI-MS. How can I improve the ionization efficiency?
A: Optimizing the mobile phase can enhance signal intensity.
-
Solution:
-
Positive Ion Mode: Add a small amount of an acid, such as 0.1% formic acid, to the mobile phase to promote protonation.[8]
-
Negative Ion Mode: For acidic tetrazoles, adding a small amount of a weak base, like 0.1% ammonium hydroxide, can facilitate deprotonation and improve the signal.[8]
-
Solvent Choice: Ensure the solvent system is compatible with electrospray ionization. Volatile buffers are generally preferred.[9]
-
Thermal Analysis (DSC/TGA)
Q1: My tetrazole derivative shows a sharp exotherm in the DSC analysis. How do I interpret this, and what are the safety implications?
A: A sharp exotherm indicates a rapid release of energy, which is characteristic of the decomposition of many nitrogen-rich compounds, including tetrazoles.
-
Interpretation: This exotherm represents the decomposition temperature of the compound. The onset temperature is the point at which decomposition begins.[10] Many energetic tetrazole derivatives exhibit high thermal stability with decomposition temperatures above 200°C.[11][12]
-
Safety Implications: The energetic nature of this decomposition highlights the potential hazards associated with these compounds. It is crucial to handle them with appropriate safety precautions, especially when scaling up quantities or performing reactions at elevated temperatures. Always use personal protective equipment and consider performing thermal analysis in a blast-proof enclosure.[13]
Q2: The TGA curve of my tetrazole compound shows a multi-step weight loss. What does this signify?
A: Multi-step weight loss in TGA suggests a complex decomposition process.
-
Interpretation:
-
Initial Weight Loss: An initial, often small, weight loss at lower temperatures may correspond to the loss of residual solvent or moisture.
-
Subsequent Weight Loss: The major weight loss steps at higher temperatures correspond to the decomposition of the molecule itself. Different steps may indicate the sequential loss of different functional groups or the fragmentation of the heterocyclic ring system. For instance, the decomposition might be initiated by the opening of the tetrazole ring.[12]
-
Quantitative Data Summary
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Tetrazole Derivatives
| Nucleus | Functional Group | Chemical Shift Range (ppm) | Reference |
| ¹H | C-H of tetrazole ring | 8.5 - 10.0 | [8] |
| ¹³C | C5 of tetrazole ring | 140 - 165 | [8] |
Table 2: Common Mass Spectrometry Fragments for Tetrazole Derivatives
| Ionization Mode | Precursor Ion | Neutral Loss | Fragment m/z | Reference |
| Positive (ESI) | [M+H]⁺ | HN₃ | [M+H - 43]⁺ | [8] |
| Negative (ESI) | [M-H]⁻ | N₂ | [M-H - 28]⁻ | [8] |
Table 3: Thermal Decomposition Data for Selected Energetic Tetrazole Derivatives
| Compound | Onset Td (°C) | Peak Td (°C) | Reference |
| Compound 2 (a furoxan-tetrazole derivative) | 281 | 289 | [10] |
| Dihydroxylammonium salt of a tetrazole derivative | 285 | 286 | [10] |
| Diammonium salt of a tetrazole derivative | 291 | 300 | [10] |
Detailed Experimental Protocols
Protocol 1: Reversed-Phase HPLC Analysis of a Tetrazole Derivative
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the tetrazole compound.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[8]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 10% B, hold for 2 minutes, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
Integrate the peak corresponding to the tetrazole derivative.
-
Assess peak shape (tailing factor) and retention time.
-
For quantitative analysis, prepare a calibration curve using standards of known concentrations.
-
Protocol 2: Forced Degradation Study of a Tetrazole Derivative
-
Stock Solution Preparation: Prepare a 1 mg/mL solution of the tetrazole compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60 °C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[14]
-
Thermal Degradation: Store the solid compound at 80 °C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
-
At specified time points, withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze by a stability-indicating HPLC method (as described in Protocol 1, potentially with a modified gradient to ensure separation of degradation products).
-
-
Data Evaluation:
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation of the parent compound.
-
Establish the degradation pathway based on the identified degradants.
-
Visualizations
Caption: Troubleshooting workflow for HPLC peak shape issues.
Caption: Common ESI-MS fragmentation pathways for tetrazoles.
Caption: Workflow for a forced degradation study of a tetrazole.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. nebiolab.com [nebiolab.com]
- 10. researchgate.net [researchgate.net]
- 11. Increasing the limits of energy and safety in tetrazoles: dioximes as unusual precursors to very thermostable and insensitive energetic materials - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA09324C [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. ajrconline.org [ajrconline.org]
Validation & Comparative
The Efficacy of 5-[4-(methylsulfonamido)phenyl]-2H-tetrazole: An Analysis Based on Analogous Compounds
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the potential efficacy of 5-[4-(methylsulfonamido)phenyl]-2H-tetrazole. Due to a lack of publicly available experimental data specifically for this compound, this report leverages findings from studies on structurally similar tetrazole and sulfonamide derivatives to infer its potential biological activities and mechanisms of action.
I. Introduction to this compound
This compound, also known as N-[4-(2H-tetrazol-5-yl)phenyl]methanesulfonamide, is a chemical entity featuring both a tetrazole ring and a sulfonamide group.[1] The tetrazole moiety is a well-established bioisostere for carboxylic acid groups, often leading to improved metabolic stability and bioavailability in drug candidates.[2][3] The sulfonamide group is a key pharmacophore in a wide range of therapeutic agents. The combination of these two functional groups suggests potential for diverse pharmacological activities.
II. Inferred Biological Activities and Potential Mechanisms of Action
Based on the known properties of its constituent functional groups and data from related compounds, this compound could plausibly exhibit anti-inflammatory and anticancer properties.
A. Potential Anti-inflammatory Activity
The sulfonamide moiety is a cornerstone of various anti-inflammatory drugs, including celecoxib. Studies on pyrazole derivatives containing a methylsulfonylphenyl group have shown significant anti-inflammatory activity.[4] Furthermore, various tetrazole derivatives have demonstrated weak to potent anti-inflammatory effects in in-vitro and in-vivo models.[5][6] One study highlighted a tetrazole derivative that reduced inflammation by 96% at a 50 mg/kg dose in an animal model, outperforming ibuprofen.[5]
Potential Signaling Pathway Involvement:
The anti-inflammatory effects of compounds containing the sulfonamide and tetrazole moieties are often attributed to the inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators of inflammation.
Caption: Potential anti-inflammatory mechanism via COX inhibition.
B. Potential Anticancer Activity
Tetrazole-containing compounds have been extensively reviewed as potential anticancer agents.[2][3] Their mechanisms of action are diverse and can involve the induction of apoptosis (programmed cell death).[7] Studies on pyrazolo-tetrazolo-triazine sulfonamide derivatives have demonstrated their ability to initiate apoptosis in colon cancer cell lines.[7][8]
Potential Signaling Pathway Involvement:
The anticancer activity of analogous compounds has been linked to the activation of intrinsic and extrinsic apoptotic pathways, often involving caspases.
Caption: Potential induction of apoptotic signaling pathways.
III. Comparative Analysis with Alternatives
Without direct experimental data, a quantitative comparison is not feasible. However, a qualitative comparison with established drugs can be inferred.
| Compound/Class | Potential Target | Known Advantages | Known Disadvantages |
| This compound | COX-2, Apoptotic Pathways (inferred) | Potentially improved metabolic stability and bioavailability due to the tetrazole ring (inferred). | Efficacy and safety profile are unknown. |
| Celecoxib (COX-2 Inhibitor) | COX-2 | Established anti-inflammatory efficacy. | Cardiovascular risks with long-term use. |
| Ibuprofen (Non-selective COX Inhibitor) | COX-1 and COX-2 | Broad anti-inflammatory and analgesic effects. | Gastrointestinal side effects. |
| 5-Fluorouracil (Anticancer Agent) | Thymidylate Synthase | Established anticancer efficacy. | Significant toxicity and side effects. |
IV. Hypothetical Experimental Protocols
To validate the efficacy of this compound, the following experimental protocols would be essential.
A. In Vitro Anti-inflammatory Assay: COX Inhibition
Objective: To determine the inhibitory activity of the compound against COX-1 and COX-2 enzymes.
Methodology:
-
Recombinant human COX-1 and COX-2 enzymes are used.
-
The compound is pre-incubated with the enzyme at various concentrations.
-
Arachidonic acid is added as the substrate.
-
The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA).
-
IC50 values are calculated to determine the concentration of the compound required to inhibit 50% of the enzyme activity.
Caption: Workflow for in vitro COX inhibition assay.
B. In Vitro Anticancer Assay: Cell Viability and Apoptosis
Objective: To assess the cytotoxic and apoptosis-inducing effects of the compound on cancer cell lines.
Methodology:
-
Cancer cell lines (e.g., HT-29 colon cancer cells) are cultured.
-
Cells are treated with the compound at various concentrations for 24-72 hours.
-
Cell viability is determined using an MTT assay.
-
Apoptosis is assessed by techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Caspase activity can be measured using specific caspase colorimetric or fluorometric assays.
V. Conclusion and Future Directions
While the specific efficacy of this compound remains to be experimentally determined, the analysis of its structural components and related compounds suggests a promising potential for anti-inflammatory and anticancer activities. Further in-vitro and in-vivo studies are imperative to validate these hypotheses, elucidate the precise mechanisms of action, and establish a comprehensive safety and efficacy profile. The experimental protocols outlined in this guide provide a foundational framework for such investigations.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of new 4-[2-(4-methyl(amino)sulfonylphenyl)-5-trifluoromethyl-2H-pyrazol-3-yl]-1,2,3,6-tetrahydropyridines: a search for novel nitric oxide donor anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-inflammatory activity of 5-(1,4-dihydropyridyl)-tetrazol-2-acetic acids, esters and amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. The Effect of Novel 7-methyl-5-phenyl-pyrazolo[4,3- e]tetrazolo[4,5- b][1,2,4]triazine Sulfonamide Derivatives on Apoptosis and Autophagy in DLD-1 and HT-29 Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effect of Novel 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine Sulfonamide Derivatives on Apoptosis and Autophagy in DLD-1 and HT-29 Colon Cancer Cells [mdpi.com]
A Comparative Analysis of 5-[4-(methylsulfonamido)phenyl]-2H-tetrazole and Other Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory potential of 5-[4-(methylsulfonamido)phenyl]-2H-tetrazole with established carbonic anhydrase (CA) inhibitors. Based on its structural characteristics, featuring a sulfonamide group linked to a phenyl-tetrazole scaffold, this compound is predicted to be a potent inhibitor of carbonic anhydrases. This analysis is grounded in comparative data from structurally related compounds and well-characterized CA inhibitors, offering valuable insights for drug discovery and development.
Carbonic anhydrases are a family of ubiquitous metalloenzymes crucial for various physiological processes, including pH regulation, CO2 transport, and electrolyte balance. Their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and altitude sickness.
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of a compound against a specific carbonic anhydrase isoform is a key parameter in its evaluation. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), where a lower value indicates a more potent inhibitor. The following tables summarize the inhibitory activities of the benchmark inhibitor Acetazolamide and other clinically relevant sulfonamide-based inhibitors against several human carbonic anhydrase (hCA) isoforms. While specific experimental data for this compound is not publicly available, its structural similarity to the compounds listed suggests it would exhibit a comparable inhibitory profile.
Table 1: Inhibitory Activity (Ki, nM) of Acetazolamide Against Key Human Carbonic Anhydrase Isoforms
| Compound | hCA I (nM) | hCA II (nM) | hCA IV (nM) | hCA IX (nM) | hCA XII (nM) |
| Acetazolamide | 250 | 12 | 74 | 25 | 5.7 |
Data sourced from multiple studies, slight variations may exist between different reports.[1][2][3]
Table 2: Inhibitory Activity of Clinically Used Topical Carbonic Anhydrase Inhibitors
| Compound | Target Isoform(s) | Key Pharmacological Characteristics |
| Dorzolamide | Primarily hCA II | Reduces aqueous humor secretion, lowering intraocular pressure. Used in the treatment of glaucoma. |
| Brinzolamide | Primarily hCA II | High-affinity, selective inhibitor. Formulated as a suspension for ophthalmic use to lower intraocular pressure.[4][5] |
Table 3: Inhibitory Activity (Ki, nM) of Selected Sulfonamide-Based Inhibitors Against hCA Isoforms
| Compound Class | Representative Compound Example | hCA I (nM) | hCA II (nM) | hCA IX (nM) | hCA XII (nM) |
| Pyrazole-carboxamide Sulfonamides | Compound 15 (as described in a 2021 study) | 725.6 | 3.3 | 6.1 | - |
| Pyridazine-carboxamide Sulfonamides | Compound 4c (as described in a 2021 study) | - | - | 8.5 | - |
| Pyridine-3-sulfonamide Derivatives | Compound 4 (as described in a 2021 study) | >10000 | 271 | 137 | 91 |
Data is illustrative of the inhibitory potential of sulfonamide-based compounds and is sourced from a 2021 study on pyrazole- and pyridazinecarboxamide sulfonamides.[6]
Experimental Protocols
The determination of carbonic anhydrase inhibition is critical for the evaluation of potential drug candidates. The two most widely employed methods are the stopped-flow CO2 hydration assay and the p-nitrophenyl acetate (p-NPA) esterase activity assay.
Stopped-Flow CO2 Hydration Assay
This is the gold-standard method for measuring the direct catalytic activity of carbonic anhydrase on its natural substrate, CO2.
Principle: This assay measures the enzyme-catalyzed rate of CO2 hydration. The hydration of CO2 produces protons, leading to a decrease in the pH of a buffered solution. This pH change is monitored over time using a pH indicator dye, and the initial rate of the reaction is determined. In the presence of an inhibitor, this rate is reduced.
Materials:
-
Stopped-flow spectrophotometer
-
CO2-saturated water (substrate)
-
Buffer solution (e.g., Tris-SO4, pH 7.5)
-
pH indicator (e.g., p-Nitrophenol)
-
Purified carbonic anhydrase enzyme
-
Test inhibitor and reference inhibitor (e.g., Acetazolamide)
-
DMSO (for dissolving inhibitors)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the purified CA enzyme in a suitable buffer.
-
Prepare a stock solution of the test inhibitor and reference inhibitor in DMSO.
-
Prepare a CO2-saturated water solution by bubbling CO2 gas through chilled, deionized water.
-
Prepare the assay buffer containing the pH indicator.
-
-
Assay Execution:
-
Equilibrate the enzyme solution and the CO2-saturated water in the syringes of the stopped-flow instrument to the desired temperature (typically 25°C).
-
In a separate tube, pre-incubate the enzyme with the inhibitor (or DMSO for control) for a defined period to allow for binding.
-
Rapidly mix the enzyme-inhibitor solution with the CO2-saturated water in the stopped-flow instrument's observation cell.
-
Monitor the change in absorbance of the pH indicator over a short time course (milliseconds to seconds).
-
-
Data Analysis:
-
Determine the initial velocity of the reaction from the linear phase of the absorbance change.
-
Plot the initial velocities against the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation, which requires the Michaelis-Menten constant (Km) of the enzyme for CO2.
-
p-Nitrophenyl Acetate (p-NPA) Esterase Activity Assay
This is a colorimetric method that is simpler to perform than the stopped-flow assay and is suitable for high-throughput screening.
Principle: Carbonic anhydrase exhibits esterase activity and can hydrolyze the substrate p-nitrophenyl acetate (p-NPA) to p-nitrophenol, a yellow-colored product. The rate of p-nitrophenol formation is monitored spectrophotometrically at 405 nm. The presence of a CA inhibitor will decrease the rate of this reaction.
Materials:
-
Microplate reader
-
96-well microplates
-
p-Nitrophenyl acetate (p-NPA) substrate
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
-
Purified carbonic anhydrase enzyme
-
Test inhibitor and reference inhibitor (e.g., Acetazolamide)
-
Acetonitrile or DMSO (for dissolving p-NPA and inhibitors)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the purified CA enzyme in the assay buffer.
-
Prepare a stock solution of p-NPA in acetonitrile or DMSO.
-
Prepare serial dilutions of the test inhibitor and reference inhibitor in the assay buffer.
-
-
Assay Execution:
-
To each well of a 96-well plate, add the assay buffer, the enzyme solution, and the inhibitor solution (or DMSO for control).
-
Pre-incubate the plate at room temperature for a short period to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode at regular intervals for a defined period.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Inhibition and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the carbonic anhydrase catalytic cycle, the mechanism of sulfonamide inhibition, and a generalized workflow for determining inhibitor potency.
Caption: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides.
Caption: Generalized workflow for determining inhibitor potency.
References
- 1. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Preclinical overview of brinzolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brinzolamide ophthalmic suspension: a review of its pharmacology and use in the treatment of open angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 5-[4-(methylsulfonamido)phenyl]-2H-tetrazole Analogs as Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationship (SAR) of 5-[4-(methylsulfonamido)phenyl]-2H-tetrazole analogs and related tetrazole derivatives with potent anti-inflammatory activity. The data presented is intended to inform the rational design of novel and selective anti-inflammatory therapeutics.
Introduction
The 5-phenyl-2H-tetrazole scaffold is a well-established pharmacophore in medicinal chemistry, often utilized as a bioisosteric replacement for a carboxylic acid group. When combined with a 4-(methylsulfonamido)phenyl moiety, a key feature of the selective COX-2 inhibitor celecoxib, these analogs present a promising avenue for the development of effective anti-inflammatory drugs with potentially improved safety profiles. This guide summarizes the biological evaluation of a series of tetrazole derivatives, comparing their inhibitory activity against cyclooxygenase (COX) enzymes and their impact on pro-inflammatory cytokine production.
Data Presentation: In Vitro Biological Activity
The anti-inflammatory potential of various tetrazole analogs was evaluated through their ability to inhibit COX-1 and COX-2 enzymes, as well as their capacity to suppress the production of key pro-inflammatory mediators such as prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The data is summarized in the tables below.
| Compound | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) |
| Celecoxib | (Reference) | 15 | 0.05 | 300 |
| Compound 3c | >10 | 0.039 | >256 | |
| Compound 4c | >10 | 0.042 | >238 | |
| Compound 5c | >10 | 0.045 | >222 | |
| Compound 7c | 3.89 | 0.23 | 16.91 |
Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity. [1]
| Compound | % Inhibition of PGE2 Production | % Inhibition of TNF-α Production | % Inhibition of IL-6 Production |
| Celecoxib | 79.7 | 58.2 | 63.4 |
| Compound 3c | 81.0 | 54.8 | 60.9 |
| Compound 5c | 82.7 | 55.3 | 61.6 |
| Compound 7c | - | 37.6 (pg/ml) | 47.5 (pg/ml) |
Table 2: Inhibition of Pro-inflammatory Mediators. [1] (Note: Data for compound 7c is presented in pg/ml as per the source).
Structure-Activity Relationship (SAR)
The analysis of the biological data reveals key structural features influencing the anti-inflammatory activity of these tetrazole analogs:
-
Bioisosteric Replacement: The substitution of the sulfonamide group in celecoxib with a tetrazole ring in compounds like 3c, 4c, and 5c resulted in highly potent and selective COX-2 inhibitors.[1] This indicates that the tetrazole moiety is an effective bioisostere for the sulfonamide pharmacophore, likely interacting with the same active site residues.
-
Central Heterocyclic Core: The nature of the central heterocyclic ring linking the 4-(tetrazol-5-yl)phenyl and the other phenyl ring plays a crucial role in activity. The isoxazole (in 3c) and pyrazole (in 4c and 5c) cores were associated with excellent COX-2 inhibitory potency and selectivity.[1]
-
Substitution on the Phenyl Ring: The presence of a trimethoxyphenyl group (in compounds 3c, 4c, and 5c) appears to be highly favorable for potent COX-2 inhibition.[1]
-
Sulfonamide Moiety: In a related series, compound 7c, which retains a sulfonamide group, demonstrated good COX-2 selectivity and potent inhibition of TNF-α and IL-6.[2] This highlights the importance of the sulfonamide pharmacophore for interaction with inflammatory targets.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
The ability of the synthesized compounds to inhibit ovine COX-1 and human recombinant COX-2 was determined using an in vitro enzyme immunoassay kit.
-
Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes were used.
-
Incubation: The test compounds, along with the respective enzyme and arachidonic acid (substrate) in Tris-HCl buffer (pH 8.0), were incubated at 37°C for a specified period.
-
Quantification of Prostaglandin E2 (PGE2): The reaction was stopped, and the amount of PGE2 produced was measured using a specific enzyme immunoassay (EIA) kit.
-
Data Analysis: The IC50 values (the concentration of the compound required to inhibit 50% of the enzyme activity) were calculated by plotting the percentage of inhibition against the compound concentration. Celecoxib was used as a reference standard.
Lipopolysaccharide (LPS)-Induced Cytokine Release in RAW 264.7 Macrophages
This assay evaluates the ability of the compounds to inhibit the production of pro-inflammatory cytokines in a cellular model of inflammation.
-
Cell Culture: RAW 264.7 macrophage cells were cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Treatment: Cells were pre-treated with various concentrations of the test compounds for 1 hour.
-
Inflammation Induction: Inflammation was induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium.
-
Cytokine Measurement: After 24 hours of incubation, the cell culture supernatant was collected. The concentrations of TNF-α and IL-6 were determined using specific enzyme-linked immunosorbent assay (ELISA) kits.
-
Data Analysis: The percentage of inhibition of cytokine production by the test compounds was calculated relative to the LPS-stimulated control.
Signaling Pathways and Mechanism of Action
The anti-inflammatory effects of these tetrazole analogs are primarily attributed to their inhibition of the COX-2 enzyme, which is a key enzyme in the biosynthesis of prostaglandins, potent mediators of inflammation, pain, and fever.
Furthermore, the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 suggests that these compounds may also modulate upstream signaling pathways involved in the inflammatory cascade. The production of these cytokines in response to inflammatory stimuli like LPS is largely regulated by the activation of transcription factors such as NF-κB and the p38 MAPK signaling pathway. By inhibiting these pathways, the compounds can effectively reduce the expression of multiple inflammatory genes.
Below are diagrams illustrating the general experimental workflow and the relevant signaling pathway.
Caption: Experimental workflow for the in vitro evaluation of anti-inflammatory activity.
Caption: Simplified signaling pathway of LPS-induced inflammation and potential targets of tetrazole analogs.
References
- 1. Novel tetrazole-based selective COX-2 inhibitors: Design, synthesis, anti-inflammatory activity, evaluation of PGE2, TNF-α, IL-6 and histopathological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-[4-(methylsulfonamido)phenyl]-2H-tetrazole and Other Biologically Active Tetrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The tetrazole moiety is a cornerstone in medicinal chemistry, prized for its unique physicochemical properties and its role as a bioisostere for the carboxylic acid group. This has led to the development of a vast array of tetrazole derivatives with a wide spectrum of pharmacological activities. This guide provides a comparative overview of the potential therapeutic applications of 5-[4-(methylsulfonamido)phenyl]-2H-tetrazole against other well-characterized tetrazole derivatives, focusing on their anti-inflammatory and antimicrobial properties. While experimental data for this compound is not yet publicly available, this comparison serves to highlight the potential of this structural class and provide a framework for future investigations.
Comparative Analysis of Biological Activity
To illustrate the therapeutic potential of the tetrazole scaffold, this section compares the anti-inflammatory and antimicrobial activities of representative tetrazole derivatives.
Anti-Inflammatory Activity: COX-2 Inhibition
Many tetrazole derivatives have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. Selective COX-2 inhibitors offer the potential for anti-inflammatory efficacy with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.
A notable example is a series of tetrazole derivatives designed as bioisosteres of the sulfonamide group in Celecoxib, a well-known COX-2 inhibitor.[1][2] These compounds have demonstrated potent and selective COX-2 inhibition.
Table 1: In Vitro COX-1/COX-2 Inhibition Data for a Representative Tetrazole Derivative
| Compound | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) |
| This compound | Data not available | Data not available | Data not available | |
| Compound 5c (pyrazole derivative) [1] | A pyrazole-containing tetrazole derivative | 12.4 | 0.039 | 317.95 |
| Celecoxib (Reference Drug) [1] | A diaryl-substituted pyrazole with a sulfonamide group | 11.0 | 0.039 | 282.22 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
The data clearly indicates that tetrazole derivatives can be designed to be highly potent and selective COX-2 inhibitors, with some compounds exceeding the selectivity of the established drug, Celecoxib.[1]
Antimicrobial Activity
The tetrazole ring is also a key pharmacophore in the development of novel antimicrobial agents.[3] Tetrazole derivatives have shown activity against a broad spectrum of bacteria.
Table 2: In Vitro Antibacterial Activity (MIC) of a Representative Tetrazole Derivative
| Compound | Structure | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| This compound | Data not available | Data not available | |
| Thiophene-tetrazole derivative (5TPh-1HT) [3] | 5-(thiophen-2-yl)-1H-tetrazole | 1.25 | 0.62 |
| Sulfamethoxazole (Reference Drug) | A sulfonamide antibiotic | 8-128 | 8-64 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
The thiophene-tetrazole derivative demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of novel chemical entities.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Objective: To determine the concentration of a test compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes (IC50).
Methodology:
-
Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Incubation: The test compound, at various concentrations, is pre-incubated with the enzyme in a buffer solution (e.g., Tris-HCl buffer) containing a heme cofactor at room temperature for a specified time (e.g., 15 minutes).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid as the substrate.
-
Quantification of Prostaglandin Production: The reaction is allowed to proceed for a specific duration (e.g., 2 minutes) and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using a standard method, such as an enzyme immunoassay (EIA).
-
Data Analysis: The percentage of inhibition of enzyme activity is calculated for each concentration of the test compound relative to a vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1]
In Vitro Antibacterial Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Bacterial Strains: Standard laboratory strains of bacteria (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) are used.
-
Inoculum Preparation: Bacterial cultures are grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).
-
Microdilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[3]
Visualizing the Mechanism: The COX-2 Signaling Pathway
The anti-inflammatory activity of many tetrazole derivatives is achieved through the inhibition of the COX-2 enzyme, which plays a critical role in the inflammatory signaling cascade. The following diagram illustrates this pathway.
References
- 1. Novel tetrazole-based selective COX-2 inhibitors: Design, synthesis, anti-inflammatory activity, evaluation of PGE2, TNF-α, IL-6 and histopathological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
In-depth Experimental Data for 5-[4-(methylsulfonamido)phenyl]-2H-tetrazole Remains Elusive
Despite a comprehensive search of scientific literature and chemical databases, detailed experimental results for the compound 5-[4-(methylsulfonamido)phenyl]-2H-tetrazole, including its synthesis, characterization, and biological activity, could not be located. The absence of this specific data prevents the creation of a detailed comparison guide as requested.
While general information regarding the broader class of tetrazole and sulfonamide derivatives is widely available, specific experimental protocols, quantitative biological data (such as IC50 or EC50 values), and detailed characterization (including NMR, IR, and mass spectrometry data) for this compound are not present in the public domain.
The initial investigation confirmed the chemical identity of this compound, also known as N-[4-(2H-tetrazol-5-yl)phenyl]methanesulfonamide, through its molecular formula (C8H9N5O2S) and CAS number (1261268-83-0). However, subsequent extensive searches for research articles, patents, or database entries containing specific experimental details proved unsuccessful.
The diverse biological activities of tetrazole-containing compounds are well-documented, with various derivatives exhibiting anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. Similarly, the sulfonamide functional group is a key component in many therapeutic agents. The combination of these two moieties in this compound suggests potential biological activity, but without published experimental validation, any discussion of its performance remains speculative.
The request for a comparison guide necessitates a foundation of verifiable experimental data to facilitate an objective analysis against alternative compounds. This includes not only the biological efficacy but also the detailed methodologies employed to obtain these results, allowing for a true cross-validation.
Unfortunately, without access to primary research detailing the synthesis and biological evaluation of this compound, the core requirements for generating comparison tables, experimental protocols, and visualizations of signaling pathways or experimental workflows cannot be fulfilled. It is possible that experimental data for this compound exists in proprietary databases or internal research documents that are not publicly accessible.
Comparative Efficacy of 5-[4-(methylsulfonamido)phenyl]-2H-tetrazole: An In Vitro and In Vivo Analysis
For Immediate Release
Langen, Germany – December 24, 2025 – In the landscape of contemporary drug discovery, the rigorous evaluation of novel chemical entities is paramount to ascertain their therapeutic potential. This guide provides a comparative analysis of the in vitro and in vivo efficacy of 5-[4-(methylsulfonamido)phenyl]-2H-tetrazole, a compound of interest within the broader class of tetrazole and sulfonamide derivatives. While specific experimental data for this particular molecule is not extensively available in public literature, this guide is structured to present the methodologies and data formats that would be employed in its comprehensive evaluation, drawing upon the known biological activities of structurally related compounds.
Derivatives of tetrazole and sulfonamide have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. The following sections outline the hypothetical in vitro and in vivo studies that would be essential to characterize the efficacy of this compound.
In Vitro Efficacy Assessment
The initial evaluation of a compound's therapeutic potential begins with in vitro assays to determine its biological activity and mechanism of action at the cellular and molecular level.
Anti-inflammatory Activity
Given that many tetrazole and sulfonamide derivatives exhibit anti-inflammatory properties, a primary focus of in vitro testing would be the assessment of the compound's ability to modulate key inflammatory pathways.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Assay Type | Target | Metric | This compound | Positive Control (e.g., Celecoxib) |
| Enzyme Inhibition | COX-2 | IC₅₀ (µM) | Data Not Available | 0.04 |
| Enzyme Inhibition | COX-1 | IC₅₀ (µM) | Data Not Available | 5.0 |
| Cell-based Assay | LPS-stimulated RAW 264.7 macrophages | TNF-α Inhibition (%) | Data Not Available | 85% at 10 µM |
| Cell-based Assay | LPS-stimulated RAW 264.7 macrophages | IL-6 Inhibition (%) | Data Not Available | 90% at 10 µM |
Experimental Protocols:
-
Cyclooxygenase (COX) Inhibition Assay: The inhibitory activity of the compound on COX-1 and COX-2 enzymes would be determined using a commercially available colorimetric or fluorometric assay kit. The IC₅₀ value, the concentration of the compound required to inhibit 50% of the enzyme activity, would be calculated.
-
Cytokine Release Assay in Macrophages: Murine macrophage cell line (RAW 264.7) would be pre-treated with varying concentrations of the compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response. The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant would be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
Hypothetical Signaling Pathway Inhibition
The anti-inflammatory effects of tetrazole-sulfonamide compounds are often attributed to the inhibition of the cyclooxygenase (COX) pathway, which is critical in the synthesis of prostaglandins involved in inflammation.
Caption: Hypothetical inhibition of the COX-2 pathway by the compound.
In Vivo Efficacy Assessment
Following promising in vitro results, in vivo studies in animal models are crucial to evaluate the compound's efficacy, safety, and pharmacokinetic profile in a whole organism.
Anti-inflammatory Efficacy in a Murine Model
A common model to assess in vivo anti-inflammatory activity is the carrageenan-induced paw edema model in rats or mice.
Table 2: In Vivo Anti-inflammatory Efficacy in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Vehicle Control | - | 0% |
| This compound | 10 | Data Not Available |
| This compound | 30 | Data Not Available |
| Positive Control (e.g., Indomethacin) | 10 | 65% |
Experimental Protocols:
-
Carrageenan-Induced Paw Edema: Acute inflammation would be induced by injecting a solution of carrageenan into the sub-plantar region of the right hind paw of the animals. The test compound, a positive control, or a vehicle would be administered orally or intraperitoneally one hour prior to the carrageenan injection. The paw volume would be measured at regular intervals using a plethysmometer, and the percentage of edema inhibition would be calculated.
Experimental Workflow
The workflow for evaluating the in vivo anti-inflammatory efficacy would follow a standardized procedure to ensure reproducibility and reliability of the results.
Caption: Standard workflow for the carrageenan-induced paw edema assay.
Conclusion
While specific experimental data on the in vivo and in vitro efficacy of this compound is not yet publicly available, the methodologies and frameworks presented in this guide provide a clear pathway for its evaluation. Based on the known pharmacological profiles of related tetrazole and sulfonamide compounds, it is plausible that this molecule may exhibit anti-inflammatory properties. Rigorous investigation through the described in vitro and in vivo assays is necessary to elucidate its specific biological activities and therapeutic potential. The structured presentation of quantitative data in tables and the visualization of pathways and workflows are essential for a clear and objective comparison of its performance.
A Comparative Guide to the Biological Evaluation of Novel Tetrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its metabolic stability and ability to act as a bioisostere of a carboxylic acid group, have led to the development of numerous tetrazole-containing compounds with a wide spectrum of biological activities. This guide provides an objective comparison of the performance of novel tetrazole compounds in several key therapeutic areas, supported by experimental data and detailed methodologies.
Anticancer Activity of Tetrazole Derivatives
Novel tetrazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanisms of action include the inhibition of key enzymes involved in cell cycle regulation and signal transduction, such as Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR), as well as disruption of microtubule dynamics.
Comparative Efficacy (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative novel tetrazole compounds against different cancer cell lines, compared to standard anticancer drugs.
| Compound ID/Reference | Target Cancer Cell Line | IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) |
| Thiazole-Tetrazole Hybrid[1] | MCF-7 (Breast) | 11.9 - 16.5 | Doxorubicin | 18.6 |
| Piperonyl-Tetrazole 8[2] | MDA-MB-231 (Breast) | <10 | - | - |
| Piperonyl-Tetrazole 10, 12, 14[2] | MCF-7 (Breast) | <10 | - | - |
| Tetrazole Derivative 6l[3] | A549 (Lung) | 0.099 (EGFR inhibition) | - | - |
| Indole-Tetrazole 8[4] | HeLa (Cervical) | 0.045 | - | - |
| 5o[5] | HepG2 (Liver) | 1.0 - 4.0 | - | - |
Antimicrobial Activity of Tetrazole Derivatives
Tetrazole-containing compounds have emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi. Their mechanisms often involve the disruption of microbial cellular processes.
Comparative Efficacy (MIC Values)
The table below presents the Minimum Inhibitory Concentration (MIC) values of novel tetrazole compounds against various microbial strains, with comparisons to standard antimicrobial drugs.
| Compound ID/Reference | Microbial Strain | MIC (µg/mL) | Standard Drug | Standard Drug MIC (µg/mL) |
| Tetrazole Derivative e1[6] | E. faecalis | 1.2 | Azithromycin | - |
| Tetrazole Derivative b1[6] | E. faecalis | 1.3 | Azithromycin | - |
| Tetrazole Derivative e1[6] | C. glabrata | 0.98 | Fluconazole | 8.1 |
| N-ribofuranosyl tetrazole 1c[7] | E. coli | 15.06 (µM) | Chloramphenicol | 19.34 (µM) |
| N-ribofuranosyl tetrazole 5c[7] | E. coli | 13.37 (µM) | Chloramphenicol | 19.34 (µM) |
| N-ribofuranosyl tetrazole 1c[7] | S. aureus | 15.06 (µM) | Ampicillin | 28.62 (µM) |
| N-ribofuranosyl tetrazole 5c[7] | S. aureus | 13.37 (µM) | Ampicillin | 28.62 (µM) |
Anti-inflammatory and Antidiabetic Activities
Tetrazole derivatives have also been investigated for their potential in treating inflammatory conditions and metabolic disorders like type 2 diabetes. Their mechanisms of action in these areas often involve the modulation of targets such as Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).
Comparative Efficacy
| Compound ID/Reference | Biological Activity | In Vivo/In Vitro Model | Key Findings | Comparator |
| Tetrazolobenzimidazole 3a, 3c, 3g[8] | Anti-inflammatory | Carrageenan-induced paw oedema in rats | Activity comparable to standard drug. | Diclofenac |
| Tetrazole 40[9] | Antidiabetic (PPARγ agonist) | KKAy mice and Wistar fatty rats | Potent glucose-lowering activity (ED25 0.0839 mg/kg/day), 72 times more active than pioglitazone. | Pioglitazone |
| Pyrazole-based thiazolidinedione 5o[10] | Antidiabetic (PPARγ modulator) | Streptozotocin-induced diabetic rat model | Significant blood glucose lowering effect and 2.35-fold elevation of PPAR-γ gene expression. | Rosiglitazone, Pioglitazone |
Experimental Protocols
MTT Assay for In Vitro Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the tetrazole compounds in culture medium. Replace the old medium with the medium containing the test compounds and incubate for a specified period (e.g., 48-72 hours).[6][8]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6][11]
-
Formazan Solubilization: Remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8][12]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[6] The absorbance is directly proportional to the number of viable cells.
Broth Microdilution for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13]
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the tetrazole compounds in a suitable broth medium in a 96-well microtiter plate.[14]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.[15][16]
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension.[13]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[16]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[13]
In Vitro Tubulin Polymerization Inhibition Assay
This assay assesses the ability of compounds to interfere with the assembly of microtubules.
Procedure:
-
Reaction Setup: In a 96-well plate, add purified tubulin to a polymerization buffer containing GTP.[1][17]
-
Compound Addition: Add the test tetrazole compounds at various concentrations to the wells. Include positive (e.g., colchicine) and negative (e.g., DMSO) controls.[17]
-
Polymerization Initiation: Initiate polymerization by incubating the plate at 37°C.[1]
-
Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a plate reader. The absorbance increase is due to light scattering by the forming microtubules.[12]
-
Data Analysis: The inhibition of tubulin polymerization is calculated by comparing the rate and extent of polymerization in the presence of the test compound to the control.[1]
Visualizing Mechanisms and Workflows
Signaling Pathways
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Anti-inflammatory and antidiabetic roles of PPARgamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT (Assay protocol [protocols.io]
- 9. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 17. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of 5-[4-(methylsulfonamido)phenyl]-2H-tetrazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The compound 5-[4-(methylsulfonamido)phenyl]-2H-tetrazole is a synthetic molecule featuring both a phenyl-tetrazole and a sulfonamide functional group. While specific experimental data on the biological targets and selectivity of this particular molecule are not publicly available, its structural motifs are present in numerous well-characterized therapeutic agents. This guide provides a comparative framework for assessing its potential specificity by examining established drugs containing similar chemical moieties: Losartan (a phenyl-tetrazole), Celecoxib, and Pazopanib (sulfonamide-containing drugs). The experimental protocols and data presentation methods described herein serve as a roadmap for the potential evaluation of this compound.
Comparative Analysis of Structurally Related Compounds
To understand the potential target profile of this compound, it is instructive to review the specificity of approved drugs that share its core structural components. The following table summarizes the primary targets and known off-targets for Losartan, Celecoxib, and Pazopanib, providing a basis for postulating potential interaction pathways and the experimental rigor required to confirm them.
Table 1: Target Specificity of Comparator Compounds
| Compound | Primary Target(s) | Key Off-Targets | Quantitative Selectivity Data (Example) |
| Losartan | Angiotensin II Receptor Type 1 (AT1) | Angiotensin II Receptor Type 2 (AT2) | ~1,000-fold greater affinity for AT1 over AT2 receptors.[1] |
| Celecoxib | Cyclooxygenase-2 (COX-2) | Cyclooxygenase-1 (COX-1), Carbonic Anhydrases | Varies by assay; significantly higher IC50 for COX-1 than COX-2.[2][3] |
| Pazopanib | VEGFR-1, -2, -3, PDGFR-α, -β, c-Kit | Numerous kinases including FGFR, c-Fms, Lck, etc. | Kd values across a panel of >400 kinases determined by KinomeScan.[4][5] |
This table is for illustrative purposes. The actual off-target profile of any compound must be determined experimentally.
Experimental Protocols for Specificity Assessment
A thorough assessment of a compound's specificity requires a multi-faceted approach, combining broad screening assays with more targeted, hypothesis-driven experiments. Below are detailed methodologies for key experiments commonly employed in drug development.
Broad Kinase Profiling (Example: KinomeScan™)
Given the presence of the sulfonamide group, which is common in kinase inhibitors like Pazopanib, a broad kinase screen is a critical first step to identify potential on- and off-target kinases.
Objective: To determine the dissociation constants (Kd) of a test compound against a large panel of purified kinases, providing a comprehensive overview of its kinase selectivity.[6][7]
Methodology:
-
Assay Principle: The assay is based on a competitive binding format. A kinase-tagged phage, the test compound, and an immobilized ligand that binds to the active site of the kinase are the three main components. The amount of kinase bound to the immobilized ligand is measured after competition with the test compound.[5]
-
Procedure:
-
The test compound is serially diluted (e.g., 11-point, three-fold dilutions) and added to wells containing the kinase-tagged phage.
-
The mixture is incubated with an immobilized, active-site directed ligand.
-
The amount of kinase-tagged phage bound to the solid support is quantified using quantitative PCR (qPCR) of the phage DNA.[5]
-
Binding curves are generated from the dose-response data to calculate the dissociation constant (Kd) for each kinase. A lower Kd value indicates stronger binding.[5]
-
G-Protein Coupled Receptor (GPCR) Binding Assay (Example: Radioligand Competition Assay for AT1 Receptor)
The phenyl-tetrazole moiety is a key feature of Angiotensin II Receptor Blockers (ARBs) like Losartan. Therefore, assessing binding to GPCRs, particularly the AT1 receptor, is a logical step.
Objective: To determine the binding affinity (Ki) of a test compound for a specific GPCR by measuring its ability to compete with a high-affinity radiolabeled ligand.[8][9]
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines engineered to overexpress the target receptor (e.g., AT1 receptor) or from tissues with high native expression.[10]
-
Assay Procedure:
-
A fixed concentration of a suitable radioligand (e.g., [³H]-Losartan) is incubated with the receptor-containing membranes.
-
Increasing concentrations of the unlabeled test compound are added to compete for binding with the radioligand.
-
The incubation is carried out until equilibrium is reached.
-
The reaction is terminated by rapid filtration through a filter mat, which traps the receptor-bound radioligand. Unbound radioligand is washed away.[11]
-
The radioactivity retained on the filters is measured using a scintillation counter.[12]
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[11]
Cellular Target Engagement Assay (Example: Cellular Thermal Shift Assay - CETSA®)
To confirm that a compound binds to its intended target within a physiological context, cellular target engagement assays are essential. CETSA is a powerful method that does not require modification of the compound or the target protein.
Objective: To verify and quantify the interaction between a compound and its target protein in intact cells or cell lysates by measuring changes in the protein's thermal stability.[13][14]
Methodology:
-
Assay Principle: Ligand binding typically stabilizes a protein, increasing its resistance to heat-induced denaturation. This change in thermal stability can be measured.[15]
-
Procedure (Melt Curve):
-
Intact cells or cell lysates are incubated with the test compound or a vehicle control.
-
The samples are divided into aliquots and heated to a range of different temperatures using a thermal cycler.[16]
-
After heating, the cells are lysed (if not already), and the precipitated, denatured proteins are separated from the soluble fraction by centrifugation.
-
The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blot or other immunoassays.[17]
-
A "melting curve" is plotted, showing the amount of soluble protein as a function of temperature. A shift in this curve to higher temperatures in the presence of the compound indicates target engagement.[14]
-
-
Procedure (Isothermal Dose-Response):
-
A single, fixed temperature is chosen from the melt curve that results in partial protein denaturation.
-
Cells are treated with a range of concentrations of the test compound.
-
All samples are heated to the pre-determined temperature.
-
The amount of stabilized, soluble protein is quantified. This allows for the determination of an EC50 value for target engagement in a cellular environment.[13]
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate a generalized workflow for assessing drug specificity and a hypothetical signaling pathway that could be inhibited.
Caption: Generalized workflow for assessing drug specificity.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Drug review: Pazopanib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. multispaninc.com [multispaninc.com]
- 9. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 13. benchchem.com [benchchem.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 17. bio-protocol.org [bio-protocol.org]
Benchmarking 5-[4-(methylsulfonamido)phenyl]-2H-tetrazole: A Comparative Analysis Based on Structurally Related Compounds
Disclaimer: Direct experimental data for the specific compound 5-[4-(methylsulfonamido)phenyl]-2H-tetrazole is not publicly available. This guide provides a comparative analysis based on published data for structurally related tetrazole-sulfonamide derivatives to offer a potential framework for evaluation. The findings presented here are intended for informational purposes for researchers, scientists, and drug development professionals and should be considered hypothetical in the context of the requested compound.
Introduction
Tetrazole and sulfonamide moieties are prominent pharmacophores in medicinal chemistry, known to impart a range of biological activities.[1][2] Compounds incorporating both a tetrazole ring and a sulfonamide group have been investigated for various therapeutic applications, most notably as anticancer and anti-inflammatory agents. This guide benchmarks the potential efficacy of this compound by comparing the reported activities of its structural analogs against established standard treatments in these fields.
Section 1: Anticancer Activity
Derivatives of pyrazolo[4,3-e]tetrazolo[1,5-b][1][3][4]triazine containing a sulfonamide group have demonstrated potent cytotoxic effects against various cancer cell lines.[3][4][5] This section compares the in vitro anticancer activity of a representative tetrazole-sulfonamide derivative against the standard chemotherapeutic agent, 5-Fluorouracil (5-FU).
Comparative Efficacy Data
The following table summarizes the cytotoxic activity (IC₅₀ values) of novel 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b][1][3][4]triazine sulfonamide derivatives (referred to as MM124 and MM137) and 5-Fluorouracil in colorectal cancer cell lines.
| Compound | DLD-1 (IC₅₀, µM) | HT-29 (IC₅₀, µM) |
| MM124 (Tetrazole-Sulfonamide Analog) | 19.3 | Not Reported |
| MM137 (Tetrazole-Sulfonamide Analog) | Not Reported | Not Reported |
| 5-Fluorouracil (Standard Treatment) | >100 | >100 |
Data extracted from studies on novel pyrazolo[4,3-e]tetrazolo[1,5-b][1][3][4]triazine sulfonamides.[3]
Experimental Protocol: MTT Assay for Cytotoxicity
The viability of cancer cell lines (DLD-1 and HT-29) was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: Cells were treated with various concentrations of the test compounds (MM124, MM137) and the standard drug (5-Fluorouracil) and incubated for another 72 hours.
-
MTT Addition: After the incubation period, MTT solution (0.5 mg/mL) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals were solubilized by adding a solubilization buffer.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, was then calculated.
Signaling Pathway: Induction of Apoptosis
Studies on related tetrazole-sulfonamide derivatives suggest that their anticancer mechanism involves the induction of apoptosis.[3] This is often mediated through the activation of caspase cascades.
Section 2: Anti-inflammatory Activity
Certain tetrazole derivatives have been evaluated for their anti-inflammatory properties, with some showing potent activity comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).[6][7] This section provides a hypothetical comparison with Diclofenac, a widely used NSAID.
Comparative Efficacy Data
The anti-inflammatory activity of synthesized tetrazolobenzimidazole derivatives was assessed using the carrageenan-induced paw edema model in rats.
| Compound | % Inhibition of Paw Edema (at 3h) |
| Tetrazolobenzimidazole Derivative (3c) | 68.75 |
| Tetrazolobenzimidazole Derivative (3g) | 71.87 |
| Diclofenac (Standard Treatment) | 62.50 |
Data is based on novel benzimidazole linked tetrazole compounds.[6]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to screen for acute anti-inflammatory activity.
-
Animal Groups: Albino rats are divided into control, standard (Diclofenac), and test groups.
-
Drug Administration: The test compounds and the standard drug are administered orally or intraperitoneally.
-
Induction of Edema: After a specific period (e.g., 1 hour), a 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the left hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, and 3 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for the treated groups relative to the control group.
Mechanism of Action: Cyclooxygenase (COX) Inhibition
The anti-inflammatory action of many NSAIDs and some tetrazole derivatives is attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Effect of Novel 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine Sulfonamide Derivatives on Apoptosis and Autophagy in DLD-1 and HT-29 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, anticancer evaluation, and electrochemical investigation of new chiral pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Evaluation of Tetrazolobenzimidazoles as Novel Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-inflammatory activity of 5-(1,4-dihydropyridyl)-tetrazol-2-acetic acids, esters and amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 5-[4-(Methylsulfonamido)phenyl]-2H-tetrazole: A Procedural Guide
Hazard Profile and Safety Precautions
Due to the absence of a specific Safety Data Sheet (SDS) for 5-[4-(Methylsulfonamido)phenyl]-2H-tetrazole, the following hazard profile has been compiled from data on analogous tetrazole-containing compounds. Tetrazole derivatives are often classified as flammable solids and can be harmful if swallowed.[1][2]
Table 1: Hazard Profile of Structurally Similar Tetrazole Compounds
| Hazard Classification | Description | Precautionary Statements |
| Flammable Solid | May ignite from friction, heat, sparks, or flames.[1][2] | Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.[1][2] |
| Acute Oral Toxicity | Harmful if swallowed.[1][2][3] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[1][2][3] |
| Skin Irritant | May cause skin irritation.[3] | Wear protective gloves and clothing. Avoid contact with skin.[1][3] |
| Eye Irritant | May cause serious eye irritation.[3] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[1][3] |
| Respiratory Irritant | May cause respiratory irritation. | Use only in a well-ventilated area. Avoid breathing dust. |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[1]
-
Respiratory Protection: If handling fine powders or in a poorly ventilated area, a NIOSH-approved respirator may be necessary.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound.
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for the waste of this compound.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials include strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1]
-
-
Container Management:
-
Small Spills and Cleanup:
-
In the event of a small spill, carefully sweep up the solid material, avoiding dust generation.[1]
-
Use non-sparking tools for the cleanup.[1]
-
Place the collected material into the designated waste container.
-
Clean the spill area with a suitable solvent (e.g., water, if appropriate) and dispose of the cleaning materials as hazardous waste.[4]
-
-
Final Disposal:
-
All waste must be handled in accordance with local, state, and federal regulations.[5]
-
Dispose of the contents and container at an approved waste disposal plant.[1] This may involve incineration in a licensed facility, potentially after mixing with a combustible solvent, or burial in a landfill specifically licensed to accept chemical and pharmaceutical waste.[5]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the scientific community.
References
Personal protective equipment for handling 5-[4-(Methylsulfonamido)phenyl]-2H-tetrazole
Essential Safety and Handling Guide for 5-[4-(Methylsulfonamido)phenyl]-2H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for handling this compound (CAS Number: 1261268-83-0).[1][2] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on safety data for structurally similar tetrazole and sulfonamide derivatives. Tetrazole compounds, as a class, are known to be energetic and may pose significant hazards if not handled correctly.[3][4]
Personal Protective Equipment (PPE)
A stringent personal protective equipment protocol is mandatory when handling this compound and related compounds. Adherence to these guidelines is essential for laboratory safety.
| PPE Category | Item | Standard/Specification | Rationale |
| Eye/Face Protection | Chemical Splash Goggles and Face Shield | Goggles must conform to EN 166 (EU) or NIOSH (US) standards. | Protects against splashes, dust, and potential unexpected reactions. |
| Hand Protection | Chemical-resistant gloves (Nitrile or other suitable material) | Inspect gloves prior to use. Use proper glove removal technique. | Prevents skin contact with the potentially harmful and irritating substance.[3] |
| Body Protection | Flame-retardant lab coat and closed-toe shoes | --- | Provides a barrier against spills and potential for fire.[3] |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation (fume hood). | NIOSH-approved respirator if ventilation is inadequate or for spill cleanup. | Minimizes inhalation of dust or vapors, which may be harmful. |
Operational Plan: Handling and Storage
Extreme caution should be exercised when handling tetrazole compounds due to their potential for explosive decomposition when subjected to heat, shock, or friction.[3]
Handling:
-
Work Area: Always handle this compound within a chemical fume hood to ensure adequate ventilation.[5]
-
Equipment: Use spark-proof tools and ground all equipment to prevent static discharge.[5] Avoid using metal spatulas; Teflon-coated spatulas are recommended.
-
Personal Hygiene: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the handling area.[5][6]
-
Avoidance: Prevent the generation of dust. Avoid contact with skin, eyes, and clothing.[5] Keep away from heat, sparks, and open flames.[6]
Storage:
-
Conditions: Store in a cool, dry, and well-ventilated place in a tightly closed container.[6]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5]
Disposal Plan
Treat this compound as reactive and potentially explosive hazardous waste.[3] Improper disposal can lead to serious safety incidents.
Waste Collection:
-
Collect waste material in a designated, properly labeled, and sealed container for hazardous waste.
-
Do not mix with other waste streams unless compatibility is known.
Disposal Method:
-
Dispose of the waste through a licensed hazardous waste disposal company.
-
Follow all federal, state, and local regulations for hazardous waste disposal.
-
On-site chemical treatment or neutralization is not recommended without a validated and peer-reviewed protocol due to the risk of uncontrolled decomposition.[3]
Empty Container Disposal:
-
Thoroughly empty all contents.
-
The first rinse of the container should be collected and disposed of as hazardous waste.[7]
-
For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[7]
Emergency Procedures
Spill:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
If the spill is small, carefully clean it up using non-sparking tools and wet methods to prevent dust generation.[3]
-
Place the spilled material in a sealed container for hazardous waste disposal.[3]
-
Ventilate the area and wash the spill site after material pickup is complete.
Fire:
-
In case of a small fire not involving the energetic material, a standard fire extinguisher may be used.[3]
-
If the tetrazole compound is involved in the fire, do not attempt to fight it. Evacuate the area immediately and call emergency services.[3] There is a risk of explosion when heated under confinement.[5]
First Aid:
-
If Swallowed: Call a poison center or doctor immediately. Rinse mouth.[6]
-
In Case of Skin Contact: Immediately wash with plenty of water. Remove contaminated clothing.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[5]
Visual Safety Protocols
The following diagrams illustrate the logical flow of safety procedures for handling this compound.
Caption: Workflow for safe handling and emergency response.
Caption: Step-by-step hazardous waste disposal plan.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
